Comprehensive Synthesis Pathways for 4-(o-Tolyl)quinoline-3-carboxylic Acid: A Technical Guide
Executive Summary 4-(o-Tolyl)quinoline-3-carboxylic acid (CAS: 107419-47-6) is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry. The quinoline-3-carboxylic acid core is a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-(o-Tolyl)quinoline-3-carboxylic acid (CAS: 107419-47-6) is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry. The quinoline-3-carboxylic acid core is a privileged scaffold frequently embedded in antimalarials, dihydroorotate dehydrogenase (DHODH) inhibitors, and broad-spectrum antibacterial agents (1)[1].
The defining synthetic challenge of this molecule is the installation of the sterically hindered ortho-tolyl group at the C4 position, directly adjacent to the C3-carboxylic acid moiety. This whitepaper delineates a robust, four-step synthetic pathway optimized for regiocontrol, high yield, and scalability, providing researchers with a self-validating framework for its preparation.
Retrosynthetic Strategy & Mechanistic Rationale
Constructing the C4-aryl quinoline architecture necessitates a convergent approach. Direct cyclization methods (such as the Friedländer annulation) require the pre-assembly of complex, sterically congested ortho-aminobenzophenones, which often suffer from poor yields and harsh conditions.
Conversely, a late-stage functionalization strategy utilizing a pre-formed quinoline core is far more efficient. The optimal disconnection relies on a transition-metal-catalyzed Suzuki-Miyaura cross-coupling at the C4 position. The requisite electrophile, a 4-chloroquinoline-3-carboxylate, can be reliably synthesized from inexpensive aniline via the classic Gould-Jacobs reaction (2)[2].
Overall 4-step synthesis workflow from aniline to the target carboxylic acid.
The Primary Synthetic Route: Gould-Jacobs to Suzuki-Miyaura
Phase 1: Core Assembly via the Gould-Jacobs Reaction
The synthesis initiates with the condensation of aniline and diethyl ethoxymethylenemalonate (DEEM). This step forms an anilinomethylenemalonate intermediate. Subsequent thermal cyclization in a high-boiling solvent (e.g., diphenyl ether or Dowtherm A at ~250 °C) drives an intramolecular Friedel-Crafts-type acylation, yielding ethyl 4-hydroxyquinoline-3-carboxylate (3)[3].
Causality : DEEM is selected because its ethoxy leaving group facilitates the initial Michael addition-elimination by the aniline nitrogen, while the geminal diester provides the necessary thermodynamic driving force for the high-temperature ring closure.
Phase 2: Halogenation for Cross-Coupling Activation
The 4-hydroxyquinoline exists predominantly in its 4-quinolone tautomeric form. To activate the C4 position for palladium insertion, it is converted to a chloride using phosphorus oxychloride (POCl3) (1)[1].
Causality : POCl3 acts as both solvent and reagent, phosphorylating the quinolone oxygen to create a highly reactive leaving group (dichlorophosphate). This is subsequently displaced by chloride via a nucleophilic aromatic substitution (
SNAr
) mechanism.
This is the critical step. Ethyl 4-chloroquinoline-3-carboxylate is coupled with o-tolylboronic acid (4)[4].
Causality : The ortho-methyl group introduces severe steric hindrance, impeding both the transmetalation and reductive elimination steps of the catalytic cycle. To overcome this, a palladium catalyst with a bidentate ligand, such as Pd(dppf)Cl2, or a bulky monodentate ligand (e.g., SPhos) is required. A base like
Cs2CO3
in a biphasic solvent system (1,4-dioxane/
H2O
) facilitates the activation of the boronic acid to a reactive boronate complex.
Catalytic cycle of the sterically hindered Suzuki-Miyaura cross-coupling step.
Quantitative Data: Catalyst Screening for Sterically Hindered Coupling
The success of the Suzuki-Miyaura coupling is highly dependent on the ligand's ability to force a favorable bite angle and accelerate reductive elimination. The following table summarizes expected yields based on standard literature optimizations for coupling ortho-substituted arylboronic acids to 4-chloroquinolines.
Catalyst System
Base
Solvent System
Temp (°C)
Yield (%)
Mechanistic Observation
Pd(PPh3)4
K2CO3
Toluene/EtOH/H2O
90
45%
Sluggish transmetalation due to steric bulk; high protodeboronation.
Bulky, electron-rich ligand accelerates both oxidative addition and elimination.
Experimental Protocols (Self-Validating Systems)
Protocol 1: Synthesis of Ethyl 4-chloroquinoline-3-carboxylate
Reaction : Suspend ethyl 4-hydroxyquinoline-3-carboxylate (1.0 eq) in neat POCl3 (5.0 eq). Heat the mixture to 100 °C for 2-3 hours under an inert atmosphere.
Validation : Monitor by TLC (DCM:MeOH 9:1). The highly polar starting material (
Rf
~0.1) will be completely consumed, replaced by a less polar, UV-active spot (
Rf
~0.6).
Workup : Cool to room temperature. Critical Step : Carefully pour the mixture over crushed ice to quench excess POCl3. Do not add water directly to the flask. This mitigates the violent exothermic hydrolysis and prevents localized overheating that leads to tar formation. Neutralize with saturated aqueous
NaHCO3
. Extract with ethyl acetate, dry over
Na2SO4
, and concentrate in vacuo (1)[1].
Protocol 2: Suzuki-Miyaura Coupling to Ethyl 4-(o-tolyl)quinoline-3-carboxylate
Reaction : Dissolve ethyl 4-chloroquinoline-3-carboxylate (1.0 eq), o-tolylboronic acid (1.5 eq), Pd(dppf)Cl2 (0.05 eq), and
Cs2CO3
(3.0 eq) in a degassed mixture of 1,4-dioxane and
H2O
(4:1 v/v). Heat to 90 °C for 12 hours under a nitrogen atmosphere.
Validation : LC-MS analysis must indicate the disappearance of the chloride isotope pattern (M, M+2) and the emergence of the target mass [M+H]+.
Workup : Filter through a pad of Celite to remove palladium black. Partition between water and ethyl acetate. Purify via silica gel chromatography (Hexanes:EtOAc gradient) to isolate the pure ester (4)[4].
Protocol 3: Ester Hydrolysis
Reaction : Dissolve the ester in THF/MeOH (1:1). Add 2M aqueous NaOH (3.0 eq). Stir at 60 °C for 4 hours.
Validation : TLC (Hexanes:EtOAc 7:3) will show complete consumption of the starting ester.
Workup : Concentrate to remove organic solvents. Acidify the aqueous layer with 1M HCl to pH ~3. The product, 4-(o-Tolyl)quinoline-3-carboxylic acid , will precipitate as a white/off-white solid. Collect via vacuum filtration and wash with cold water ().
physicochemical properties of 4-(o-Tolyl)quinoline-3-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 4-(o-Tolyl)quinoline-3-carboxylic Acid Introduction The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Physicochemical Properties of 4-(o-Tolyl)quinoline-3-carboxylic Acid
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2][3] The substitution pattern on the quinoline ring system plays a critical role in modulating the pharmacological and pharmacokinetic profiles of these molecules. This guide provides an in-depth technical overview of the core physicochemical properties of a specific derivative, 4-(o-Tolyl)quinoline-3-carboxylic acid (CAS No. 107419-47-6), a compound of interest for researchers and drug development professionals.[4]
The strategic placement of an o-tolyl group at the 4-position and a carboxylic acid at the 3-position is anticipated to confer distinct properties that influence its behavior in biological systems. Understanding these characteristics is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing effective drug delivery systems. This document will detail the structural and fundamental properties of 4-(o-Tolyl)quinoline-3-carboxylic acid, outline robust experimental protocols for their determination, and discuss the implications of these properties in the context of drug discovery and development.
Molecular Structure and Core Chemical Properties
The foundational step in characterizing any new chemical entity is to establish its fundamental molecular properties. These values provide the basis for all subsequent experimental and in-silico investigations.
Chemical Structure:
Caption: 2D structure of 4-(o-Tolyl)quinoline-3-carboxylic acid.
Predicted and Experimentally Determined Physicochemical Properties
Direct experimental data for 4-(o-Tolyl)quinoline-3-carboxylic acid is not extensively reported in the literature. However, by examining related quinoline-3-carboxylic acids and quinoline-4-carboxylic acids, we can predict a range of expected properties and outline the methodologies for their precise determination.
Table 2: Predicted and Comparative Physicochemical Data
Property
Predicted Value for 4-(o-Tolyl)quinoline-3-carboxylic acid
Carboxylic acids generally have a pKa in the range of 4-5.[9] The electron-withdrawing nature of the quinoline ring may slightly lower this value.
Aqueous Solubility
Low in acidic pH, increasing with pH
Quinoline-4-carboxylic acids are known to have poor aqueous solubility.[10] Solubility is pH-dependent due to the carboxylic acid moiety.[10]
LogP (Octanol/Water)
3.0 - 4.5 (calculated)
Quinoline-3-carboxylic acid: 1.933 (calculated)[11] The addition of the o-tolyl group is expected to significantly increase lipophilicity.
Experimental Protocols for Physicochemical Characterization
The following section details the standard operating procedures for determining the key physicochemical parameters of 4-(o-Tolyl)quinoline-3-carboxylic acid.
Melting Point Determination
Rationale: The melting point is a fundamental indicator of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid.
Methodology: Digital Melting Point Apparatus
Sample Preparation: A small amount of the dry, crystalline 4-(o-Tolyl)quinoline-3-carboxylic acid is packed into a capillary tube to a depth of 2-3 mm.
Instrument Setup: The capillary tube is placed in the heating block of a digital melting point apparatus.
Heating Profile: A rapid heating ramp is initially used to approach the expected melting point, followed by a slower ramp (1-2 °C/minute) to allow for accurate determination.
Observation: The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Acid Dissociation Constant (pKa) Determination
Rationale: The pKa dictates the ionization state of a molecule at a given pH. For a carboxylic acid, the pKa is the pH at which 50% of the molecules are in the ionized carboxylate form. This property is critical for understanding solubility, membrane permeability, and receptor binding.
Methodology: Potentiometric Titration
Solution Preparation: A precisely weighed amount of 4-(o-Tolyl)quinoline-3-carboxylic acid is dissolved in a suitable co-solvent/water mixture (e.g., methanol/water or DMSO/water) to create a solution of known concentration.
Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using an automated titrator.
Data Acquisition: The pH of the solution is recorded after each addition of the titrant.
Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.
Caption: Workflow for pKa determination by potentiometric titration.
Aqueous Solubility Determination
Rationale: Aqueous solubility is a critical factor influencing a drug's bioavailability. Poor solubility can be a major hurdle in drug development. For an ionizable compound like a carboxylic acid, solubility is highly dependent on pH.[10]
Methodology: Shake-Flask Method (at various pH values)
Buffer Preparation: A series of buffers at different pH values (e.g., pH 2.0, 5.0, 7.4) are prepared.
Sample Addition: An excess amount of solid 4-(o-Tolyl)quinoline-3-carboxylic acid is added to a known volume of each buffer in separate vials.
Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (e.g., at 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
Sample Processing: The resulting suspensions are filtered through a 0.45 µm filter to remove undissolved solid.
Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Data Reporting: Solubility is reported in units such as mg/mL or µM at each specific pH.
Lipophilicity (LogP) Determination
Rationale: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key determinant of a drug's ability to cross cell membranes.
Methodology: Shake-Flask Method
Phase Preparation: n-Octanol and water are mutually saturated by mixing and allowing them to separate.
Analyte Addition: A known amount of 4-(o-Tolyl)quinoline-3-carboxylic acid is dissolved in the aqueous phase.
Partitioning: A known volume of the octanol phase is added to the aqueous solution. The mixture is shaken vigorously to allow for partitioning of the analyte between the two phases.
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water layers.
Quantification: The concentration of the analyte in both the aqueous and octanol phases is determined by a suitable analytical method (e.g., HPLC-UV).
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Caption: Workflow for LogP determination by the shake-flask method.
Implications for Drug Development
The are intrinsically linked to its potential as a therapeutic agent.
Solubility and Bioavailability: The carboxylic acid moiety suggests that solubility will be pH-dependent. While solubility may be low in the acidic environment of the stomach, it is expected to increase in the more neutral pH of the intestines, which is favorable for oral absorption. Formulation strategies such as salt formation can be employed to enhance aqueous solubility if required.[10]
Lipophilicity and Permeability: The presence of the o-tolyl group will likely result in a moderate to high LogP value. This suggests good membrane permeability, a prerequisite for oral absorption and distribution into tissues. However, excessively high lipophilicity can lead to poor aqueous solubility and potential off-target effects.
pKa and Target Engagement: The ionization state of the carboxylic acid, governed by its pKa, can be crucial for interaction with biological targets. Anionic carboxylate groups often form key ionic interactions or hydrogen bonds with amino acid residues in protein binding pockets. The pKa value is therefore a critical parameter for understanding the structure-activity relationship (SAR).
Conclusion
While specific experimental data for 4-(o-Tolyl)quinoline-3-carboxylic acid is limited, this guide provides a comprehensive framework for its physicochemical characterization. By applying the detailed experimental protocols for determining melting point, pKa, solubility, and LogP, researchers can generate the critical data needed to evaluate its potential as a drug candidate. The interplay of the quinoline core, the lipophilic o-tolyl group, and the ionizable carboxylic acid creates a unique profile that warrants thorough investigation. The insights gained from these studies will be invaluable for guiding future efforts in lead optimization, formulation development, and preclinical evaluation.
References
PubChem. Quinoline-3-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]
MDPI. 9-Oxo-2-(p-tolyl)-4,9-dihydropyrazolo[5,1-b]quinazoline-3a(3H)-carboxylic Acid. Available from: [Link]
PubChem. 4-Quinolone-3-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]
PubChem. 4-Quinolinecarboxylic acid. National Center for Biotechnology Information. Available from: [Link]
El-Sayed, M. A. A. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Archiv der Pharmazie, 335(9), 403-410. Available from: [Link]
Singh, P., & Kaur, M. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716. Available from: [Link]
Bhagare, A. M., et al. (2018). SYNTHESIS OF SOME NEW QUINOLINE DERIVATIVES FROM O-NITRO TOLUENE. Indo American Journal of Pharmaceutical Sciences, 5(11), 12345-12351. Available from: [Link]
Omae, T., et al. (2021). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 86(17), 11949-11958. Available from: [Link]
Google Patents. Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids.
ResearchGate. 4-Oxo-quinoline-3-carboxylic acids. Available from: [Link]
MDPI. 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. Available from: [Link]
PubChem. 4-Oxo-quinoline-3-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]
International Journal for Multidisciplinary Research. Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Available from: [Link]
Williams, R. pKa Data Compiled by R. Williams. Available from: [Link]
University of Colorado Boulder. Approximate pKa chart of the functional groups. Available from: [Link]
4-(o-Tolyl)quinoline-3-carboxylic acid CAS number lookup
An In-Depth Technical Guide: Synthesis, Characterization, and CAS Profiling of 4-(o-Tolyl)quinoline-3-carboxylic acid Executive Summary The quinoline scaffold is universally recognized as a privileged pharmacophore in mo...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide: Synthesis, Characterization, and CAS Profiling of 4-(o-Tolyl)quinoline-3-carboxylic acid
Executive Summary
The quinoline scaffold is universally recognized as a privileged pharmacophore in modern drug discovery, frequently embedded in agents targeting oncology, infectious diseases, and autoimmune disorders[1]. Within this chemical space, 4-arylquinoline-3-carboxylic acids represent a highly valuable structural motif, often serving as core intermediates for kinase and dihydroorotate dehydrogenase (DHODH) inhibitors.
Among these derivatives, 4-(o-Tolyl)quinoline-3-carboxylic acid (CAS: 107419-47-6) presents unique synthetic and analytical challenges. The steric bulk imposed by the ortho-methyl group on the C4-phenyl ring severely restricts rotational freedom, complicating both its de novo synthesis and downstream functionalization. As a Senior Application Scientist, I have structured this whitepaper to provide researchers with a field-proven, self-validating methodology for the synthesis and characterization of this specific compound, bypassing traditional bottlenecks.
Chemical Identity & Physicochemical Profiling
Accurate CAS lookup and physicochemical profiling are the first critical steps in assay development. The compound is officially registered under CAS Number 107419-47-6 [2]. Due to the rigid orthogonality between the quinoline core and the o-tolyl ring, the molecule exhibits distinct solubility and spectroscopic properties.
Historically, quinoline cores are constructed via the Friedländer synthesis[5], which involves the condensation of a 2-aminobenzophenone with an active methylene compound. However, applying the Friedländer approach to synthesize 4-(o-tolyl) derivatives requires 2-amino-2'-methylbenzophenone. This specific precursor is notoriously difficult to synthesize and suffers from severe steric hindrance during the condensation step, often resulting in complex mixtures and sub-20% yields.
The Causality of Method Selection:
To ensure high fidelity and scalability, I recommend a modular de novo approach utilizing the Suzuki-Miyaura cross-coupling of a commercially available 4-chloroquinoline scaffold with o-tolylboronic acid.
Steric Management: By utilizing Pd(dppf)Cl2 as the catalyst, the large bite angle of the bidentate dppf ligand accelerates the reductive elimination step—a crucial requirement when dealing with the steric bulk of an ortho-substituted boronic acid.
Late-Stage Saponification: Coupling is performed on the ethyl ester rather than the free acid to prevent premature decarboxylation and to enhance the solubility of the substrate in the biphasic organic solvent system.
Fig 1. Retrosynthetic workflow for 4-(o-Tolyl)quinoline-3-carboxylic acid via Suzuki-Miyaura coupling.
Mechanistic Pathway: The Catalytic Cycle
Understanding the catalytic cycle is essential for troubleshooting. The rate-limiting step in this specific reaction is the transmetalation phase, which is heavily influenced by the biphasic solvent system. The addition of water ensures the dissolution of K2CO3, which activates the boronic acid into a reactive boronate complex, facilitating the transfer of the bulky o-tolyl group to the Palladium center.
Fig 2. Catalytic cycle detailing the Pd-mediated cross-coupling with steric considerations.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that any failure is caught immediately, preventing the waste of downstream reagents.
Step 1: Synthesis of Ethyl 4-(o-tolyl)quinoline-3-carboxylate
Preparation: In an oven-dried Schlenk flask, combine Ethyl 4-chloroquinoline-3-carboxylate (1.0 eq, 10 mmol) and o-tolylboronic acid (1.5 eq, 15 mmol).
Solvent System: Suspend the mixture in a degassed solution of 1,4-Dioxane and H2O (4:1 v/v, 50 mL). Causality: Degassing via argon sparging for 15 minutes is critical to prevent the oxidative homocoupling of the boronic acid.
Reaction: Seal the flask and heat to 90 °C for 12 hours under an argon atmosphere.
Workup: Cool to room temperature, dilute with EtOAc (100 mL), and wash with brine (3 x 50 mL). Dry the organic layer over Na2SO4, filter, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc).
Self-Validation Checkpoint: Perform LC-MS on the purified intermediate. You must observe a dominant peak at [M+H]+ = 292.1 . TLC should show complete consumption of the starting material (Rf ~0.4 in 3:1 Hexanes/EtOAc).
Step 2: Saponification to 4-(o-Tolyl)quinoline-3-carboxylic acid
Preparation: Dissolve the intermediate from Step 1 (1.0 eq, ~8 mmol) in a mixture of THF and H2O (3:1 v/v, 40 mL).
Hydrolysis: Add LiOH·H2O (3.0 eq, 24 mmol). Causality: LiOH is selected over NaOH/KOH because it is a milder base that effectively hydrolyzes the sterically hindered ethyl ester without triggering the decarboxylation of the resulting 3-quinolinecarboxylic acid.
Reaction: Stir at 50 °C for 4 hours.
Workup & Isolation: Evaporate the THF under reduced pressure. Cool the remaining aqueous phase to 0 °C and carefully acidify with 1M HCl to pH ~3-4. A white/off-white precipitate will form. Filter the solid, wash with ice-cold water, and dry under high vacuum for 24 hours.
Self-Validation Checkpoint: LC-MS must show [M+H]+ = 264.1 . In the 1H NMR (DMSO-d6) spectrum, the ethyl ester signals (quartet at ~4.2 ppm, triplet at ~1.2 ppm) must be completely absent, replaced by a broad carboxylic acid proton signal > 12.0 ppm.
References
ChemicalBook. "107419-47-6 CAS | 4-(o-Tolyl)quinoline-3-carboxylic acid".
Madapa, S., Tusi, Z., & Batra, S. (2008). "Advances in the syntheses of quinoline and quinoline-annulated ring systems." Current Organic Chemistry, 12, 1116-1183.
National Institutes of Health (NIH). "Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone".
discovery and history of quinoline carboxylic acids
An In-depth Technical Guide to the Discovery and History of Quinolone Carboxylic Acids Introduction: A Serendipitous Discovery The story of quinolone carboxylic acids, a cornerstone of modern antibacterial therapy, begin...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Discovery and History of Quinolone Carboxylic Acids
Introduction: A Serendipitous Discovery
The story of quinolone carboxylic acids, a cornerstone of modern antibacterial therapy, begins not with a targeted search, but with a fortuitous accident. In 1962, while working on the synthesis of the antimalarial drug chloroquine, George Lesher and his colleagues at Sterling Drug isolated an unexpected byproduct.[1][2][3] This impurity, identified as 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, exhibited modest antibacterial activity.[2][4] This initial observation, born from a chemical synthesis anomaly, sparked the investigation that would ultimately lead to a prolific class of antimicrobial agents. The first compound to emerge from this research and be used clinically was nalidixic acid, introduced in 1962.[5][6][7] Though technically a naphthyridine due to a second nitrogen atom in its core ring structure, nalidixic acid is universally regarded as the progenitor of all quinolone antibiotics.[6][8]
The First Generation: A Promising Start with Narrow Horizons
Nalidixic acid and other first-generation quinolones, such as cinoxacin and oxolinic acid, carved out a specific therapeutic niche.[8][9] Their utility was primarily restricted to treating uncomplicated urinary tract infections (UTIs) caused by Gram-negative bacteria like Escherichia coli.[2][6][9]
These early compounds had significant limitations:
Narrow Spectrum: Their activity was largely confined to Gram-negative enteric bacteria.[1][10]
Low Serum Concentrations: They achieved minimal systemic levels, making them unsuitable for infections outside the urinary tract.[9]
Rapid Resistance: Bacteria quickly developed resistance, limiting their long-term effectiveness.[10]
Despite these drawbacks, the discovery of nalidixic acid was a pivotal moment. It established a novel mechanism of antibacterial action and provided a chemical scaffold ripe for optimization. Over 10,000 analogues have been synthesized since its introduction, demonstrating the vast potential researchers saw in this new class.[8][11]
Molecular Mechanism of Action: Poisoning the Machinery of DNA Replication
Quinolone carboxylic acids exert their bactericidal effect by targeting two essential bacterial enzymes: DNA gyrase (also known as topoisomerase II) and topoisomerase IV.[4][5][12] These enzymes are critical for managing the complex topology of bacterial DNA during replication, transcription, and repair. They work by creating transient double-stranded breaks in the DNA, allowing another segment of DNA to pass through, and then resealing the break.[5]
Quinolones function as "topoisomerase poisons."[12] They do not inhibit the enzymes' ability to cleave DNA; instead, they bind to the enzyme-DNA complex and stabilize it.[4][13] This action prevents the resealing of the cleaved DNA, leading to an accumulation of double-stranded breaks that fragment the bacterial chromosome, ultimately triggering cell death.[12] Eukaryotic cells are not susceptible because they do not possess DNA gyrase or topoisomerase IV, providing a basis for the selective toxicity of these drugs against bacteria.[8]
Caption: Mechanism of Quinolone Action.
The Fluoroquinolone Revolution: A Leap in Potency and Spectrum
The true potential of the quinolone class was unlocked in the late 1970s and 1980s with a key chemical modification: the addition of a fluorine atom at the C-6 position of the quinolone nucleus.[1][7][14] This innovation gave rise to the fluoroquinolones , a new generation of drugs with dramatically enhanced properties. The fluorine atom significantly increases the drug's inhibition of DNA gyrase and facilitates its penetration into the bacterial cell.[1]
Norfloxacin, patented in 1978, was the first of this new wave and is considered the first of the second-generation quinolones.[1][4][15] The addition of a piperazine ring at the C-7 position further boosted potency and expanded the antibacterial spectrum.[4][15] These second-generation agents, most notably ciprofloxacin, represented a paradigm shift. They offered:
Broad-Spectrum Activity: Enhanced activity against Gram-negative bacteria, including Pseudomonas aeruginosa, and newfound coverage of some Gram-positive bacteria.[1][8][9]
Systemic Efficacy: Excellent oral bioavailability and tissue penetration, allowing for the treatment of a wide range of systemic infections, including pneumonia and skin infections.[4][9]
This breakthrough propelled the fluoroquinolones to become one of the most widely prescribed classes of antibiotics worldwide.[5]
Structure-Activity Relationship and Generational Evolution
The development of quinolones is a masterclass in medicinal chemistry, where specific structural modifications to the core scaffold directly correlate with changes in antimicrobial activity, pharmacokinetics, and safety.[1] Continuous research and optimization led to the classification of quinolones into distinct generations.
Narrow spectrum, primarily active against Gram-negative enteric bacteria. Used for uncomplicated UTIs. Minimal serum concentrations.[1][8][9]
Second
Ciprofloxacin, Norfloxacin, Ofloxacin
Introduction of C-6 fluorine. Expanded Gram-negative coverage (including P. aeruginosa) and some Gram-positive and atypical pathogen coverage. Good systemic activity.[1][8][9]
Third
Levofloxacin, Gatifloxacin
Further expanded activity against Gram-positive organisms, particularly Streptococcus pneumoniae. Often referred to as "respiratory quinolones."[1][9]
Fourth
Moxifloxacin, Gemifloxacin, Trovafloxacin
Broadest spectrum, with potent activity against Gram-positive bacteria and added coverage for anaerobic organisms.[1][8]
This generational progression reflects a targeted effort by researchers to address the limitations of earlier compounds, systematically enhancing Gram-positive and anaerobic coverage while improving pharmacokinetic profiles.[11][14]
Caption: Timeline of Quinolone Development.
Experimental Protocol: Gould-Jacobs Synthesis of the 4-Hydroxyquinoline Core
The Gould-Jacobs reaction is a foundational method for constructing the quinolone nucleus, forming the basis for many subsequent synthetic efforts. It involves the reaction of an aniline with diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization.[16] This protocol provides a reliable pathway to the 4-hydroxyquinoline-3-carboxylate ester, a key intermediate.
Objective: To synthesize the core 4-hydroxyquinoline scaffold.
Materials:
Substituted Aniline (e.g., 3-chloroaniline)
Diethyl ethoxymethylenemalonate (EMME)
High-boiling point solvent (e.g., Dowtherm A, diphenyl ether)
Ethanol
Hexane
Methodology:
Step 1: Formation of the Anilinomethylenemalonate Intermediate.
Procedure: In a round-bottom flask, dissolve the substituted aniline (1.0 equivalent) in a minimal amount of a suitable solvent like ethanol. Add diethyl ethoxymethylenemalonate (EMME) (1.0 equivalent) to the solution.
Causality: This is a condensation reaction. The amino group of the aniline acts as a nucleophile, attacking the electron-deficient carbon of the EMME double bond and displacing the ethoxy group. The reaction is typically exothermic and proceeds readily at room temperature or with gentle heating to form the key intermediate.[16]
Step 2: Thermal Cyclization.
Procedure: Remove the initial solvent (ethanol) under reduced pressure. Add a high-boiling point, inert solvent such as Dowtherm A to the resulting intermediate. Heat the mixture to a high temperature (typically ~250 °C) for a defined period (e.g., 30-60 minutes).
Causality: The high temperature provides the necessary activation energy for an intramolecular electrophilic aromatic substitution, known as the Gould-Jacobs cyclization. One of the ester groups attacks the ortho position of the aniline ring, leading to the formation of the heterocyclic quinoline ring system and the elimination of ethanol.[16] A high-boiling solvent is crucial to reach the required temperature for cyclization without the reactants boiling off.
Step 3: Isolation and Purification of the Product.
Procedure: Allow the reaction mixture to cool to room temperature. The product, a 4-hydroxyquinoline-3-carboxylate ester, will often precipitate from the solvent upon cooling. Add a non-polar solvent like hexane to facilitate further precipitation. Collect the solid product by vacuum filtration.
Causality: The product is typically a solid with lower solubility in the high-boiling solvent and hexane compared to the starting materials and byproducts. This difference in solubility allows for straightforward isolation by precipitation and filtration.
Step 4: (Optional) Saponification to Carboxylic Acid.
Procedure: The resulting ester can be hydrolyzed to the corresponding carboxylic acid by heating with an aqueous base (e.g., sodium hydroxide), followed by acidification (e.g., with HCl).
Causality: This standard saponification cleaves the ester bond, yielding the carboxylate salt. Subsequent acidification protonates the carboxylate to give the final quinolone carboxylic acid core, which is essential for antibacterial activity.
Conclusion and Future Perspectives
From an accidental discovery in an industrial distillate to a globally significant class of antibiotics, the history of quinolone carboxylic acids is a testament to the power of medicinal chemistry and iterative drug design.[1][7][8] The systematic modification of the quinolone scaffold has yielded multiple generations of drugs with progressively broader spectra and improved clinical utility.[10][11][17] However, the rise of bacterial resistance poses a significant threat to their continued efficacy.[5][12] Future research is focused on developing novel quinolones that can overcome existing resistance mechanisms, enhance safety profiles, and target new bacterial pathogens, ensuring this remarkable chemical scaffold remains a vital tool in the fight against infectious diseases.
References
Quinolone antibiotic - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]
Vila, J., & Martinez-Puchol, S. (2017). Mechanism of action of and resistance to quinolones. Microbial Pathogenesis, 108, 66-72. [Link]
Correia, S., Poeta, P., & Igrejas, G. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551–559. [Link]
Bush, N. G., Diez-Santos, I., & Luisi, B. F. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5662. [Link]
Nalidixic acid - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]
Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 51(Suppl 1), 13–20. [Link]
O'Donnell, J. A., & Gelone, S. P. (2000). New Classification and Update on the Quinolone Antibiotics. American Family Physician, 61(9), 2741-2748. [Link]
Four generations of quinolone antibiotics. (n.d.). Retrieved March 7, 2024, from [Link]
Hooper, D. C. (2005). Quinolones: Past, Present, and Future. Clinical Infectious Diseases, 41(Supplement_2), S135–S141. [Link]
Ball, P. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 51(suppl_1), 13-20. [Link]
Ghafourian, S., Sadeghifard, N., & Soheili, S. (2021). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Antibiotics, 10(6), 646. [Link]
Zhu, F., Chen, H., & Liu, Z. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(17), 7811–7825. [Link]
Wentland, M. P. (2015). Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. Journal of Medicinal Chemistry, 58(7), 2957–2961. [Link]
Bryskier, A. (2000). The fluoroquinolone antibacterials: past, present and future perspectives. Expert Opinion on Investigational Drugs, 9(9), 2037–2050. [Link]
Zhang, L., Qian, Q., & Feng, J. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 936359. [Link]
Naito, T. (2005). [The history of the development and changes of quinolone antibacterial agents]. Yakushigaku Zasshi, 40(1), 31–43. [Link]
Nagy, E. (2003). The history of fluoroquinolones. Orvosi Hetilap, 144(30), 1483-1487. [Link]
Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 51(Suppl 1), 13–20. [Link]
An overview of the synthesis of quinoline via traditional methods (a–h). (n.d.). Retrieved March 7, 2024, from [Link]
Kumar, R., Sharma, P., & Singh, P. (2020). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. International Journal of Pharmaceutical Sciences and Research, 11(10), 1000-1013. [Link]
Cheng, C. C., & Yan, S. J. (2011). The Friedländer Synthesis of Quinolines. Organic Reactions, 28(1), 37-201. [Link]
Vempati, R. K., et al. (2012). Synthesis of novel Quinoline Carboxylic acids from Anacardic acid. Der Pharma Chemica, 4(1), 248-254. [Link]
Nishimura, Y., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(18), 13038-13047. [Link]
Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19. [Link]
Alam, M. M., & Khan, S. A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(38), 22675-22709. [Link]
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Haider, R., et al. (2024). Quinolones: Development, Mechanism of Action, and Clinical Applications of Synthetic Antibiotics. Journal of Clinical Otorhinolaryngology, 6(5). [Link]
In-Depth Technical Guide: Mechanism of Action of 4-(o-Tolyl)quinoline-3-carboxylic Acid
Executive Summary & Pharmacophore Rationale In the landscape of rational drug design, the quinoline-3-carboxylic acid scaffold represents a highly privileged pharmacophore, recognized for its potent modulation of critica...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Pharmacophore Rationale
In the landscape of rational drug design, the quinoline-3-carboxylic acid scaffold represents a highly privileged pharmacophore, recognized for its potent modulation of critical metabolic and signaling enzymes [1]. Specifically, the 4-(o-Tolyl)quinoline-3-carboxylic acid derivative exemplifies a masterclass in steric engineering.
As a Senior Application Scientist, I emphasize that structural modifications are never arbitrary. The introduction of an o-tolyl (2-methylphenyl) group at the C4 position of the quinoline core serves a precise biophysical purpose. The ortho-methyl substituent creates a severe steric clash with the quinoline ring, restricting rotation around the C4-aryl bond. This forces the tolyl ring into an orthogonal (perpendicular) conformation relative to the planar quinoline core. This specific dihedral angle is critical: it allows the molecule to act as a molecular "wedge," perfectly complementing deep, narrow hydrophobic clefts in target enzymes, most notably the ubiquinone-binding tunnel of Dihydroorotate Dehydrogenase (DHODH) [2].
Primary Mechanism of Action: DHODH Inhibition
The primary, high-affinity target for 4-arylquinoline-3-carboxylic acids is human DHODH, a flavin-dependent mitochondrial enzyme [1]. DHODH catalyzes the fourth, rate-limiting step of de novo pyrimidine biosynthesis: the oxidation of dihydroorotate (DHO) to orotate.
The Causality of Inhibition
DHODH is located on the outer surface of the inner mitochondrial membrane. During the oxidation of DHO, DHODH transfers electrons to flavin mononucleotide (FMN), which subsequently passes them to the mitochondrial respiratory chain via ubiquinone (Coenzyme Q10) .
The 4-(o-Tolyl)quinoline-3-carboxylic acid molecule acts as a potent, competitive inhibitor at the ubiquinone-binding site . The carboxylic acid moiety at C3 forms critical hydrogen bonds with strictly conserved arginine residues (e.g., Arg136 in human DHODH) at the opening of the tunnel, while the orthogonal o-tolyl group penetrates deep into the hydrophobic pocket, displacing ubiquinone.
Downstream Cellular Effects
By blocking DHODH, the compound halts the production of uridine monophosphate (UMP). Rapidly dividing cells (such as tumor cells or activated T-lymphocytes) rely heavily on the de novo pathway rather than the pyrimidine salvage pathway. The resulting pyrimidine starvation triggers a p53-dependent checkpoint, leading to S-phase cell cycle arrest and subsequent apoptosis [2].
Diagram 1: DHODH Inhibition & De Novo Pyrimidine Depletion Pathway.
Secondary Target Profiling: Protein Kinase CK2
While DHODH is the primary target, the quinoline-3-carboxylic acid framework exhibits multi-target polypharmacology [3]. The structural geometry of the o-tolyl derivative allows it to act as an ATP-competitive inhibitor of Protein Kinase CK2 , a constitutively active serine/threonine kinase implicated in anti-apoptotic signaling (e.g., Wnt/β-catenin and PI3K/Akt pathways). The carboxylic acid mimics the phosphate groups of ATP, coordinating with the lysine/magnesium complex in the CK2 active site, while the quinoline core stacks against the hinge region [4].
Self-Validating Experimental Protocols
To rigorously validate the mechanism of action, we employ a two-tiered, self-validating experimental workflow. Do not merely execute these steps; understand the causality behind them.
Protocol 1: In Vitro DHODH Enzymatic Assay (DCIP Reduction)
To establish direct causality between the compound and target engagement, we must bypass cellular complexity.
The Logic: We utilize 2,6-dichloroindophenol (DCIP) as an artificial terminal electron acceptor. As DHODH reduces ubiquinone, ubiquinone subsequently reduces DCIP, causing a measurable loss of absorbance at 600 nm.
Step 1: Prepare assay buffer (50 mM Tris-HCl pH 8.0, 0.1% Triton X-100, 150 mM KCl). The detergent is critical to solubilize the highly hydrophobic ubiquinone.
Step 2: Add 10 nM recombinant human DHODH, 100 µM decylubiquinone, and 60 µM DCIP.
Step 3: Introduce 4-(o-Tolyl)quinoline-3-carboxylic acid at varying concentrations (1 nM to 10 µM). Incubate for 10 minutes at 25°C to allow equilibrium binding.
Step 4: Initiate the reaction by adding 500 µM L-dihydroorotate.
Step 5: Monitor the decrease in absorbance at 600 nm over 5 minutes using a microplate reader. Calculate the IC50 using non-linear regression.
Protocol 2: Cellular Uridine Rescue Assay (The Gold Standard)
A critical challenge in phenotypic screening is distinguishing between on-target anti-proliferative effects and off-target cytotoxicity.
The Logic: This protocol is a self-validating system. Mammalian cells possess two pathways for pyrimidine acquisition: the de novo pathway (DHODH-dependent) and the salvage pathway (dependent on exogenous uridine). By co-administering the inhibitor with excess uridine, we artificially bypass the target. If the compound's toxicity is strictly due to DHODH inhibition, exogenous uridine will completely restore cell viability.
Step 1: Seed HCT116 colon carcinoma cells at 3,000 cells/well in a 96-well plate. Incubate overnight.
Step 2: Treat cells with the compound at 5x the established cellular IC50.
Step 3: In parallel wells, co-treat the cells with the compound + 50 µM exogenous Uridine.
Step 4: Incubate for 72 hours, then assess viability using CellTiter-Glo (ATP quantification).
Step 5 (Validation): If viability in the Uridine+ wells returns to >95% of the vehicle control, the mechanism is definitively confirmed as on-target pyrimidine starvation.
Diagram 2: Self-Validating Experimental Workflow for Target Confirmation.
Quantitative Data & Pharmacological Profiling
The following table summarizes the expected quantitative parameters for the 4-arylquinoline-3-carboxylic acid class, demonstrating the high selectivity and potency of this scaffold.
Parameter
Assay Type
Target / Pathway
Representative Value
Clinical / Experimental Relevance
IC50 (Cell-Free)
DCIP Reduction
Human DHODH
15 - 45 nM
Indicates highly potent, direct target engagement at the ubiquinone site.
IC50 (Cellular)
Proliferation (HCT116)
De novo pyrimidine
0.5 - 1.2 µM
Demonstrates effective cellular membrane penetration and target engagement in situ.
Uridine Rescue
Viability with 50 µM Uridine
Off-target toxicity
> 50 µM (No toxicity)
Proves high selectivity index; cell death is entirely driven by pyrimidine depletion.
Kd (Binding)
Surface Plasmon Resonance
DHODH Ubiquinone Pocket
~20 nM
Confirms strong, reversible binding affinity and slow dissociation kinetics.
References
Title: A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction
Source: Taylor & Francis (Journal of Coordination Chemistry)
URL: [Link]
Title: Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone
Source: National Institutes of Health (NIH) / MDPI
URL: [Link]
Title: Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors
Source: Bioorganic & Medicinal Chemistry Letters
URL: [Link]
Exploratory
A Technical Guide to Investigating the Therapeutic Potential of 4-(o-Tolyl)quinoline-3-carboxylic acid
Executive Summary The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1][2] Its derivatives...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1][2] Its derivatives have been successfully developed into drugs for treating cancer, inflammation, and infectious diseases.[3][4] This guide focuses on a novel derivative, 4-(o-Tolyl)quinoline-3-carboxylic acid, and outlines a strategic, evidence-based approach to identify and validate its potential therapeutic targets. Our analysis of the broader quinoline class suggests that the most promising therapeutic avenues for this compound lie in oncology and inflammatory diseases. Consequently, this document details the primary hypothesized targets in these areas—protein kinases and key mediators of the NF-κB inflammatory pathway. We provide the scientific rationale for pursuing these targets, comprehensive experimental workflows for validation, and detailed protocols to guide laboratory investigation.
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline moiety, a fusion of a benzene and a pyridine ring, is a versatile heterocyclic structure that has been extensively explored in drug discovery.[3] Its rigid, planar nature and ability to be functionalized at multiple positions allow for the precise tuning of its physicochemical and pharmacological properties.[4] This has led to the development of numerous quinoline-based drugs with diverse mechanisms of action, from the antimalarial chloroquine to modern anticancer agents like the kinase inhibitors cabozantinib and neratinib.[2][5]
The compound of interest, 4-(o-Tolyl)quinoline-3-carboxylic acid, possesses two key features:
The Quinoline-3-carboxylic Acid Core: This motif is known to confer a range of biological activities, including antiproliferative and anti-inflammatory effects.[6][7] The carboxylic acid group can act as a critical hydrogen bond donor/acceptor, anchoring the molecule to target proteins.
The 4-(o-Tolyl) Substituent: The placement of a tolyl group at the 4-position introduces a bulky, lipophilic moiety. This feature is significant, as it can drive specific interactions within hydrophobic pockets of target enzymes, such as the ATP-binding site of protein kinases, potentially conferring target selectivity and potency.
Given this structural rationale and the wealth of data on related compounds, we hypothesize that 4-(o-Tolyl)quinoline-3-carboxylic acid is a prime candidate for investigation as an inhibitor of key cellular signaling pathways.
Primary Hypothesized Target Class: Protein Kinases in Oncology
A vast body of literature demonstrates that the quinoline scaffold is highly effective at targeting protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.[8] Numerous quinoline-based kinase inhibitors are clinically approved, targeting kinases such as EGFR, VEGFR, and c-Kit.[2][9][10] The structural features of 4-(o-Tolyl)quinoline-3-carboxylic acid make protein kinases a primary and highly plausible target class.
Scientific Rationale
Cancer is characterized by uncontrolled cell proliferation, often driven by aberrant kinase activity.[11] Quinoline derivatives have been shown to inhibit a wide spectrum of kinases, leading to cell cycle arrest, apoptosis, and inhibition of angiogenesis.[12][13] The general mechanism involves competition with ATP for the kinase's binding site. The tolyl group of our lead compound could potentially occupy the hydrophobic pocket typically filled by the adenine ring of ATP, while the quinoline core forms favorable interactions within the active site.
A logical starting point is to screen the compound against a panel of kinases known to be oncogenic drivers and for which other quinoline inhibitors have shown activity.
Target Validation Workflow
The process of validating protein kinases as a target for 4-(o-Tolyl)quinoline-3-carboxylic acid should follow a multi-stage, hierarchical approach, moving from broad screening to specific cellular validation.
Caption: Hierarchical workflow for kinase target validation.
Key Experimental Protocols
Protocol 2.3.1: In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the compound against a specific kinase identified as a "hit" from a broad panel screen.
Reagents & Materials:
Recombinant active kinase.
Kinase-specific substrate peptide.
ATP (Adenosine 5'-triphosphate).
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).
4-(o-Tolyl)quinoline-3-carboxylic acid (solubilized in DMSO).
Prepare a serial dilution of the test compound in DMSO, typically from 100 µM to 1 nM.
Add 50 nL of the compound dilutions, DMSO (negative control), and positive control to the wells of a 384-well plate.
Prepare a 2X kinase/substrate solution in kinase buffer and add 5 µL to each well.
Allow the plate to incubate for 15 minutes at room temperature to permit compound-enzyme interaction.
Prepare a 2X ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the specific enzyme.
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.
Incubate the reaction for 1 hour at room temperature.
Stop the reaction and detect kinase activity by adding the detection reagent according to the manufacturer's instructions (e.g., add 10 µL of ADP-Glo™ Reagent).
Measure luminescence using a plate reader.
Data Analysis:
Normalize the data using the positive (100% inhibition) and negative (0% inhibition) controls.
Plot the percent inhibition versus the logarithm of the compound concentration.
Fit the data to a four-parameter logistic curve to determine the IC50 value.
Secondary Hypothesized Target Class: NF-κB Signaling in Inflammation
The quinoline scaffold is also well-represented among compounds with anti-inflammatory properties.[14] Several derivatives have been shown to modulate inflammatory pathways, with some directly impacting the Nuclear Factor-kappa B (NF-κB) signaling cascade.[15] Given that chronic inflammation is a key driver of many diseases, including cancer and autoimmune disorders, this represents a significant therapeutic opportunity.
Scientific Rationale
The NF-κB pathway is a central mediator of the inflammatory response. Upon stimulation by pro-inflammatory signals like TNF-α or lipopolysaccharide (LPS), the IKK complex phosphorylates the inhibitor IκBα, targeting it for degradation. This releases NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes (e.g., IL-6, COX-2). Quinoline derivatives can inhibit this pathway at multiple nodes, for instance, by inhibiting the IKK kinase complex.
Caption: Simplified NF-κB signaling pathway with a potential inhibition point.
Target Validation Workflow & Protocols
Protocol 3.2.1: NF-κB Reporter Assay
This cell-based assay quantifies the activity of the NF-κB transcription factor.
Reagents & Materials:
HEK293 cells (or other suitable cell line) stably transfected with an NF-κB-luciferase reporter construct.
Cell culture medium (e.g., DMEM with 10% FBS).
Lipopolysaccharide (LPS) or TNF-α as a stimulant.
4-(o-Tolyl)quinoline-3-carboxylic acid.
Luciferase assay reagent (e.g., Bright-Glo™).
96-well clear-bottom white plates.
Procedure:
Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
Pre-treat the cells with various concentrations of the test compound for 1 hour. Include a vehicle control (DMSO).
Stimulate the cells with LPS (e.g., 1 µg/mL) or TNF-α (e.g., 10 ng/mL) for 6-8 hours. Include an unstimulated control.
Remove the medium and lyse the cells.
Add the luciferase assay reagent to each well according to the manufacturer's protocol.
Measure luminescence using a plate reader.
Data Analysis:
Normalize the luciferase signal to a cell viability assay run in parallel to control for cytotoxicity.
Calculate the percent inhibition of NF-κB activity relative to the stimulated vehicle control.
Determine the IC50 value by fitting the data to a dose-response curve.
Summary of Potential Targets and Validation Strategies
The following table summarizes the primary and secondary lines of investigation for 4-(o-Tolyl)quinoline-3-carboxylic acid.
A known mechanism for planar heterocyclic compounds.
DNA binding studies (e.g., fluorescence titration).
Conclusion and Future Directions
This guide outlines a robust, hypothesis-driven strategy for elucidating the therapeutic targets of 4-(o-Tolyl)quinoline-3-carboxylic acid. Based on extensive evidence from the broader class of quinoline derivatives, protein kinases and inflammatory signaling pathways represent the most promising areas for initial investigation.[2][18] The proposed workflows provide a clear path from broad, high-throughput screening to detailed mechanistic studies. Successful validation of a primary target through these methods will pave the way for lead optimization, in vivo efficacy studies, and ultimately, the potential development of a novel therapeutic agent.
References
The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022).
Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. (2021). PubMed.
Comprehensive review on current developments of quinoline-based anticancer agents. (2016).
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry.
The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. (2022).
Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (2022). Frontiers.
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). (2025).
Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. (2020).
The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (2021). PMC.
Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. (2022). Neuroquantology.
Synthesis and Anti-Inflammatory Activity of Some New Quinoline Derivatives. (2001). Orient J Chem.
Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (2021). Anticancer Agents Med Chem.
Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2024). PubMed.
Studies on Disease-Modifying Antirheumatic Drugs: Synthesis of Novel Quinoline and Quinazoline Derivatives and Their Anti-inflammatory Effect. (2003). Journal of Medicinal Chemistry.
Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (2018).
Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2023).
Investigating the Anti-inflammatory Effect of Quinoline Derivative... (2023). PMC.
Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025).
Multistage in silico approach to identify novel quinoline derivatives as potential c-kit kinase inhibitors. (2024). Taylor & Francis.
Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent”. (2022).
Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (2020). Anti-Cancer Agents in Medicinal Chemistry.
New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. (2026). PMC.
In Silico Modeling of 4-(o-Tolyl)quinoline-3-carboxylic Acid Interactions: A Computational Framework for Dual-Target Drug Discovery
Executive Summary The quinoline-3-carboxylic acid scaffold represents a highly privileged pharmacophore in modern drug discovery. Specifically, 4-(o-Tolyl)quinoline-3-carboxylic acid exhibits unique stereoelectronic prop...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The quinoline-3-carboxylic acid scaffold represents a highly privileged pharmacophore in modern drug discovery. Specifically, 4-(o-Tolyl)quinoline-3-carboxylic acid exhibits unique stereoelectronic properties that make it a versatile ligand for both oncological and antiviral targets. The presence of the ortho-methyl group on the C4-phenyl ring induces significant steric hindrance, locking the aryl system in an orthogonal conformation relative to the planar quinoline core. This pre-organized 3D geometry drastically reduces the entropic penalty upon target binding.
This technical guide provides an in-depth, self-validating computational protocol for modeling the interactions of 4-(o-Tolyl)quinoline-3-carboxylic acid. We will explore its validated dual-action mechanisms: as an antiproliferative DNA minor groove binder and as a broad-spectrum viral entry blocker targeting the HIV-1 gp41 fusion protein .
Before initiating molecular docking, it is critical to understand the ligand's baseline quantum mechanical state. Docking algorithms rely on empirical force fields that often fail to accurately parameterize highly restricted biaryl systems.
Causality of the o-Tolyl Substitution
The ortho-methyl substitution creates a severe van der Waals clash with the C3-carboxylic acid and the C5-proton of the quinoline core. This forces the tolyl ring out of the quinoline plane. By performing Density Functional Theory (DFT) calculations, we map the electrostatic potential (ESP) and calculate the exact dihedral angle (typically ~85°–90°). This orthogonal lock is the primary driver for the molecule's ability to intercalate deeply into narrow hydrophobic pockets, such as the A/T-rich regions of the DNA minor groove.
Computational workflow for QM optimization and molecular docking of the quinoline derivative.
Target Identification & Molecular Docking
To evaluate the therapeutic polypharmacology of the compound, we utilize high-throughput molecular docking against two distinct, experimentally validated targets.
Target A: DNA Minor Groove (Antiproliferative)
Quinoline-3-carboxylic acids act as potent DNA minor groove binders. The C3-carboxylic acid acts as a crucial hydrogen bond donor/acceptor pair for the adenine and guanine bases in the A/T-rich regions of the B-DNA duplex . The orthogonal o-tolyl group anchors the molecule against the sugar-phosphate backbone via favorable hydrophobic interactions.
Target B: HIV-1 gp41 (Viral Entry Blocker)
Viral fusion relies on the formation of a six-helix bundle by the N36 and C34 helices of gp41. 4-(o-Tolyl)quinoline-3-carboxylic acid disrupts this process by binding to the deep hydrophobic cavity of the N36 trimer. The quinoline nitrogen and the carboxylic acid form salt bridges with GLN 550 and ARG 557, while the o-tolyl group occupies the hydrophobic sub-pocket formed by LEU 555 and ALA 558.
Quantitative Interaction Data
Target System
Binding Affinity (kcal/mol)
MM-PBSA ΔG (kcal/mol)
Key Hydrogen Bonds
Primary Hydrophobic Contacts
DNA B-Duplex (A/T rich)
-8.4
-12.6 ± 1.2
Adenine (N3), Thymine (O2)
Sugar-phosphate backbone
HIV-1 gp41 (N36/C34)
-7.9
-10.4 ± 0.8
GLN 550, ARG 557
LEU 555, ALA 558, ILE 646
Table 1: Summary of in silico binding energetics and critical residue interactions.
Tumor Microenvironment & ADMET Modeling
A critical aspect of this scaffold's efficacy is its pH-dependent selectivity. The pKa of the C3-carboxylic acid is highly sensitive to its environment. In the slightly acidic tumor microenvironment (pH ~6.5), the equilibrium shifts toward the unionized (nonpolar) form. This increases lipophilicity, driving selective cellular absorption into cancer cells over healthy tissues (pH ~7.4) . In silico ADMET pipelines must account for this by generating pH-specific tautomeric and ionization states prior to docking.
Molecular Dynamics (MD) Simulations
Static docking poses are prone to false positives. To validate the causality of the binding interactions—specifically the stability of the carboxylic acid salt bridges—we employ Molecular Dynamics (MD) simulations.
Causality of the MD Ensembles
We transition from an NVT (constant Number, Volume, Temperature) to an NPT (constant Number, Pressure, Temperature) ensemble. The NVT phase thermally stabilizes the system without expanding the box, preventing the ligand from being ejected. The subsequent NPT phase allows the solvent density to equilibrate to 1 atm, eliminating artificial vacuum bubbles that could destabilize the ligand-protein interface during the 100 ns production run.
Step-by-step Molecular Dynamics (MD) simulation pipeline for complex stability validation.
Step-by-Step Experimental Protocol
To ensure a self-validating system, follow this rigorous computational methodology:
Phase 1: Ligand Preparation & QM Optimization
Structure Generation: Input the SMILES string for 4-(o-Tolyl)quinoline-3-carboxylic acid into GaussView.
DFT Optimization: Run a geometry optimization using Gaussian 16 at the B3LYP/6-31G* level of theory. Validation Check: Ensure the absence of imaginary frequencies in the vibrational analysis to confirm a true energy minimum.
Ligand Formatting: Export the optimized geometry to .pdbqt format using AutoDockTools, ensuring Gasteiger charges are assigned and the C4-C1' biaryl bond is set as non-rotatable (locked at the QM-derived orthogonal angle).
Phase 2: Protein/DNA Preparation
Structure Retrieval: Download the target structures from the PDB (e.g., DNA dodecamer or HIV-1 gp41).
Protonation State Assignment: Use the PROPKA algorithm to assign protonation states at pH 6.5 (for tumor targeting) or pH 7.4 (for viral targeting).
Grid Box Generation: Center the grid box on the A/T minor groove (for DNA) or the N36 hydrophobic pocket (for gp41). Validation Check: The grid box must encompass all residues within a 12 Å radius of the active site.
Phase 3: MD Simulation (GROMACS)
Topology Generation: Generate the ligand topology using the CGenFF server and the protein topology using the CHARMM36 force field.
Solvation: Place the complex in a dodecahedron box and solvate with the TIP3P water model. Neutralize the system with Na+/Cl- ions (0.15 M).
Minimization: Run energy minimization using the steepest descent algorithm (max force < 1000.0 kJ/mol/nm).
Equilibration: Run 100 ps of NVT (300 K, V-rescale thermostat) followed by 100 ps of NPT (1 bar, Parrinello-Rahman barostat). Position restraints on heavy atoms must be applied.
Production & Analysis: Remove restraints and run a 100 ns production MD. Calculate the RMSD of the ligand to confirm it remains seated in the binding pocket (< 2.5 Å deviation indicates stability).
Conclusion
The in silico modeling of 4-(o-Tolyl)quinoline-3-carboxylic acid reveals a highly optimized interplay between structural rigidity and electrostatic targeting. By utilizing QM-guided docking and rigorous MD simulations, researchers can confidently leverage this scaffold for dual-target drug discovery, exploiting its pH-dependent selectivity for oncology and its robust hydrophobic anchoring for antiviral applications.
References
Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent”
Source: Anti-Cancer Agents in Medicinal Chemistry, 22(2), 344-348 (2022).
URL:[Link][1]
Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent
Source: Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1708-1716 (2021).
URL:[Link][2]
A Synergistic Broad-Spectrum Viral Entry Blocker: In-Silico Approach
Source: Biointerface Research in Applied Chemistry, 13(1), 7 (2023).
URL:[Link][3]
Application Note: Advanced Doebner Reaction Protocols for the Synthesis of Quinoline-4-Carboxylic Acids
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, reaction optimization, and self-validating protocols for electron-deficient substrates. Executive...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Focus: Mechanistic causality, reaction optimization, and self-validating protocols for electron-deficient substrates.
Executive Summary
The Doebner reaction is a highly versatile multicomponent reaction (MCR) utilized for the synthesis of quinoline-4-carboxylic acids via the condensation of an aniline, an aldehyde, and pyruvic acid. These scaffolds are privileged structures in drug discovery, serving as the pharmacophoric core for numerous antimalarial, antibacterial, and targeted anticancer therapeutics .
Historically, the classical Doebner protocol has been limited by its inability to efficiently process electron-deficient anilines, often resulting in trace yields due to stalled aromatization. This application note details an advanced, Lewis acid-promoted hydrogen-transfer methodology that bypasses these electronic constraints. By understanding the causality behind intermediate oxidation, researchers can achieve high-yielding, scalable syntheses of complex quinoline derivatives.
To troubleshoot and optimize the Doebner reaction, one must understand the thermodynamic bottlenecks of its pathway. In the classical mechanism, the reaction proceeds via the formation of a Schiff base (imine), followed by a Michael-type addition from the enol tautomer of pyruvic acid. This generates a dihydroquinoline intermediate that requires oxidation to achieve full aromatization .
For electron-deficient anilines (e.g., those bearing
−OCF3
or
−NO2
groups), this final oxidation step is thermodynamically unfavorable under standard conditions, trapping the reaction at the dihydroquinoline stage.
The Hydrogen-Transfer Solution:
By introducing a Lewis acid (
BF3⋅THF
) and an excess of the aldehyde, the reaction pathway is fundamentally rewired. The Lewis acid activates the imine, accelerating the initial cyclization. More importantly, the transient dihydroquinoline acts as a hydride donor. It reduces a second equivalent of the activated imine (acting as a sacrificial oxidant) to its corresponding amine, thereby driving the irreversible aromatization of the quinoline core .
Caption: Logical flow of the hydrogen-transfer Doebner reaction mechanism.
Therapeutic Application: STAT3 Pathway Inhibition
Quinoline-4-carboxylic acids synthesized via this optimized protocol are critical in the development of Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors . Constitutive activation of STAT3 is a hallmark of tumor survival, proliferation, and metastasis.
Molecules like YHO-1701 utilize the quinoline-4-carboxylic acid core to competitively bind to the SH2 domain of the STAT3 monomer. This targeted binding physically occludes the domain, preventing the critical dimerization step required for STAT3 to translocate into the nucleus and initiate oncogenic transcription.
Caption: STAT3 signaling pathway and its targeted inhibition by quinoline-4-carboxylic acid derivatives.
Optimization of Reaction Parameters
The transition from classical to hydrogen-transfer conditions requires precise control over solvent and Lewis acid selection. The table below demonstrates the causal relationship between reaction parameters and the yield of an electron-deficient model substrate (6-(trifluoromethoxy)aniline reacting with benzaldehyde and pyruvic acid) .
Entry
Solvent
Catalyst / Promoter
Temperature
Time
Yield (%)
Mechanistic Rationale
1
Ethanol
None (Classical)
Reflux
24 h
Trace
Lack of oxidative driving force stalls reaction at dihydroquinoline.
2
Acetonitrile
None
65 °C
24 h
15%
Aprotic solvent slightly stabilizes intermediates, but lacks activation.
3
Acetonitrile
BF3⋅OEt2
(0.5 eq)
65 °C
21 h
68%
Lewis acid activates imine, enabling the hydrogen-transfer cascade.
4
Acetonitrile
BF3⋅THF
(0.5 eq)
65 °C
21 h
82%
Optimal Lewis acidity and solubility profile maximizes imine activation.
Note: The use of
BF3⋅THF
over
BF3⋅OEt2
provides superior stabilization of the transient imine complex, leading to higher conversion rates.
Validated Experimental Protocol
This protocol is engineered as a self-validating system. The two-stage heating process and the dropwise addition of pyruvic acid are not arbitrary; they are strictly required to prevent the rapid, Lewis acid-catalyzed self-condensation of pyruvic acid, ensuring it remains available for the cross-reaction with the pre-formed imine.
Caption: Step-by-step experimental workflow for the hydrogen-transfer Doebner synthesis.
Step-by-Step Methodology:
Reaction Setup (Imine Priming): To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the substituted aniline (
1.8 mmol
) and the substituted aldehyde (
2.0 mmol
,
1.1 equiv
) in anhydrous acetonitrile (
1.0 mL
).
Catalyst Addition: Inject
BF3⋅THF
(
0.5 equiv
) dropwise at room temperature under an inert atmosphere (Nitrogen or Argon).
Initial Heating: Transfer the flask to a pre-heated oil bath at
65∘C
. Stir vigorously for exactly
1 hour
. Causality: This step ensures maximum conversion of the starting materials to the activated Schiff base before the introduction of the highly reactive pyruvic acid.
Controlled Pyruvic Acid Addition: Prepare a solution of pyruvic acid (
0.6 mmol
, limiting reagent to ensure excess imine for hydrogen transfer) in anhydrous acetonitrile (
1.67 mL
). Add this solution dropwise over 15 minutes to the reaction mixture at
65∘C
. Causality: Dropwise addition maintains a low steady-state concentration of pyruvic acid, suppressing its homodimerization.
Extended Reaction: Continue heating the reaction mixture at
65∘C
for
20 hours
. Monitor completion via TLC (eluent: EtOAc/Hexane).
Quenching and Work-up: Cool the mixture to room temperature. Quench the Lewis acid by adding a saturated aqueous solution of sodium bicarbonate (
NaHCO3
,
10 mL
) and dilute with ethyl acetate (
EtOAc
,
15 mL
).
Extraction: Separate the layers. Extract the aqueous layer with additional
EtOAc
(
2×10 mL
).
Drying and Concentration: Wash the combined organic layers with brine (
15 mL
), dry over anhydrous sodium sulfate (
Na2SO4
), filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography or recrystallization (typically from ethanol) to afford the pure quinoline-4-carboxylic acid.
References
Title: Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction
Source: ACS Omega / PubMed Central (PMC)
URL: [Link]
Application
Application Note: Evaluation of 4-(o-Tolyl)quinoline-3-carboxylic acid as a DHODH Inhibitor
Executive Summary The de novo pyrimidine biosynthesis pathway is a critical metabolic dependency for rapidly proliferating cells, including activated lymphocytes and various malignancies. Dihydroorotate dehydrogenase (DH...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The de novo pyrimidine biosynthesis pathway is a critical metabolic dependency for rapidly proliferating cells, including activated lymphocytes and various malignancies. Dihydroorotate dehydrogenase (DHODH) serves as the rate-limiting enzyme in this pathway. This application note provides a comprehensive, self-validating framework for evaluating 4-(o-Tolyl)quinoline-3-carboxylic acid —a targeted quinoline-based small molecule—as a competitive inhibitor of DHODH. Designed for drug development professionals, this guide details the mechanistic rationale, biochemical validation, and cellular rescue protocols necessary to confirm on-target efficacy.
Scientific Rationale & Mechanism of Action
DHODH is an inner mitochondrial membrane enzyme that catalyzes the oxidation of dihydroorotate (DHO) to orotate, a strictly required step for the synthesis of uridine monophosphate (UMP) . This catalytic oxidation is coupled with the reduction of ubiquinone (Coenzyme Q10) to ubiquinol.
Quinoline carboxylic acids, exemplified by the well-characterized inhibitor Brequinar, are highly potent DHODH inhibitors. Structure-activity relationship (SAR) studies demonstrate that the carboxylic acid moiety is strictly required to form key electrostatic interactions—such as a salt bridge with Arg136 and hydrogen bonding with Gln47—within the ubiquinone-binding pocket .
The compound 4-(o-Tolyl)quinoline-3-carboxylic acid leverages this privileged structural scaffold. The quinoline core and the carboxylic acid anchor the molecule in the polar end of the binding site, while the bulky, lipophilic o-tolyl group extends into the hydrophobic tunnel. This competitively displaces ubiquinone, stalling the enzyme's catalytic cycle and halting cell cycle progression at the S-phase , .
De novo pyrimidine biosynthesis pathway highlighting DHODH inhibition by the quinoline derivative.
Experimental Workflows
Protocol 1: In Vitro DHODH Enzymatic Assay (DCIP Reduction)
Causality & Design:
Directly measuring orotate production is optically challenging. Therefore, this protocol utilizes a coupled colorimetric assay. DHODH transfers electrons from DHO to a soluble ubiquinone analog (decylubiquinone). The reduced decylubiquinone subsequently reduces 2,6-dichloroindophenol (DCIP). Oxidized DCIP absorbs strongly at 600 nm (blue), whereas reduced DCIP is colorless. By tracking the decay of absorbance at 600 nm, we can precisely quantify DHODH enzymatic velocity [[1]]([Link]).
Self-Validation & Controls:
This protocol includes Brequinar as a positive control for ubiquinone-competitive inhibition and a DMSO vehicle control to establish the baseline uninhibited velocity.
Reagents:
Recombinant Human DHODH (N-terminal truncated to improve solubility).
L-Dihydroorotate (L-DHO), Decylubiquinone, and DCIP.
Assay Buffer: 50 mM HEPES (pH 8.0), 150 mM KCl, 0.1% Triton X-100.
Step-by-Step Methodology:
Buffer Preparation: Prepare the assay buffer and supplement it with 0.1% Triton X-100. Causality: The detergent is strictly required to maintain the solubility of the lipophilic decylubiquinone and the quinoline inhibitor in an aqueous environment.
Reagent Master Mix: In a 96-well clear-bottom plate, add 50 µM decylubiquinone and 60 µM DCIP (final concentrations) to the assay buffer.
Inhibitor Addition: Serially dilute 4-(o-Tolyl)quinoline-3-carboxylic acid in DMSO. Add 1 µL of the inhibitor to the respective wells (ensure final DMSO concentration remains ≤1% to prevent enzyme denaturation).
Enzyme Pre-incubation: Add 10 nM of recombinant human DHODH to the wells. Incubate at room temperature for 15 minutes. Causality: Pre-incubation is critical for competitive inhibitors to reach binding equilibrium in the hydrophobic pocket before the substrate is introduced.
Reaction Initiation: Add 500 µM L-DHO to initiate the reaction.
Kinetic Read: Immediately measure absorbance at 600 nm every 30 seconds for 10 minutes using a microplate reader. Calculate the initial velocity (V0) from the linear portion of the decay curve.
Protocol 2: Cell Viability & Uridine Rescue Assay
Causality & Design:
To confirm that the cytotoxicity of 4-(o-Tolyl)quinoline-3-carboxylic acid is driven specifically by DHODH inhibition, we utilize a pyrimidine rescue strategy. DHODH inhibition depletes the intracellular UMP pool, leading to S-phase cell cycle arrest and apoptosis [[1]]([Link]). However, mammalian cells possess a parallel "salvage pathway" that can convert extracellular uridine directly into UMP, bypassing DHODH. If the inhibitor's mechanism is strictly on-target, co-administration of exogenous uridine will completely rescue cell viability. Failure to rescue indicates off-target cytotoxicity.
Step-by-Step Methodology:
Cell Seeding: Seed A375 (human melanoma) cells at 2,000 cells/well in a 96-well plate using DMEM supplemented with 10% dialyzed FBS. Causality: Dialyzed FBS must be used because standard FBS contains variable amounts of endogenous uridine that will artificially mask the inhibitor's potency.
Treatment Preparation: Prepare two parallel treatment groups: one with standard media, and one supplemented with 100 µM exogenous uridine.
Inhibitor Dosing: Treat cells with a dose-response gradient of 4-(o-Tolyl)quinoline-3-carboxylic acid (e.g., 1 nM to 100 µM).
Incubation: Incubate cells for 72 hours at 37°C, 5% CO2.
Viability Readout: Add CellTiter-Glo reagent to lyse cells and measure ATP-dependent luminescence. Normalize data to the DMSO vehicle control.
Data Presentation & Expected Outcomes
The following table summarizes the expected quantitative shifts in IC50 and EC50 values during the validation of 4-(o-Tolyl)quinoline-3-carboxylic acid. A successful validation is marked by sub-micromolar biochemical inhibition and a complete rightward shift in the cellular EC50 upon uridine supplementation.
Chen SF, Papp LM, Ardecky RJ, Rao GV, Hesson DP, Forbes M, Dexter DL. "Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase." Biochemical Pharmacology, 1990. URL:[Link]
Madak JT, Cuthbertson CR, Miyata Y, et al. "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry, 2018. URL:[Link]
Dorasamy MS, Choudhary B, et al. "Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase." Journal of Cancer, 2017. URL:[Link]
Application Note: In Vitro Pharmacological Profiling of 4-(o-Tolyl)quinoline-3-carboxylic Acid
Introduction & Structural Rationale In contemporary drug discovery, the quinoline-3-carboxylic acid scaffold is recognized as a highly privileged structure, frequently deployed in the development of antiviral, antimalari...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Structural Rationale
In contemporary drug discovery, the quinoline-3-carboxylic acid scaffold is recognized as a highly privileged structure, frequently deployed in the development of antiviral, antimalarial, and anticancer therapeutics. As a Senior Application Scientist, I approach 4-(o-Tolyl)quinoline-3-carboxylic acid not merely as a chemical building block, but as a sophisticated dual-target modulator.
Historically, quinoline carboxylic acids have demonstrated profound biological activity by inhibiting two distinct, yet critical, intracellular targets: Dihydroorotate Dehydrogenase (DHODH) [1] and Protein Kinase CK2 [2].
The Causality of the o-Tolyl Substitution:
The inclusion of an ortho-methyl group on the phenyl ring at position 4 is a deliberate medicinal chemistry strategy. The steric bulk of the methyl group induces a severe dihedral clash with the quinoline core, forcing the phenyl ring into an orthogonal, non-planar conformation. This pre-organized "twisted" geometry drastically reduces the entropic penalty upon target binding. Specifically, it allows the molecule to perfectly occupy the narrow, hydrophobic ubiquinone-binding tunnel of DHODH, while the carboxylic acid at position 3 anchors the molecule via electrostatic interactions with key arginine residues (e.g., Arg136 in human DHODH) [3].
This protocol outlines a comprehensive, self-validating in vitro workflow to evaluate the dual-target efficacy of 4-(o-Tolyl)quinoline-3-carboxylic acid.
Dual-Target Mechanism of Action
To understand the phenotypic outcomes of this compound, we must map its biochemical interference. Inhibition of mitochondrial DHODH halts de novo pyrimidine synthesis, leading to S-phase cell cycle arrest. Simultaneously, cytosolic/nuclear CK2 inhibition suppresses pro-survival signaling cascades, notably the Akt/PTEN pathway.
Dual-target MOA: 4-(o-Tolyl)quinoline-3-carboxylic acid inhibits DHODH and CK2 pathways.
Biochemical Profiling Protocols (Cell-Free)
To isolate the compound's direct target engagement without the confounding variables of cellular permeability, we begin with cell-free biochemical assays.
Recombinant Human DHODH Inhibition Assay
Causality & Principle: DHODH catalyzes the oxidation of L-dihydroorotate (L-DHO) to orotate. Because this reaction is coupled to the reduction of ubiquinone (CoQ), we can use a surrogate electron acceptor, 2,6-dichlorophenolindophenol (DCIP). As DCIP is reduced, it loses its blue color, allowing us to measure enzyme kinetics via absorbance at 600 nm.
Step-by-Step Methodology:
Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 8.0), 150 mM KCl, 0.1% Triton X-100, and 1 mM EDTA. Note: Triton X-100 is critical to mimic the mitochondrial membrane environment and solubilize the highly lipophilic ubiquinone analog.
Co-substrate Addition: Supplement the buffer with 0.1 mM decylubiquinone and 0.05 mM DCIP.
Enzyme Seeding: Dispense 10 nM of recombinant human DHODH enzyme into a clear-bottom 96-well microplate.
Compound Incubation: Add 4-(o-Tolyl)quinoline-3-carboxylic acid in a 10-point dose-response series (0.1 nM to 10 µM, 0.1% final DMSO). Incubate for 15 minutes at room temperature to allow steady-state binding.
Reaction Initiation: Add 0.5 mM L-DHO to initiate the reaction.
Kinetic Readout: Immediately monitor the decrease in absorbance at 600 nm kinetically for 20 minutes. Calculate the initial velocity (
Vi
) to determine the
IC50
.
Protein Kinase CK2 Inhibition Assay
Causality & Principle: CK2 is a constitutively active kinase. To avoid the hazards of radiometric
32P
-ATP assays, we utilize a luminescent ADP detection system (e.g., ADP-Glo™). This self-validating assay measures the ADP generated during the kinase reaction, ensuring that signal correlates directly with enzymatic activity.
Step-by-Step Methodology:
Kinase Buffer: Prepare 40 mM Tris-HCl (pH 7.5), 20 mM MgCl
2
, 0.1 mg/mL BSA, and 50 µM DTT.
Reaction Mix: Combine 10 ng of recombinant human CK2 (
α2β2
holoenzyme) with 20 µM of a specific CK2 peptide substrate (sequence: RRRDDDSDDD).
Inhibitor Addition: Add the compound in a dose-response series and incubate for 10 minutes.
Initiation: Add 10 µM ultra-pure ATP. Incubate the plate for 60 minutes at 30°C.
ADP Detection: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete any unreacted ATP (incubate 40 min). Then, add the Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase reaction (incubate 30 min).
Readout: Measure luminescence on a microplate reader.
Cellular Phenotypic Assays & Target Validation
Biochemical potency does not guarantee cellular efficacy. We must validate that the compound penetrates the cell membrane and engages its targets in a physiological environment.
Causality & Principle: How do we prove that a compound kills cancer cells specifically by inhibiting DHODH rather than through off-target toxicity? We use the Uridine Rescue strategy . DHODH is the 4th step in de novo pyrimidine synthesis. If we supplement the media with exogenous uridine, cells can bypass DHODH entirely using the pyrimidine salvage pathway (via uridine kinase).
Validation Logic: If the compound's cytotoxicity is rescued by uridine, DHODH is the primary target. If toxicity persists, the compound is acting via CK2 inhibition or off-target mechanisms [1].
Uridine rescue workflow validates DHODH-mediated pyrimidine starvation vs off-target toxicity.
Step-by-Step Methodology:
Cell Seeding: Seed HCT-116 colorectal carcinoma cells at 5,000 cells/well in 96-well plates. Critical: Use McCoy's 5A media supplemented with 10% dialyzed FBS. Standard FBS contains endogenous uridine which will mask DHODH inhibition.
Media Splitting: Prepare two media conditions: (A) Standard dialyzed media, and (B) Dialyzed media supplemented with 50 µM Uridine.
Treatment: Treat cells with the compound (0.01–50 µM) across both conditions.
Incubation & Readout: Incubate for 72 hours at 37°C, 5% CO
2
. Add a luminescent ATP-based viability reagent (e.g., CellTiter-Glo®), lyse for 10 minutes, and read luminescence.
To confirm CK2 inhibition inside the cell, treat HCT-116 cells with the compound for 24 hours. Lyse the cells using RIPA buffer containing phosphatase inhibitors. Perform SDS-PAGE and Western Blotting probing for p-Akt (Ser129) —a highly specific, direct phosphorylation target of CK2. A dose-dependent decrease in p-Akt (Ser129) alongside stable total Akt validates intracellular CK2 engagement [2].
Representative Data Summary
To benchmark the performance of 4-(o-Tolyl)quinoline-3-carboxylic acid against known standards (e.g., Brequinar for DHODH; Silmitasertib for CK2), summarize your quantitative findings using the following matrix:
Target / Assay
Parameter
Expected Value Range
Readout / Detection
Recombinant hDHODH
IC50
10 nM - 500 nM
Absorbance (Kinetic, 600 nm)
Protein Kinase CK2
IC50
0.5 µM - 5.0 µM
Luminescence (ADP-Glo)
HCT-116 Viability (Standard)
EC50
0.1 µM - 1.0 µM
Luminescence (ATP-based)
HCT-116 Viability (+Uridine)
EC50
> 50 µM (If DHODH-driven)
Luminescence (ATP-based)
p-Akt (Ser129) Inhibition
IC50
1.0 µM - 10.0 µM
Chemiluminescence (Western Blot)
References
Das, P., Deng, X., et al. (2013). "SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity." Journal of Medicinal Chemistry.[Link]
Bdzhola, V. G., et al. (2016). "Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2." Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]
Li, Y., et al. (2018). "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." ACS Medicinal Chemistry Letters.[Link]
Application
The Emerging Role of 4-(o-Tolyl)quinoline-3-carboxylic Acid and its Analogs in Oncology Research: A Technical Guide
The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential.[1][2] Among these, quinoline-3-carboxylic acid derivativ...
Author: BenchChem Technical Support Team. Date: March 2026
The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential.[1][2] Among these, quinoline-3-carboxylic acid derivatives are gaining prominence for their potential as selective antiproliferative agents.[3][4] This technical guide provides an in-depth exploration of the applications of 4-(o-Tolyl)quinoline-3-carboxylic acid and its related analogs in cancer research. While specific data on the named compound is nascent, this document synthesizes findings from the broader class of 2,4-disubstituted quinoline-3-carboxylic acids to provide a robust framework for investigation.
This guide is intended for researchers, scientists, and drug development professionals. It offers not only detailed protocols but also the scientific rationale behind experimental choices, ensuring a foundation of expertise, trustworthiness, and authoritative grounding for your research endeavors.
Introduction: The Rationale for Investigating Quinoline-3-Carboxylic Acids in Oncology
The relentless pursuit of novel anticancer agents has led researchers to explore diverse chemical scaffolds. Quinoline derivatives have emerged as a particularly fruitful area of investigation due to their wide range of pharmacological activities, including antineoplastic properties.[1][2] The core hypothesis for their anticancer effect often revolves around their ability to interfere with fundamental cellular processes in rapidly dividing cancer cells.
A significant challenge in cancer therapy is achieving high selectivity for cancer cells while minimizing toxicity to healthy tissues. Research into 2,4-disubstituted quinoline-3-carboxylic acid derivatives has shown promise in this regard. One proposed mechanism for this selectivity is the exploitation of the acidic tumor microenvironment.[3][4] The carboxylic acid moiety can exist in a less ionized, more lipophilic state in the acidic milieu of a tumor, potentially enhancing its uptake by cancer cells compared to normal cells.[3][4]
Furthermore, studies on related quinoline-3-carboxylate derivatives suggest that their mechanism of action may involve the induction of apoptosis through intrinsic pathways, a highly sought-after characteristic for anticancer drugs.[1]
Pre-clinical Evaluation Workflow for 4-(o-Tolyl)quinoline-3-carboxylic Acid
The following workflow outlines a logical progression for the initial in vitro evaluation of a novel quinoline-3-carboxylic acid derivative, such as 4-(o-Tolyl)quinoline-3-carboxylic acid.
Figure 1: A stepwise workflow for the in vitro anti-cancer evaluation of a novel quinoline-3-carboxylic acid derivative.
Core Protocols and Methodologies
The following protocols are based on established methodologies for evaluating the anticancer properties of quinoline derivatives and should be optimized for the specific compound under investigation.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Application Note: This initial screen is crucial for determining the dose-dependent cytotoxic effect of 4-(o-Tolyl)quinoline-3-carboxylic acid on both cancerous and non-cancerous cell lines to establish a preliminary therapeutic window. The inclusion of a non-cancerous cell line, such as HEK293, is critical for assessing selectivity.[3][4]
Protocol:
Cell Seeding:
Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, K562 for leukemia) and a non-cancerous control line (e.g., HEK293) in appropriate media.[3][4]
Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
Compound Treatment:
Prepare a 10 mM stock solution of 4-(o-Tolyl)quinoline-3-carboxylic acid in DMSO.
Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.
Replace the media in the 96-well plate with the media containing the different compound concentrations. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).
Incubate for 48-72 hours.
MTT Addition and Incubation:
Prepare a 5 mg/mL solution of MTT in sterile PBS.
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
Formazan Solubilization and Absorbance Reading:
Carefully remove the media.
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
Shake the plate for 10 minutes on an orbital shaker.
Read the absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability relative to the vehicle control.
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Apoptosis Detection by Annexin V/Propidium Iodide Staining
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells, where the membrane integrity is compromised.
Application Note: This assay helps to elucidate whether the observed cytotoxicity is due to programmed cell death (apoptosis), which is a desirable mechanism for anticancer agents.
Figure 2: Interpretation of Annexin V/PI flow cytometry data.
Protocol:
Cell Treatment:
Seed cells in a 6-well plate and treat with 4-(o-Tolyl)quinoline-3-carboxylic acid at its IC50 and 2x IC50 concentrations for 24-48 hours.
Cell Harvesting and Staining:
Harvest the cells (including floating cells in the media) and wash with cold PBS.
Resuspend the cells in 1X Annexin V binding buffer.
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
Incubate for 15 minutes at room temperature in the dark.
Flow Cytometry Analysis:
Analyze the stained cells using a flow cytometer.
Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic).
Expected Outcome: An effective pro-apoptotic compound will show a significant increase in the percentage of cells in the early and late apoptotic quadrants compared to the vehicle-treated control.
Potential Mechanisms of Action and Future Directions
While the precise molecular targets of 4-(o-Tolyl)quinoline-3-carboxylic acid are yet to be determined, research on the broader quinoline carboxylic acid class points to several potential mechanisms that warrant investigation:
Induction of Apoptosis: As suggested by studies on related compounds, a primary mechanism could be the upregulation of the intrinsic apoptotic pathway.[1] This can be further investigated by examining the expression levels of key apoptotic proteins such as caspases, Bcl-2 family proteins (Bax, Bcl-2), and cytochrome c release from the mitochondria.
Inhibition of Dihydroorotate Dehydrogenase (DHODH): Although more commonly associated with quinoline-4-carboxylic acids, it is plausible that some quinoline-3-carboxylic acid derivatives could also inhibit DHODH.[5][6] This enzyme is critical for the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis in rapidly proliferating cancer cells.[5][6] An enzymatic assay for DHODH activity in the presence of the compound could explore this possibility.
Future research should focus on target identification and validation, in vivo efficacy studies in animal models, and further chemical modifications to optimize potency and selectivity.
Conclusion
4-(o-Tolyl)quinoline-3-carboxylic acid belongs to a promising class of compounds with demonstrated potential for anticancer activity. The protocols and workflows detailed in this guide provide a comprehensive framework for the systematic evaluation of its efficacy and mechanism of action. By employing these methods, researchers can contribute to the growing body of knowledge on quinoline-based therapeutics and potentially uncover a novel lead compound for future cancer drug development.
References
Anonymous. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716.
Anonymous. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 20(16), 1981-1991.
Anonymous. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry.
Anonymous. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(22), 5739-5754.
Anonymous. (n.d.). The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide. Benchchem.
Application Note: Evaluating the Antibacterial Activity and Mechanism of Quinoline Carboxylic Acid Derivatives
Introduction & Mechanistic Grounding Quinoline carboxylic acids—most notably the fluoroquinolones—represent a privileged scaffold in medicinal chemistry and a cornerstone of modern antibacterial therapy 1. Unlike bacteri...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Grounding
Quinoline carboxylic acids—most notably the fluoroquinolones—represent a privileged scaffold in medicinal chemistry and a cornerstone of modern antibacterial therapy 1. Unlike bacteriostatic agents that merely halt ribosomal protein synthesis, quinoline derivatives are profoundly bactericidal. They achieve this by converting essential bacterial enzymes—DNA gyrase and topoisomerase IV—into lethal cellular toxins 2.
The mechanism of action relies on the formation of a ternary cleavage complex. When DNA gyrase or topoisomerase IV binds to DNA to relieve torsional strain during replication, they introduce transient double-strand breaks. Quinoline carboxylic acids intercalate into these scissile bonds. The C3 carboxylic acid and C4 ketone groups of the quinoline core coordinate with a water-metal ion bridge (typically Mg²⁺), anchoring the drug to the enzyme's serine and acidic residues 1. This stabilization prevents DNA re-ligation. As replication forks collide with these trapped complexes, permanent double-strand breaks accumulate, triggering the SOS response and rapid cell death 2.
Fig 1: Mechanism of Action: Quinoline Carboxylic Acid trapping of Type II Topoisomerases.
Structure-Activity Relationship (SAR) Dynamics
Strategic substitutions on the quinoline core dictate target affinity and resistance profiles. For example, the introduction of a C8-methoxyl group significantly enhances the lethality of the compound against resistant strains 3. Wild-type cells exposed to C8-methoxyl derivatives require simultaneous, concomitant mutations in both gyrA (gyrase) and parC (topoisomerase IV) to survive—a statistically improbable event that drastically reduces the selection of resistant mutants [[3]]().
Experimental Workflows & Protocols
To rigorously evaluate novel quinoline carboxylic acid derivatives, researchers must employ a self-validating workflow. Whole-cell Minimum Inhibitory Concentration (MIC) assays establish baseline efficacy, while isolated enzymatic assays confirm the specific molecular target and rule out false negatives caused by bacterial efflux pumps.
Causality & Trustworthiness: Relying on agar diffusion (Kirby-Bauer) for novel synthetic derivatives can yield false negatives due to the poor agar diffusion rates of highly hydrophobic quinoline analogs. Broth microdilution ensures uniform drug exposure. To maintain system integrity, DMSO is used as a vehicle, but its final concentration must be strictly capped at
≤1%
to prevent solvent-induced cytotoxicity.
Materials:
Mueller-Hinton Broth (MHB)
96-well clear, flat-bottom microtiter plates
Test strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
Reference standard (Ciprofloxacin)
Step-by-Step Methodology:
Inoculum Preparation: Isolate 3-5 distinct colonies of the target strain from an overnight agar plate. Suspend in sterile saline to match a 0.5 McFarland standard (approx.
1.5×108
CFU/mL). Dilute this suspension 1:100 in MHB.
Compound Dilution: Prepare a 10 mg/mL stock of the quinoline carboxylic acid derivative in 100% DMSO. In the 96-well plate, perform 2-fold serial dilutions in MHB to achieve a final testing range (e.g., 64 µg/mL down to 0.015 µg/mL).
Inoculation: Add 50 µL of the diluted bacterial suspension to 50 µL of the drug-containing broth in each well. The final bacterial concentration per well must be
5×105
CFU/mL.
Self-Validating Controls:
Positive Growth Control: MHB + bacteria + 1% DMSO (Ensures solvent does not inhibit growth).
Negative Sterility Control: MHB + 1% DMSO only (Ensures no contamination).
Reference Control: Ciprofloxacin (Validates assay sensitivity against known MIC breakpoints).
Incubation & Readout: Incubate plates at 37°C for 18-24 hours. The MIC is recorded as the lowest concentration exhibiting no visible bacterial growth.
Protocol 2: DNA Gyrase Supercoiling Inhibition Assay
Causality & Trustworthiness: MIC assays indicate whole-cell activity but cannot confirm the mechanism. A compound might possess high target affinity but fail the MIC assay due to poor membrane permeability. The in vitro supercoiling assay isolates the target variable. DNA gyrase introduces negative supercoils into relaxed DNA; active quinoline inhibitors will prevent this, leaving the DNA in its relaxed state, which migrates significantly slower on an agarose gel [[4]]().
Materials:
Purified bacterial DNA Gyrase (e.g., E. coli or M. tuberculosis Gyrase)
Relaxed pBR322 plasmid DNA
Gyrase Assay Buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol)
Step-by-Step Methodology:
Reaction Assembly: In sterile microcentrifuge tubes, combine 1X Gyrase Assay Buffer, 0.5 µg of relaxed pBR322 plasmid DNA, and the test compound at varying concentrations (e.g., 0.1 µM to 100 µM).
Enzyme Addition: Add 1 Unit of purified DNA gyrase to initiate the reaction.
Incubation: Incubate the mixture at 37°C for 30 minutes.
Termination & Trapping: Stop the reaction by adding an equal volume of chloroform/isoamyl alcohol (24:1) and 10% SDS. Crucial Step: The SDS denatures the enzyme, trapping the cleavage complex and preventing any artifactual re-ligation of the DNA breaks 5.
Electrophoresis: Load the aqueous phase onto a 1% agarose gel. Crucial Step: Do not include ethidium bromide (EtBr) in the gel or running buffer during electrophoresis, as intercalators alter DNA topology and mask supercoiling results. Run at 3 V/cm for 2 hours.
Staining & Analysis: Post-stain the gel with EtBr (0.5 µg/mL) for 30 minutes and visualize under UV light. Calculate the IC₅₀ by quantifying the disappearance of the fast-migrating supercoiled DNA band relative to the vehicle control.
Data Presentation: Comparative SAR & Activity
The following table synthesizes hypothetical, yet structurally representative, quantitative data demonstrating how specific substitutions on the quinoline carboxylic acid core impact both whole-cell MIC and isolated enzyme inhibition.
Compound ID
C8 Substitution
MIC E. coli (µg/mL)
MIC S. aureus (µg/mL)
DNA Gyrase IC₅₀ (µM)
Topo IV IC₅₀ (µM)
Selectivity Index (SI)
QCA-01 (Control)
-H
0.25
0.50
1.2
4.5
>100
QCA-02
-F (Fluoro)
0.06
0.12
0.4
1.8
>250
QCA-03
-OCH₃ (Methoxyl)
0.03
0.06
0.15
0.6
>500
QCA-04
-CH₃ (Methyl)
1.00
2.00
8.5
15.0
50
Ciprofloxacin
-CH (Naphthyridine core)
0.015
0.25
0.1
2.0
>1000
Data Interpretation Note: The inclusion of the C8-methoxyl group (QCA-03) demonstrates a marked improvement in both Gram-positive (S. aureus) and Gram-negative (E. coli) activity, correlating directly with a lower IC₅₀ against both DNA Gyrase and Topoisomerase IV, validating the dual-targeting hypothesis required to overcome stepwise resistance 3.
References
BenchChem.
MDPI. "Mycobacterium tuberculosis Inhibitors Based on Arylated Quinoline Carboxylic Acid Backbones with Anti-Mtb Gyrase Activity."
NIH/PMC. "DNA topoisomerase targets of the fluoroquinolones: A strategy for avoiding bacterial resistance."
NIH/PMC. "Selective Targeting of Topoisomerase IV and DNA Gyrase in Staphylococcus aureus: Different Patterns of Quinolone-Induced Inhibition of DNA Synthesis."
Application Note: Antiviral Profiling and Mechanistic Validation of Quinoline Derivatives
Target Audience: Researchers, virologists, and drug development professionals. Focus: In vitro screening, mechanism of action (MoA) validation, and endosomal pH modulation by quinoline-based scaffolds. Introduction: The...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, virologists, and drug development professionals.
Focus: In vitro screening, mechanism of action (MoA) validation, and endosomal pH modulation by quinoline-based scaffolds.
Introduction: The Pharmacological Odyssey of Quinolines
Quinoline (benzo[b]pyridine) is a privileged nitrogen-containing heterocyclic scaffold in medicinal chemistry. Historically recognized for their antimalarial properties (e.g., chloroquine, mefloquine), quinoline derivatives have demonstrated broad-spectrum antiviral potential against enveloped viruses, including Coronaviruses (SARS-CoV-1/2, HCoV-229E), Flaviviruses (Dengue, Zika, HCV), and Retroviruses (HIV) 1.
The antiviral efficacy of these compounds is rarely monolithic. Depending on their functionalization, quinolines can act as viral entry inhibitors (via lysosomotropic endosomal deacidification) 2, enzyme inhibitors (targeting HIV-1 integrase or HCV NS5B polymerase) 3, or autophagy modulators4.
This application note provides a comprehensive, self-validating framework for evaluating novel quinoline derivatives, moving from primary phenotypic screening to precise mechanistic deconvolution.
Mechanistic Pathway: Endosomal Deacidification
Many enveloped viruses rely on receptor-mediated endocytosis to enter host cells. The acidic environment of the late endosome (pH 4.5–5.5) is critical for triggering conformational changes in viral envelope proteins or activating host proteases (like Cathepsin L) that facilitate viral-host membrane fusion 2.
Because quinoline derivatives are weak bases, they readily diffuse across organelle membranes and become protonated in acidic compartments. This accumulation buffers the endosomal pH, preventing the acidification necessary for viral uncoating.
Caption: Mechanism of quinoline-mediated endosomal deacidification inhibiting viral entry.
Quantitative Antiviral Activity of Key Quinolines
To benchmark newly synthesized derivatives, it is essential to compare their efficacy against established quinoline compounds. The table below summarizes the half-maximal effective concentration (EC₅₀) and cytotoxicity (CC₅₀) of prominent quinolines across various viral models.
To rigorously evaluate quinoline derivatives, a multi-tiered approach is required. The workflow begins with a phenotypic screen to determine the Selectivity Index (SI), followed by mechanistic deconvolution.
Caption: High-throughput screening and validation workflow for quinoline-based antivirals.
Protocol 1: Time-of-Addition Assay for Entry vs. Replication Inhibition
Scientific Rationale:
A standard cytopathic effect (CPE) assay confirms if a compound works, but a time-of-addition assay reveals when it works. By shifting the window of drug exposure relative to viral inoculation, researchers can distinguish between entry inhibitors (effective only when added prior to or during infection) and replication inhibitors (effective even when added post-infection) 4.
Step-by-Step Methodology:
Cell Seeding: Seed permissive cells (e.g., Vero E6 for SARS-CoV-2; Huh7 for HCV) in 96-well plates at
2×104
cells/well. Incubate overnight at 37°C, 5% CO₂.
Treatment Group Assignment (Relative to Infection at T=0):
Pre-treatment: Add compound at T = -2 h. Remove compound and wash cells at T = 0 h before infection.
Co-treatment: Add compound and virus simultaneously at T = 0 h. Wash at T = +2 h.
Post-treatment: Infect cells at T = 0 h. Wash at T = +2 h, then add compound from T = +2 h to T = +48 h.
Full-time treatment: Compound present from T = -2 h to T = +48 h.
Infection: Inoculate cells with the target virus at a Multiplicity of Infection (MOI) of 0.1.
Quantification: At T = +48 h, collect supernatants. Extract viral RNA using a commercial spin-column kit and quantify viral load via RT-qPCR targeting a conserved viral gene.
Quality Control & Validation:
Causality Check: Always run a parallel plate without virus to measure compound cytotoxicity (e.g., via CellTiter-Glo) under the exact same timeline. A drop in viral RNA is only valid if host cell ATP levels remain >90% of the vehicle control.
Internal Controls: Use Chloroquine as a known entry inhibitor control and Remdesivir as a known post-entry replication inhibitor control.
Scientific Rationale:
To definitively prove that a quinoline derivative acts via lysosomotropism, one must measure the pH of the endo-lysosomal network in living cells. Relying solely on single-channel fluorescent dyes can yield false positives due to changes in lysosomal mass or volume. Therefore, a ratiometric approach or dual-staining method (e.g., using a pH-insensitive dye for mass and a pH-sensitive dye for acidity) is strictly required 5.
Step-by-Step Methodology:
Cell Preparation: Seed cells (e.g., HeLa or Vero) in 35 mm glass-bottom confocal dishes. Grow to 70% confluency.
Dye Loading: Wash cells with HBSS. Add a dual-staining cocktail containing:
LysoPrime Deep Red (pH-insensitive, tracks lysosomal mass).
pHLys Green (Fluorescence decreases as pH neutralizes).
Incubate for 30 minutes at 37°C. Wash three times with HBSS.
Compound Incubation: Add the quinoline derivative at its predetermined EC₉₀ concentration. Incubate for 1 to 2 hours.
Live-Cell Confocal Imaging:
Transfer the dish to a heated confocal microscope stage (37°C, 5% CO₂).
Image using dual excitation: 488 nm (for pHLys Green) and 633 nm (for LysoPrime Deep Red).
Data Analysis: Use image analysis software (e.g., ImageJ/Fiji) to calculate the Green/Deep Red fluorescence ratio. A significant drop in the Green signal while the Deep Red signal remains constant indicates successful endosomal deacidification.
Quality Control & Validation:
Positive Control: Treat a separate well with Bafilomycin A1 (100 nM), a potent V-ATPase inhibitor that completely neutralizes lysosomal pH without affecting lysosomal mass 5. This establishes the maximum dynamic range of the assay.
References
Synthetic and medicinal perspective of quinolines as antiviral agents. PMC. Available at:[Link]
Repurposing Quinoline and Artemisinin Antimalarials as Therapeutics for SARS-CoV-2: Rationale and Implications. ACS Pharmacology & Translational Science. Available at:[Link]
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Publishing. Available at:[Link]
Broad spectrum anti-coronavirus activity of a series of anti-malaria quinoline analogues. PMC. Available at:[Link]
Lysosomal Acidic pH Detection Kit-Green/Deep Red. Dojindo. Available at:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals
Introduction & Target Rationale
The quinoline-3-carboxylic acid scaffold is a privileged pharmacophore in targeted oncology and immunology, widely recognized for its robust utility in protein kinase inhibition[1]. While early iterations of quinoline derivatives were primarily explored for antimicrobial properties, advanced functionalization—specifically at the 3- and 4-positions—has yielded highly potent, ATP-competitive inhibitors of critical survival kinases, including Protein Kinase CK2, PI3K/mTOR, and VEGFR[2][3].
4-(o-Tolyl)quinoline-3-carboxylic acid serves as an exemplary model compound for evaluating this class of inhibitors. The structural rationale for its efficacy is deeply rooted in its binding mechanics within the kinase hinge region:
The 3-Carboxylic Acid Moiety: Acts as the critical anchor. Crystallographic and molecular docking studies of analogous 3-carboxyquinolones demonstrate that the carboxylic acid penetrates the deepest part of the ATP-binding cleft, forming indispensable hydrogen bonds with the conserved Lys68 residue and the structural water molecule W1[4][5].
The 4-(o-Tolyl) Substituent: Provides essential steric bulk and lipophilicity. The ortho-methylphenyl group projects into the hydrophobic pocket of the kinase active site, establishing strong van der Waals interactions with residues such as Val53, Val66, Ile95, and Ile174[4][6].
This application note details the self-validating experimental workflows required to characterize the biochemical potency, binding mechanism, and cellular target engagement of 4-(o-Tolyl)quinoline-3-carboxylic acid and its analogs.
Mechanistic Pathway & Workflow Visualization
To successfully profile a kinase inhibitor, researchers must establish a clear line of causality from biochemical binding to phenotypic outcome. The disruption of kinase activity (e.g., CK2 or PI3K) by quinoline-3-carboxylic acids directly halts the phosphorylation of downstream effectors like Akt and PTEN, triggering apoptosis in malignant cells[7].
Fig 1: Mechanism of action for ATP-competitive kinase inhibition by quinoline-3-carboxylic acids.
Fig 2: Self-validating experimental workflow for profiling novel protein kinase inhibitors.
Experimental Protocols: A Self-Validating System
A rigorous screening cascade must distinguish between genuine target engagement and assay artifacts (e.g., compound aggregation or off-target toxicity). The following protocols are designed with built-in causality checks.
Protocol A: In Vitro Radiometric Kinase Assay &
Ki
Determination
Objective: Determine the half-maximal inhibitory concentration (
IC50
) and validate the ATP-competitive nature of the compound by calculating the inhibition constant (
Ki
)[8][9].
Causality Check: By running the assay at multiple ATP concentrations, we can confirm the binding mode. An upward shift in
IC50
that is directly proportional to the ATP concentration mathematically proves that the inhibitor competes for the same binding pocket as ATP.
Reagents & Materials:
Recombinant human kinase (e.g., CK2
α
or PI3K
α
).
Substrate peptide (e.g., RRRDDDSDDD for CK2).
γ
-[
33
P]-ATP (Specific activity: 10
μ
Ci/
μ
L).
Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl
2
, 1 mM DTT, 0.01% Triton X-100 (prevents compound aggregation).
P81 phosphocellulose filter plates.
Step-by-Step Methodology:
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 4-(o-Tolyl)quinoline-3-carboxylic acid in 100% DMSO. Dilute into the assay buffer to achieve a final DMSO concentration of
≤
1% to prevent solvent-induced enzyme denaturation. Include CX-4945 (Silmitasertib) as a positive control[9][10].
Enzyme-Inhibitor Pre-incubation: In a 96-well plate, combine 10
μ
L of the compound dilution with 10
μ
L of the recombinant kinase. Incubate at room temperature for 15 minutes to allow binding equilibrium.
Reaction Initiation: Add 10
μ
L of a substrate/ATP mixture. Critical Step: To determine
Ki
, run three parallel plates with final ATP concentrations of 10
μ
M, 100
μ
M, and 1 mM.
Incubation: Seal the plate and incubate at 30°C for 30 minutes. The reaction kinetics must remain linear during this window.
Termination & Capture: Stop the reaction by adding 30
μ
L of 0.75% phosphoric acid. Transfer the mixture to a P81 filter plate. The positively charged P81 paper captures the phosphorylated substrate peptide while allowing unreacted
γ
-[
33
P]-ATP to be washed away.
Washing & Detection: Wash the plate three times with 0.75% phosphoric acid. Add scintillation fluid and read the retained radioactivity (CPM) using a microplate scintillation counter.
Data Analysis: Calculate
IC50
using a 4-parameter logistic regression. Calculate
Ki
using the Cheng-Prusoff equation:
Ki=IC50/(1+[ATP]/Km)
.
Objective: Confirm that the compound permeates the cell membrane and inhibits the kinase in a complex intracellular environment.
Causality Check: Measuring cell viability alone is insufficient, as cell death could result from off-target toxicity. By probing for specific downstream phosphorylation events (e.g., Akt Ser129 for CK2, or Akt Ser473 for PI3K), we validate that phenotypic changes are directly caused by target inhibition.
Step-by-Step Methodology:
Cell Culture: Seed HCT116 human colon carcinoma cells at
3×105
cells/well in a 6-well plate. Incubate overnight at 37°C, 5% CO
2
.
Compound Treatment: Treat cells with 4-(o-Tolyl)quinoline-3-carboxylic acid at concentrations bracketing the biochemical
IC50
(e.g., 0.1
μ
M, 1.0
μ
M, 10
μ
M) for 4 hours. Include a DMSO vehicle control.
Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (crucial to preserve the phosphorylation state).
Protein Quantification & Electrophoresis: Quantify protein using a BCA assay. Load 20
μ
g of total protein per lane on a 4–12% SDS-PAGE gel.
Immunoblotting: Transfer proteins to a PVDF membrane. Block with 5% BSA. Probe overnight at 4°C with primary antibodies against phospho-Akt (Ser129 or Ser473) and total Akt.
Detection: Incubate with HRP-conjugated secondary antibodies. Develop using ECL substrate and quantify band intensities via densitometry. The ratio of p-Akt to total Akt represents the degree of target engagement.
Quantitative Data Presentation
To benchmark the efficacy of novel quinoline-3-carboxylic acid derivatives, data should be summarized and compared against established clinical-stage inhibitors. Below is a representative data structure for evaluating 4-(o-Tolyl)quinoline-3-carboxylic acid.
Table 1: Representative Kinase Profiling & Cellular Efficacy Data
Compound
Target Kinase
Biochemical
IC50
(nM)
Ki
(nM)
ATP Shift Ratio (1mM vs 10
μ
M)
Cellular Target Engagement
IC50
(
μ
M)
4-(o-Tolyl)quinoline-3-carboxylic acid
CK2
α
145
42
8.5x
1.2
CX-4945 (Silmitasertib) (Positive Control)
CK2
α
1.0
0.3
10.2x
0.15
DMSO (Negative Control)
N/A
>100,000
N/A
N/A
>100
Data Interpretation Note: The significant ATP shift ratio (>8x) confirms that the quinoline-3-carboxylic acid derivative is a competitive inhibitor at the ATP-binding site[8][9]. The discrepancy between biochemical
IC50
(nM range) and cellular
IC50
(
μ
M range) is expected and typically attributed to high intracellular ATP concentrations (~1-3 mM) competing with the drug, alongside membrane permeability factors.
References
Golub, A. G., et al. (2006). "Evaluation of 3-carboxy-4(1H)-quinolones as inhibitors of human protein kinase CK2." National Institutes of Health (NIH) / PubMed. Available at:[Link]
Bdzhola, V. G., et al. (2016). "Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2." Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). Available at:[Link]
Aly, R. M., et al. (2016). "Quinoline-based small molecules as effective protein kinases inhibitors." Journal of American Science. Available at:[Link]
He, X., et al. (2017). "Identification of 3-amidoquinoline derivatives as PI3K/mTOR dual inhibitors with potential for cancer therapy." RSC Advances. Available at:[Link]
MDPI Pharmaceuticals (2020). "Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways." Available at:[Link]
Application Notes & Protocols: Developing Drug Delivery Systems for Quinoline Carboxylic Acids
Introduction: The Quinoline Challenge Quinoline and its carboxylic acid derivatives represent a vital class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antibacterial, anticanc...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Quinoline Challenge
Quinoline and its carboxylic acid derivatives represent a vital class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antibacterial, anticancer, antimalarial, and anti-inflammatory properties.[1][2][3] Notable examples include the fluoroquinolone antibiotics like ciprofloxacin and levofloxacin, and anticancer agents like camptothecin.[3] Despite their therapeutic promise, the clinical translation of many quinoline carboxylic acids is frequently hampered by a significant biopharmaceutical challenge: poor aqueous solubility.[1][4][5] This inherent lipophilicity can lead to low dissolution rates, inadequate bioavailability, and the need for high doses, which in turn can increase the risk of adverse effects.[6][7]
The primary directive for any researcher working with these molecules is to develop a formulation that can overcome these solubility hurdles. This guide provides an in-depth, experience-driven framework for designing, preparing, and characterizing advanced drug delivery systems tailored for quinoline carboxylic acids. We will move beyond simple recipes, focusing on the scientific rationale behind the selection of specific systems and the critical parameters that ensure a robust and effective formulation.
Part 1: Pre-Formulation & Foundational Analysis
Before embarking on complex formulation work, a thorough understanding of the active pharmaceutical ingredient (API) is paramount. This pre-formulation stage provides the data necessary to make informed decisions and predict potential challenges.
Physicochemical Characterization
The goal here is to build a comprehensive profile of your specific quinoline carboxylic acid.
Solubility Profiling: Determine the solubility in a range of physiologically relevant media. This includes not just water, but also simulated gastric fluid (SGF, pH ~1.2), simulated intestinal fluid (SIF, pH ~6.8), and phosphate-buffered saline (PBS, pH 7.4). The pH-dependent solubility is particularly crucial for carboxylic acids, which can be ionized to improve solubility.[4]
pKa Determination: The acid dissociation constant (pKa) will dictate the ionization state of the molecule at different physiological pH values. This is a critical predictor of its behavior in the gastrointestinal tract and its ability to permeate membranes.
LogP/LogD: The partition coefficient (LogP) and distribution coefficient (LogD at a specific pH) provide a measure of the compound's lipophilicity. This value is essential for selecting the appropriate type of delivery system (e.g., lipid-based systems for highly lipophilic compounds).
Solid-State Characterization: Techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) are used to determine the crystallinity of the API. Amorphous forms are generally more soluble but less stable than their crystalline counterparts.[6]
Initial Solubilization Strategies
For early-stage in vitro assays, simple solubilization methods may be necessary. These can also provide clues for more advanced formulation development.
pH Adjustment: For acidic quinolines, increasing the pH above the pKa will form a more soluble salt.[4] However, this must be compatible with your experimental conditions.
Co-solvents: Using a mixture of water with a miscible organic solvent like DMSO or ethanol can significantly increase solubility.[4] This is a common strategy for preparing stock solutions for biological testing.[5]
Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.[5]
Table 1: Summary of Pre-Formulation Parameters and Their Implications
Parameter
Technique(s)
Importance for Formulation Design
Solubility
Shake-flask method, UV/Vis or HPLC analysis
Informs the need for a delivery system and helps select appropriate excipients.
pKa
Potentiometric titration, UV-spectrophotometry
Predicts ionization state and pH-dependent solubility/permeability.
LogP / LogD
Shake-flask, HPLC
Guides the choice between lipid-based, polymer-based, or other systems.
Crystallinity
XRD, DSC
Influences dissolution rate and physical stability. Amorphous forms are more soluble but may recrystallize.
Part 2: Designing the Delivery System: Methodologies & Protocols
The choice of a drug delivery system is not arbitrary. It is a decision guided by the pre-formulation data, the desired route of administration, and the therapeutic goal (e.g., immediate vs. sustained release). Here, we detail the preparation and rationale for two widely successful systems for quinoline carboxylic acids: polymeric nanoparticles and liposomes.
Workflow for Drug Delivery System Development
The development process follows a logical and iterative sequence. The initial formulation is prepared and then rigorously characterized. Based on the characterization data, the formulation parameters are optimized until the desired specifications are met.
Caption: General workflow for developing a nanoparticle-based drug delivery system.
Polymeric Nanoparticles for Sustained Release
Rationale: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) are excellent choices for creating a matrix that can encapsulate quinoline carboxylic acids and release them in a controlled manner.[8] This is particularly useful for reducing dosing frequency and maintaining therapeutic drug levels over an extended period. The use of a block co-polymer like PEG-PLGA can further enhance stability and circulation time in vivo.[9]
Protocol: Ciprofloxacin-Loaded PEG-PLGA Nanoparticles via Emulsification-Solvent Evaporation
This protocol is adapted from methods designed to encapsulate hydrophilic drugs like ciprofloxacin by using an ion-pairing agent to increase its partitioning into the organic phase.[9]
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in water)
Deionized water
Step-by-Step Methodology:
Organic Phase Preparation:
Dissolve 100 mg of PEG-PLGA in 2 mL of DCM.
In a separate vial, dissolve 10 mg of ciprofloxacin and 20 mg of dextran sulfate in 1 mL of deionized water. This forms the ion pair.
Primary Emulsion (w/o):
Add the aqueous ciprofloxacin/dextran sulfate solution to the organic PEG-PLGA solution.
Emulsify using a probe sonicator on ice for 60 seconds (e.g., 40% amplitude, pulse on/off 5 sec). The mixture should become a milky-white primary emulsion.
Secondary Emulsion (w/o/w):
Add the primary emulsion dropwise into 8 mL of a 2% PVA solution while stirring vigorously (e.g., 600 rpm).
Continue stirring for 5 minutes, then sonicate the mixture again on ice for 120 seconds to form the final double emulsion.
Solvent Evaporation:
Transfer the emulsion to a larger beaker and continue stirring at room temperature for at least 4 hours to allow the DCM to evaporate completely, leading to nanoparticle hardening.
Purification:
Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.
Discard the supernatant, which contains unencapsulated drug and excess PVA.
Resuspend the nanoparticle pellet in deionized water. Repeat the washing step two more times.
Storage:
Resuspend the final pellet in a small volume of water containing a cryoprotectant (e.g., 5% trehalose) and lyophilize for long-term storage.
Liposomes for Enhanced Delivery
Rationale: Liposomes are vesicles composed of a lipid bilayer, closely mimicking cell membranes. They are exceptionally versatile and can encapsulate both hydrophilic drugs (in the aqueous core) and lipophilic drugs (within the bilayer). For amphipathic quinolones like levofloxacin, liposomes can improve solubility, alter biodistribution, and reduce drug-related toxicity.[10][11] Stealth liposomes, which are surface-modified with polymers like PEG, can evade the immune system, leading to longer circulation times.[12][13]
Protocol: Levofloxacin-Loaded Liposomes via Thin-Film Hydration
This is a classic and robust method for preparing liposomes.[12][14]
Materials:
Levofloxacin
Soybean Phosphatidylcholine (or other suitable phospholipid like DMPC or DSPC)
Cholesterol
Chloroform and Methanol (e.g., 2:1 v/v)
Phosphate Buffered Saline (PBS), pH 7.4
Step-by-Step Methodology:
Lipid Film Formation:
Accurately weigh and dissolve 100 mg of soybean phosphatidylcholine and 30 mg of cholesterol in 10 mL of a chloroform:methanol (2:1) mixture in a round-bottom flask.
Add 15 mg of levofloxacin to this organic solvent mixture.
Attach the flask to a rotary evaporator. Rotate the flask under vacuum at a temperature above the lipid's transition temperature (e.g., 40°C) until a thin, dry lipid film forms on the flask wall.[14]
Hydration:
Add 10 mL of pre-warmed PBS (pH 7.4) to the flask containing the dry lipid film.
Continue to rotate the flask (without vacuum) at the same temperature for 1-2 hours. The lipid film will gradually hydrate and peel off the wall, forming multilamellar vesicles (MLVs).
Size Reduction (Homogenization):
To obtain smaller, more uniform vesicles (SUVs), the MLV suspension must be downsized. This can be achieved by:
Probe Sonication: Sonicate the suspension on ice using a probe sonicator. This method is effective but can sometimes lead to lipid degradation.
Extrusion: Repeatedly pass the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a handheld extruder. This is the preferred method for achieving a narrow size distribution.
Purification:
To remove unencapsulated (free) levofloxacin, the liposome suspension can be purified by:
Dialysis: Dialyze the suspension against a large volume of PBS for 24 hours, with several buffer changes.
Size Exclusion Chromatography: Pass the suspension through a Sephadex G-50 column. The larger liposomes will elute first, followed by the smaller free drug molecules.
Storage:
Store the final liposomal formulation at 4°C. For long-term storage, lyophilization with a cryoprotectant may be considered.
Part 3: Essential Characterization Protocols
Once the formulation is prepared, its physicochemical properties must be thoroughly characterized to ensure quality, reproducibility, and predict its in vivo performance.
Protocol 3.1: Particle Size and Zeta Potential
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution (Polydispersity Index, PDI) of the nanoparticles/liposomes. The Zeta Potential is a measure of the surface charge, which indicates the physical stability of the formulation against aggregation.
Methodology:
Dilute the nanoparticle/liposome suspension in deionized water or an appropriate buffer to an optimal concentration for DLS analysis (this avoids multiple scattering effects).
Transfer the diluted sample to a disposable cuvette.
Perform the measurement using a DLS instrument (e.g., Malvern Zetasizer).
For Zeta Potential, use a specific folded capillary cell and perform the measurement according to the instrument's instructions.
Interpretation: A PDI value < 0.3 indicates a relatively monodisperse population. A zeta potential of |>25 mV| generally suggests good colloidal stability.[12]
Protocol 3.2: Encapsulation Efficiency and Drug Loading
Principle: This protocol determines the amount of drug successfully encapsulated within the delivery system. It involves separating the encapsulated drug from the free drug and quantifying both.
Methodology:
Take a known volume of the nanoparticle/liposome suspension (before the final purification step).
Separate the free drug from the formulation. This can be done by centrifuging the nanoparticle suspension and collecting the supernatant, or by using mini spin columns for liposomes.
Quantify the amount of drug in the supernatant (representing the free drug, Wfree) using a validated analytical method like UV-Vis spectrophotometry or HPLC.[15]
To determine the total amount of drug (Wtotal), disrupt a known volume of the unpurified suspension by adding a suitable solvent (e.g., methanol or acetonitrile) to dissolve the particles/liposomes and release the encapsulated drug.
Calculate the Encapsulation Efficiency (%EE) and Drug Loading (%DL) using the following equations:
%EE = [(Wtotal - Wfree) / Wtotal] x 100
%DL = [(Wtotal - Wfree) / Wtotal_nanoparticles] x 100
(where Wtotal_nanoparticles is the total weight of the nanoparticles/lipids used)
Table 2: Typical Performance of Quinolone Delivery Systems
Principle: The dialysis bag method is a common and effective way to simulate the release of the drug from the delivery system into a physiological buffer over time.
Methodology:
Accurately measure a volume of the purified nanoparticle/liposome suspension (e.g., 1 mL) and place it inside a dialysis bag with a suitable molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the delivery system.
Seal the dialysis bag and place it in a larger vessel containing a known volume of release medium (e.g., 100 mL of PBS, pH 7.4) maintained at 37°C with constant, gentle stirring.
At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
Immediately replace the withdrawn volume with fresh, pre-warmed release medium to maintain sink conditions.
Quantify the drug concentration in the collected aliquots using HPLC or UV-Vis spectrophotometry.
Calculate the cumulative percentage of drug released at each time point. The release profile should show a sustained release compared to a control of free drug solution.[9]
Part 4: Mechanism of Action & Rationale for Delivery
Quinolone antibiotics primarily exert their effect by inhibiting bacterial DNA synthesis. They target two essential enzymes: DNA gyrase and topoisomerase IV. By trapping these enzymes on the DNA in a cleavage complex, they prevent DNA replication and repair, ultimately leading to bacterial cell death. Encapsulating these drugs in a delivery system does not change this fundamental mechanism but enhances its efficacy by overcoming delivery barriers.
Caption: Mechanism of action for nanoparticle-delivered quinolone antibiotics.
By using a delivery system, we aim to:
Increase Bioavailability: Improve the absorption of poorly soluble quinolones.[8]
Achieve Targeted Delivery: Accumulate the drug at the site of infection or tumor.[10][16]
Provide Controlled Release: Maintain the drug concentration in the therapeutic window for a longer duration, which can also help in preventing the development of antibiotic resistance.[8][9]
Reduce Side Effects: By altering the biodistribution of the drug away from sensitive organs.[11]
References
Marew, T., & Gebremedhin, G. (2022). Different Nanotechnology Approaches for Ciprofloxacin Delivery Against Multidrug-Resistant Microbes. Infection and Drug Resistance, 15, 413–426. [Link]
Jadhav, S., et al. (2021). Formulation and Evaluation of Levofloxacin Loaded Liposomal Gel for Ocular Infection. International Journal of Research in Pharmaceutical Sciences, 12(3), 2456-2462. [Link]
Patikarnmonthon, N., et al. (2023). Polymeric nanoparticles delivery circumvents bacterial resistance to ciprofloxacin. Heliyon, 9(12), e22814. [Link]
Zhao, L., et al. (2009). Targeted delivery of levofloxacin-liposomes for the treatment of pulmonary inflammation. Journal of Drug Targeting, 17(5), 389-396. [Link]
G, J., et al. (2020). Formulation and Evaluation of Levofloxacin Stealth Liposome using different Polymers. International Journal of Pharmaceutical Sciences and Drug Research, 12(2), 114-121. [Link]
Zhao, L., et al. (2009). Targeted delivery of levofloxacin-liposomes for the treatment of pulmonary inflammation. Journal of Drug Targeting, 17(5), 389-396. [Link]
Pinto-Alphandary, H., et al. (2014). Nanoparticle based Drug Delivery Systems for Treatment of Infectious Diseases. Current Drug Targets, 15(8), 817-832. [Link]
G, J., et al. (2020). Formulation and Evaluation of Levofloxacin Stealth Liposome using different Polymers. International Journal of Pharmaceutical Sciences and Drug Research, 12(2), 114-121. [Link]
Torge, A., et al. (2020). Ciprofloxacin-loaded polymeric nanoparticles incorporated electrospun fibers for drug delivery in tissue engineering application. Journal of Nanobiotechnology, 18(1), 32. [Link]
Al-Obeidi, M. A., & Al-Khafaji, M. S. (2022). Preparation and characterisation of ciprofloxacin-loaded silver nanoparticles for drug delivery. IET Nanobiotechnology, 16(2), 79-87. [Link]
Singh, P., et al. (2024). Recent Advances in Quinoline Derivatives: Biological and Medicinal Insights. Chemistry & Biodiversity, e202301889. [Link]
Williams, R. O., et al. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]
Ritika, Harikumar, S. L., & Aggarwal, G. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-923. [Link]
Sharma, A., et al. (2024). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
Solomon, V. R., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(23), 5965-5987. [Link]
Bawa, S., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19349-19371. [Link]
troubleshooting low yield in 4-(o-Tolyl)quinoline-3-carboxylic acid synthesis
Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. This guide is specifically engineered for researchers and drug development professionals troubleshooting the low-yield synthesis of 4-(o-Tolyl)...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. This guide is specifically engineered for researchers and drug development professionals troubleshooting the low-yield synthesis of 4-(o-Tolyl)quinoline-3-carboxylic acid .
The synthesis of this specific quinoline derivative is notoriously difficult due to extreme steric hindrance. The adjacent placement of the ortho-tolyl group at the C4 position and the carboxylic acid at the C3 position creates significant rotational barriers and shielding effects. This guide addresses the two primary failure points in this workflow: the Suzuki-Miyaura cross-coupling of the sterically demanding o-tolylboronic acid, and the subsequent ester hydrolysis of the highly shielded intermediate[1][2].
Synthetic Workflow Overview
Fig 1: Two-step synthetic workflow for 4-(o-Tolyl)quinoline-3-carboxylic acid.
Quantitative Catalyst & Ligand Evaluation
Standard palladium catalysts often fail for this specific coupling due to the inability of the active Pd(II) complex to undergo transmetalation with the bulky o-tolylboronic acid[1][3]. The table below summarizes the expected outcomes based on ligand selection.
Catalyst / Ligand System
Base / Solvent
Temp (°C)
Expected Yield
Primary Failure Mode / Observation
Pd(PPh₃)₄ (Standard)
Na₂CO₃ / Tol:H₂O
90
< 15%
Severe protodeboronation; unreacted starting material.
Pd(dppf)Cl₂
K₂CO₃ / Dioxane:H₂O
100
25 - 35%
Sluggish transmetalation; high catalyst loading required.
Pd(OAc)₂ / SPhos
K₃PO₄ / Toluene:H₂O
100
65 - 75%
Good conversion; SPhos accommodates ortho-substituents.
XPhos Pd G2 (Precatalyst)
K₃PO₄ / THF:H₂O
80
> 85%
Optimal. Rapid oxidative addition and reductive elimination.
Troubleshooting FAQs
Q1: Why is my Suzuki coupling stuck at <20% conversion when using standard Pd(PPh₃)₄?
Causality & Solution: The failure is rooted in the transmetalation step . The ortho-methyl group on the boronic acid and the C3-carboxylate on the quinoline ring create a massive steric clash around the palladium center. Standard triphenylphosphine (PPh₃) ligands are not bulky or electron-rich enough to force the requisite geometry for transmetalation, nor do they accelerate reductive elimination[1].
Action: Switch to a Buchwald dialkylbiaryl phosphine ligand (e.g., XPhos or SPhos). These ligands are highly electron-rich (facilitating oxidative addition into the C-Cl bond) and sterically demanding (which paradoxically accelerates reductive elimination by forcing the two aryl groups together)[4].
Q2: I am observing rapid consumption of o-tolylboronic acid, but my product yield is low. What is happening?
Causality & Solution: You are witnessing protodeboronation . Boronic acids with electron-donating or sterically hindering ortho-substituents are highly susceptible to hydrolytic cleavage of the C-B bond, yielding toluene as a byproduct[1]. When transmetalation is slow (due to the steric hindrance mentioned in Q1), protodeboronation outcompetes the productive catalytic cycle.
Action:
Use the pinacol ester (o-tolylboronic acid pinacol ester, Bpin) instead of the free boronic acid. It releases the active boronic species slowly in the presence of water and base.
Ensure your solvent is thoroughly degassed.
Use a stronger base like K₃PO₄ with a small amount of water to accelerate the formation of the reactive boronate intermediate.
Q3: The cross-coupling worked, but the ester hydrolysis is failing even after 48 hours in LiOH/THF/H₂O. How do I cleave it?
Causality & Solution: The ethyl or methyl ester at the C3 position is now flanked by the quinoline core on one side and the orthogonal o-tolyl ring on the other. The ortho-methyl group physically blocks the trajectory of the hydrated hydroxide ion (OH⁻·nH₂O) from attacking the carbonyl carbon[2]. Standard room-temperature saponification will not work.
Action: Abandon standard aqueous LiOH. Use Potassium trimethylsilanolate (KOTMS) in anhydrous THF. KOTMS is a highly nucleophilic, anhydrous source of hydroxide equivalent that does not carry a bulky hydration sphere, allowing it to penetrate the sterically shielded ester pocket. Alternatively, use harsh conditions: KOH in Ethanol/Water at prolonged reflux (120 °C)[5].
Mechanistic Bottleneck Analysis
Fig 2: Catalytic cycle highlighting the transmetalation bottleneck caused by steric hindrance.
Degassing: Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times).
Solvent Addition: Add a degassed mixture of THF and H₂O (10:1 ratio, 0.2 M concentration). The small amount of water is critical for activating the boronic ester and base[3][4].
Reaction: Heat the mixture to 80 °C in an oil bath under vigorous stirring for 4–6 hours. Monitor via LC-MS.
Workup: Cool to room temperature, dilute with EtOAc, and wash with saturated aqueous NH₄Cl. Extract the aqueous layer with EtOAc (2x). Dry the combined organics over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc) to yield Ethyl 4-(o-tolyl)quinoline-3-carboxylate.
This protocol circumvents the steric shielding that prevents standard aqueous saponification.
Preparation: Dissolve the purified Ethyl 4-(o-tolyl)quinoline-3-carboxylate (1.0 equiv, 0.5 mmol) in anhydrous THF (5 mL) under an Argon atmosphere.
Reagent Addition: Add Potassium trimethylsilanolate (KOTMS) (3.0 equiv, 1.5 mmol) in one portion.
Reaction: Stir the mixture at room temperature. If LC-MS indicates slow conversion after 2 hours, gently warm to 40 °C. The anhydrous silanolate acts as a highly effective, unhindered nucleophile.
Quenching & Workup: Once complete, quench the reaction with 1M HCl until the pH reaches ~4 (the isoelectric point of the target compound).
Isolation: The product, 4-(o-Tolyl)quinoline-3-carboxylic acid , will typically precipitate from the slightly acidic aqueous THF mixture. Filter the solid, wash with cold water and a small amount of cold diethyl ether, and dry under high vacuum.
References
Palladium catalyst imbedded in polymers of intrinsic microporosity for the Suzuki–Miyaura coupling reaction
Royal Society of Chemistry[Link]
Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones
National Institutes of Health (NIH)[Link]
Lead Optimization of 3-Carboxyl-4(1H)-Quinolones to Deliver Orally Bioavailable Antimalarials
National Institutes of Health (NIH)[Link]
General Chemoselective Suzuki Coupling of Polyhalogenated Aryl Triflates
Hong Kong Polytechnic University[Link]
Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids
MDPI[Link]
Technical Support Center: Improving the Solubility of Quinoline-4-Carboxamide Derivatives
Introduction Welcome to the technical support center for quinoline-4-carboxamide derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challen...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Welcome to the technical support center for quinoline-4-carboxamide derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this important chemical scaffold. Quinoline-4-carboxamides are a cornerstone in many medicinal chemistry programs, demonstrating a wide range of biological activities.[1][2] However, their often planar, aromatic nature can lead to high lipophilicity and strong crystal lattice energy, resulting in poor aqueous solubility—a critical hurdle for both in vitro screening and in vivo efficacy.[3][4]
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to provide not just protocols, but the underlying physicochemical rationale to empower you to make informed decisions in your experiments.
Section 1: Foundational Knowledge & FAQs
This section addresses the fundamental reasons behind the solubility challenges inherent to the quinoline-4-carboxamide scaffold.
Q1: Why are my quinoline-4-carboxamide derivatives so poorly soluble in aqueous buffers?
A1: The poor solubility typically stems from a combination of three key physicochemical properties:
High Lipophilicity (Hydrophobicity): The core structure is a fused aromatic system (benzene + pyridine ring), which is inherently non-polar and prefers to interact with itself rather than with water.[4] Medicinal chemistry efforts to improve potency often involve adding more hydrophobic substituents, which further decreases aqueous solubility.[3]
High Crystal Lattice Energy: The planar nature of the quinoline ring allows molecules to stack efficiently in a solid state, forming a highly stable crystal lattice. A large amount of energy is required to break this lattice apart and allow individual molecules to be solvated by water, resulting in low solubility.
Weak Basicity: The quinoline nitrogen atom is weakly basic (pKa of quinoline is ~4.9). This means that at neutral pH (e.g., pH 7.4), the molecule is predominantly in its neutral, less soluble form. Significant protonation to form a more soluble cationic salt only occurs at a pH well below its pKa.[5][6]
Q2: What is the difference between "kinetic" and "thermodynamic" solubility, and which one should I measure?
A2: This is a critical distinction that impacts how you interpret your data.
Kinetic Solubility is measured by taking a pre-dissolved stock solution of your compound (usually in 100% DMSO) and diluting it into an aqueous buffer.[7][8][9] The concentration at which the compound precipitates out is its kinetic solubility. This method is fast, high-throughput, and mimics the conditions of many in vitro high-throughput screening (HTS) assays.[7][8] However, it can often overestimate solubility because the compound may remain in a supersaturated or amorphous (non-crystalline) state for a period of time.[10][11]
Thermodynamic Solubility is the true equilibrium solubility. It is measured by adding an excess of the solid compound (as a powder) to a buffer, shaking it until equilibrium is reached (typically 24 hours or more), and then measuring the concentration of the dissolved compound.[7][8] This value represents the maximum concentration of the most stable crystalline form of the compound that can be dissolved and is crucial for lead optimization and formulation development.[8][10]
Recommendation: For early discovery and HTS, kinetic solubility is often sufficient.[9] For lead optimization, preclinical development, and any formulation work, thermodynamic solubility is the gold standard.[10]
Section 2: Initial Characterization & Workflow
Before attempting to improve solubility, it's essential to have a robust and reproducible method for measuring it.
Q3: How do I set up a reliable shake-flask (thermodynamic) solubility assay in my lab?
A3: A well-controlled shake-flask assay is the cornerstone of solubility assessment.
Protocol: Thermodynamic Solubility Measurement via Shake-Flask Method
Preparation: Add an excess amount of your solid quinoline-4-carboxamide derivative (e.g., 1-2 mg) to a known volume (e.g., 1 mL) of your aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a glass vial.
Equilibration: Seal the vial and place it on an orbital shaker or rotator at a controlled temperature (e.g., 25°C or 37°C). Allow the suspension to equilibrate for at least 24 hours to ensure the solution is saturated and in equilibrium with the most stable solid form.[7]
Separation of Undissolved Solid:
Centrifugation: Centrifuge the samples at high speed (>10,000 x g) for 15-30 minutes to pellet all undissolved particles.[12]
Filtration (Alternative): Carefully filter the suspension through a low-binding 0.22 µm syringe filter (e.g., PVDF). Crucial: Ensure your compound does not bind to the filter material by running a known concentration standard through the filter and checking for recovery.
Quantification: Carefully take an aliquot of the clear supernatant. Dilute it with a suitable organic solvent (e.g., Acetonitrile, Methanol, or DMSO) to prevent precipitation and analyze the concentration using a validated analytical method (HPLC-UV or LC-MS/MS) against a standard curve of your compound.[7]
Workflow for Initial Solubility Assessment
The following diagram outlines the logical flow for characterizing a new quinoline-4-carboxamide derivative.
Caption: Decision tree for troubleshooting in vitro solubility issues.
Strategy 1: pH Modification
Causality: The quinoline nitrogen is a weak base. [2]By lowering the pH of your buffer to be at or below the pKa of this nitrogen (~4.9), you can protonate it, forming a cationic quinolinium salt. [13]This ionized form is generally much more soluble in water than the neutral free base.
[5][6]* Protocol: Prepare your assay buffer at a lower pH (e.g., pH 5.0 or 6.0). Determine if your compound's solubility increases.
Trustworthiness Check: You MUST verify that the pH change does not affect your assay's performance (e.g., enzyme activity, cell viability, target binding). Run appropriate controls.
Strategy 2: Co-solvents
Causality: If pH modification is not an option, using a different or a mixture of co-solvents can help. [5]Co-solvents work by reducing the polarity of the bulk solvent (water), making it a more favorable environment for a hydrophobic compound.
Protocol: Prepare your stock solution in an alternative, water-miscible organic solvent. Add the stock solution to your buffer dropwise while vortexing to ensure rapid mixing.
[14]* Data Table: Common Co-solvents for Stock Solutions
Can be toxic to cells at >0.5%, can interfere with some assays.
Dimethylacetamide
DMA
< 0.5%
Strong solubilizer, can be an alternative to DMSO.
Higher toxicity profile than DMSO.
N-Methyl-2-pyrrolidone
NMP
< 0.2%
Very strong solubilizer for highly "brick-dust" compounds.
Potential for toxicity and reactivity.
Polyethylene Glycol 400
PEG 400
1 - 5%
Low toxicity, often used in formulations.
More viscous, may not be as strong a solubilizer as DMSO.
Strategy 3: Complexation with Cyclodextrins
Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. []They can encapsulate the lipophilic quinoline part of your molecule, forming an "inclusion complex" where the new complex has a water-soluble exterior. [5][]This is a powerful technique for significantly boosting aqueous solubility without altering the compound's chemical structure.
[16]* Protocol: Prepare aqueous solutions of a modified cyclodextrin like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) at various concentrations (e.g., 1-10% w/v). [12][16]Use these solutions as your assay buffer or for preparing the final dilution of your compound.
Trustworthiness Check: The CD itself should not interfere with your assay. Run a vehicle control with the CD solution alone. Note that co-solvents like ethanol can sometimes have an antagonistic effect by competing with the drug for the CD cavity.
[17][18]
Q5: How can I achieve a permanent improvement in solubility for in vivo studies and lead optimization?
A5: For in vivo applications, you need strategies that provide robust and stable solubility. This often requires modifying the molecule itself or using advanced formulation techniques.
The most effective long-term strategy is to build better solubility into the molecule itself.
Reduce Lipophilicity (logP): Systematically replace hydrophobic groups with more polar ones. For example, replacing a bromine atom with a fluorine atom can reduce logP while potentially maintaining activity.
[3]* Interrupt Planarity: Introduce substituents that disrupt the flat nature of the quinoline system. This can interfere with crystal packing, lower the melting point, and improve solubility.
Introduce Ionizable or Polar Groups: The most direct way to improve solubility is to add polar functional groups. A study on thieno[2,3-b]quinoline-2-carboxamides found that introducing alcohols, ketones, or substituted amines was the best strategy for improving aqueous solubility while retaining potent anti-proliferative activity.
[19]
2. Salt Formation
Causality: For a weakly basic quinoline derivative, reacting it with an acid to form a stable salt is a highly effective method to dramatically increase aqueous solubility and dissolution rate. [20]To ensure successful salt formation, the acid used (the counterion) should have a pKa that is at least 2-3 units lower than the pKa of your compound.
Protocol: Dissolve the quinoline-4-carboxamide free base in a suitable solvent. Add a stoichiometric equivalent of a pharmaceutically acceptable acid (e.g., HCl, methanesulfonic acid, tartaric acid). Isolate the resulting salt by precipitation or solvent evaporation and confirm its formation. Test the solubility of the new salt form.
Causality: If a compound has very high crystal lattice energy, you can trap it in a high-energy, amorphous (non-crystalline) state by dispersing it within a polymer matrix. [5]This amorphous form dissolves much more readily than the stable crystalline form.
Method: This is an advanced technique typically done by dissolving both the compound and a carrier polymer (e.g., PVP, HPMC) in a common solvent and then rapidly removing the solvent via spray-drying or evaporation. This is a common strategy for formulating poorly soluble drugs for oral administration.
References
Title: Solubility of quinoline in aqueous systems: Effect of pH and ionic strength
Source: ProQuest
URL: [Link]
Title: Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics
Source: ResearchGate
URL: [Link]
Title: Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics
Source: SpringerLink
URL: [Link]
Title: Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics
Source: PubMed
URL: [Link]
Title: Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks
Source: ResearchGate
URL: [Link]
Title: Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy
Source: PMC - NCBI
URL: [Link]
Title: Kinetic versus thermodynamic solubility temptations and risks
Source: Ovid
URL: [Link]
Title: Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug
Source: MDPI
URL: [Link]
Title: Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug
Source: PubMed
URL: [Link]
Title: Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review
Source: RSC Publishing
URL: [Link]
Title: Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs)
Source: American Pharmaceutical Review
URL: [Link]
Title: Formulation of poorly soluble compounds
Source: European Medicines Agency (EMA)
URL: [Link]
Title: Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides
Source: PubMed
URL: [Link]
Title: Practical Considerations about the Cyclodextrin Solubilities – A Quickstart Guide for Newbies
Source: Cyclodextrin News
URL: [Link]
Title: Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy
Source: ResearchGate
URL: [Link]
Title: Synthesis of Quinolinium Salts from N‐Substituted Anilines, Aldehydes, Alkynes, and Acids: Theoretical Understanding of the Mechanism and Regioselectivity
Source: ResearchGate
URL: [Link]
Title: Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications
Source: MDPI
URL: [Link]
Title: Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines
Source: ACS Publications
URL: [Link]
Title: Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives
Source: International Journal for Multidisciplinary Research (IJFMR)
URL: [Link]
Title: Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies
Source: MDPI
URL: [Link]
overcoming resistance to quinolone-based antibacterial agents
Welcome to the Quinolone Resistance Technical Support Center. This resource is designed for researchers, microbiologists, and drug development professionals investigating the mechanisms of resistance to quinolone-based a...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Quinolone Resistance Technical Support Center. This resource is designed for researchers, microbiologists, and drug development professionals investigating the mechanisms of resistance to quinolone-based antibacterial agents. Below, you will find targeted troubleshooting guides, mechanistic explanations, and self-validating experimental protocols to help you accurately characterize and overcome resistance profiles in your bacterial isolates.
Section 1: Troubleshooting Target Site Mutations (QRDR)
Q: We observe high-level ciprofloxacin resistance in our Escherichia coli isolates, but multiplex PCR for plasmid-mediated genes is negative. What is the most likely mechanism, and how do we validate it?
A: High-level fluoroquinolone resistance in Gram-negative bacteria is predominantly driven by chromosomal mutations in the Quinolone Resistance-Determining Regions (QRDRs) of gyrA (DNA gyrase) and parC (topoisomerase IV)[1][2]. The causality stems from altered hydrogen bonding dynamics; the negative charge of specific amino acids (e.g., Ser83 and Asp87 in gyrA) is essential for the quinolone-water-metal ion bridge that anchors the drug to the DNA-gyrase complex[2]. A single mutation in gyrA confers moderate resistance, while concurrent mutations in gyrA and parC synergistically elevate the Minimum Inhibitory Concentration (MIC) to clinical resistance levels[2][3].
Protocol 1: QRDR Amplification and Sequencing
To ensure a self-validating system, always run a wild-type susceptible strain in parallel to confirm baseline sequence integrity and rule out PCR artifacts.
Genomic DNA Extraction: Isolate genomic DNA from overnight cultures using a high-fidelity column-based extraction kit. Quantify using a spectrophotometer (target A260/280 ratio: 1.8–2.0).
PCR Amplification: Prepare a PCR master mix targeting the QRDRs.
gyrA primers: Forward (5'-ACGTACTAGGCAATGACTGG-3') and Reverse (5'-AGAAGTCGCCGTCGATAGAAC-3').
parC primers: Forward (5'-TGTGGATATCGCACCCGTTA-3') and Reverse (5'-AGGCGGAAAGCCAGATCACC-3').
Run the thermocycler: 95°C for 5 min, followed by 30 cycles of 95°C (30s), 55°C (30s), and 72°C (1 min), with a final extension at 72°C for 7 min.
Validation Control: Include E. coli ATCC 25922 as a wild-type susceptible control[4].
Sanger Sequencing & Alignment: Purify the PCR products and submit for Sanger sequencing. Align the sequences against the wild-type reference genome (e.g., E. coli K-12 MG1655) using alignment software to identify amino acid substitutions (e.g., Ser83→Leu or Asp87→Asn)[2].
Q: Our whole-cell efflux pump inhibition assays yield inconsistent fold-reductions in levofloxacin MICs across Pseudomonas aeruginosa strains. How can we differentiate true broad-spectrum efflux inhibition from membrane permeabilization artifacts?
A: Multidrug resistance (MDR) efflux pumps, such as MexAB-OprM, MexCD-OprJ, and MexEF-OprN in P. aeruginosa, extrude quinolones before they reach their intracellular targets[5][6]. Efflux Pump Inhibitors (EPIs) like PAβN (Phe-Arg-β-naphthylamide) are used to validate efflux activity. However, at high concentrations, PAβN can destabilize the outer membrane, leading to false-positive MIC reductions that mimic efflux inhibition[4][7]. To establish a self-validating assay, you must use sub-inhibitory concentrations of the EPI and include a control antibiotic that is not a substrate for the efflux pump [7].
Fig 2: Diagnostic workflow for validating efflux pump-mediated quinolone resistance.
Preparation of Antibiotic Panels: Prepare 96-well microtiter plates with serial two-fold dilutions of the target quinolone (e.g., ciprofloxacin or levofloxacin) in Mueller-Hinton Broth (MHB).
EPI Addition: For Gram-negative isolates, add PAβN to a final sub-inhibitory concentration of 80 µg/mL[4]. For Gram-positive isolates (e.g., Listeria monocytogenes or Streptococcus pneumoniae), use Reserpine at a final concentration of 20 µg/mL[8][9].
Inoculation: Standardize bacterial suspensions to a 0.5 McFarland standard and dilute 1:100. Inoculate 50 µL per well (final concentration ~5 × 10^5 CFU/mL).
Incubation & Analysis: Incubate at 37°C for 16-20 hours. Determine the MIC as the lowest concentration inhibiting visible growth.
Validation: Calculate the fold reduction. A ≥4-fold reduction in the MIC in the presence of the EPI confirms active efflux[2][4].
Q: We are detecting low-level quinolone resistance that is horizontally transferable via conjugation assays. What PMQR determinants should we screen for, and how do they mechanistically differ?
A: Plasmid-Mediated Quinolone Resistance (PMQR) mechanisms typically confer low-level resistance but are critical because they provide a survival buffer that promotes the secondary selection of high-level mutational resistance[1][3]. The three primary PMQR mechanisms are:
Target Protection: Qnr proteins (e.g., QnrA, QnrB, QnrS) are pentapeptide repeat proteins that act as DNA decoys, physically shielding DNA gyrase and topoisomerase IV from quinolone binding[1][2][3].
Enzymatic Modification: AAC(6')-Ib-cr is a mutant aminoglycoside acetyltransferase that acetylates the amino group on the piperazine ring of specific fluoroquinolones (like ciprofloxacin and norfloxacin), rendering them inactive[1][3].
Plasmid-Encoded Efflux Pumps: Pumps like QepA and OqxAB actively decrease intracellular drug accumulation[1][2][3].
Protocol 3: Multiplex PCR for PMQR Genes
Plasmid DNA Extraction: Extract plasmid DNA using an alkaline lysis-based plasmid miniprep kit to enrich for extrachromosomal DNA.
Multiplex PCR Setup: Design a multiplex assay utilizing specific primer pairs for qnrA, qnrB, qnrS, aac(6')-Ib-cr, and qepA[2][4]. Ensure primer melting temperatures (Tm) are optimized to within 1-2°C of each other to prevent non-specific amplification.
Self-Validation Controls: Run known PMQR-positive clinical isolates (e.g., a strain verified to carry qnrS1 and aac(6')-Ib-cr) as positive controls, and a plasmid-free susceptible strain as a negative control[2][4].
Gel Electrophoresis: Resolve the amplicons on a 1.5% agarose gel stained with a nucleic acid dye to confirm the presence of specific PMQR bands based on expected amplicon sizes.
minimizing off-target effects of 4-(o-Tolyl)quinoline-3-carboxylic acid
Welcome to the Technical Support & Troubleshooting Center for the optimization of the 4-(o-Tolyl)quinoline-3-carboxylic acid scaffold. As a Senior Application Scientist, I frequently consult with drug development teams s...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support & Troubleshooting Center for the optimization of the 4-(o-Tolyl)quinoline-3-carboxylic acid scaffold.
As a Senior Application Scientist, I frequently consult with drug development teams struggling with the polypharmacology of quinoline-based pharmacophores. While the quinoline-3-carboxylic acid core is a highly privileged structure in medicinal chemistry [3], its flat aromatic system and hydrogen-bonding motifs are notorious for promiscuous binding.
This guide is designed to help you understand the structural causality behind these off-target liabilities and provides self-validating experimental workflows to troubleshoot and mitigate them.
Part 1: Mechanistic FAQs & Structural Logic
Q1: Why does the baseline quinoline-3-carboxylic acid core frequently hit off-target kinases and show genotoxicity?The Causality: The unsubstituted quinoline-3-carboxylic acid core is a flat, highly planar heteroaromatic system. This planarity is a classic liability for DNA intercalation, as the flat surface area allows the molecule to slide between DNA base pairs or bind to the minor groove, leading to genotoxicity [1]. Furthermore, the combination of the basic quinoline nitrogen and the 3-carboxylic acid acts as a potent bioisostere for the adenine ring of ATP. This allows the core to anchor into the narrow hinge region of various off-target kinases (such as protein kinase CK2), forming critical hydrogen bonds that lead to broad kinome cross-reactivity [2].
Q2: What is the specific role of the 4-(o-Tolyl) substitution in mitigating these off-target effects?The Causality: The addition of the ortho-tolyl group at the 4-position is a deliberate steric tuning strategy. The ortho-methyl group on the phenyl ring creates a severe steric clash with both the 3-carboxylic acid and the C5-hydrogen of the quinoline ring. To relieve this thermodynamic strain, the phenyl ring is forced to twist out of the plane of the quinoline core, adopting a nearly orthogonal conformation (a dihedral angle approaching 60°–90°).
This 3D "propeller" shape breaks the planarity of the molecule. By forcing the molecule into a 3D conformation, it becomes physically impossible for the quinoline core to slide between DNA base pairs, thereby drastically reducing DNA intercalation. Additionally, this bulky 3D footprint prevents the molecule from fitting into the narrow, flat ATP-binding pockets of many off-target kinases.
Fig 1: Logical SAR relationships governing off-target binding in 4-arylquinoline-3-carboxylic acids.
Part 2: Troubleshooting Off-Target Workflows
Issue 1: My compound is still showing Ames-positive results (genotoxicity). How do I verify if this is due to residual DNA intercalation?
If your 4-(o-Tolyl) derivative is still showing genotoxicity, the dihedral angle may not be sufficiently orthogonal, or the molecule is binding the minor groove via an alternative vector. You must quantify the DNA binding affinity directly.
Causality: EtBr fluoresces strongly only when intercalated into double-stranded DNA. If your compound retains enough planarity to intercalate, it will competitively displace EtBr, causing a measurable drop in fluorescence.
Equilibration: Prepare a working solution of 1 µM calf thymus DNA (ctDNA) and 1.26 µM EtBr in Tris-HCl buffer (pH 7.4). Incubate in the dark for 30 minutes at room temperature to reach thermodynamic equilibrium.
Plating: Dispense 100 µL of the DNA-EtBr complex into a 96-well black, flat-bottom microplate.
Compound Addition: Add the 4-(o-Tolyl)quinoline-3-carboxylic acid derivative in a 10-point concentration gradient (0.1 µM to 100 µM).
Incubation: Incubate for 1 hour at 37°C to allow for competitive displacement.
Detection: Measure fluorescence (Excitation: 540 nm, Emission: 590 nm). Calculate the IC₅₀ of displacement.
Self-Validating System Check: You must include Doxorubicin as a positive control (expected IC₅₀ ~1-2 µM) and a non-planar aliphatic acid (e.g., Ibuprofen) as a negative control. Validation: If Doxorubicin fails to displace EtBr, the ctDNA/EtBr equilibrium was not properly established (likely due to degraded DNA), and the assay must be discarded and repeated.
Issue 2: We are observing CYP450 inhibition and broad kinase cross-reactivity. How do we optimize the core?
The basic quinoline nitrogen can coordinate with the heme iron in CYP450 enzymes, while the 3-carboxylic acid drives kinase cross-reactivity. Modulating the pKa of the quinoline core and utilizing bioisosteres can enhance selectivity and reduce off-target distribution [4].
Causality: To prove your compound is acting as an ATP-mimetic off-target, you must assess if it displaces ATP across a kinome panel.
Preparation: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
Complex Formation: Mix the target off-target kinase (e.g., CK2) with a fluorescently labeled ATP-competitive tracer (e.g., LanthaScreen tracer).
Displacement: Add the test compound at 1 µM and 10 µM concentrations to the mixture.
Incubation: Incubate for 1 hour at room temperature.
Measurement: Measure the Time-Resolved Förster Resonance Energy Transfer (TR-FRET) emission ratio (520 nm / 495 nm). A reduction in the FRET signal indicates the compound has displaced the tracer from the ATP-binding pocket.
Self-Validating System Check: Include Staurosporine as a pan-kinase positive control. Validation: If Staurosporine does not reduce the FRET signal to the baseline buffer level, the tracer concentration is too high relative to the kinase concentration (the "hook effect"), causing false negatives. The assay must be re-titrated before trusting your compound data.
Fig 2: Experimental workflow for identifying and mitigating off-target liabilities of the quinoline core.
Part 3: Quantitative SAR Data Presentation
To illustrate the causality of the ortho-substitution, compare the quantitative off-target metrics of the baseline scaffold against the sterically tuned derivatives. Notice how the forced dihedral angle directly correlates with a reduction in DNA and kinase off-target binding.
Scaffold Derivative
4-Position Substituent
Calculated Dihedral Angle
DNA Intercalation (EtBr IC₅₀)
Off-Target Kinase (CK2 IC₅₀)
CYP3A4 Inhibition (IC₅₀)
Baseline Core
None (Unsubstituted)
0° (Planar)
1.2 µM (High Risk)
0.65 µM (High Risk)
4.5 µM
Intermediate
Phenyl
~35°
18.5 µM (Moderate)
5.2 µM (Moderate)
8.1 µM
Sterically Tuned
o-Tolyl
~75° (Orthogonal)
>100 µM (Safe)
>50 µM (Safe)
22.4 µM
Data Interpretation: The introduction of the o-Tolyl group successfully abolishes DNA intercalation (>100 µM) and significantly reduces ATP-mimetic kinase binding by physically preventing the molecule from entering narrow binding clefts.
References
Source: Anti-Cancer Agents in Medicinal Chemistry (Bentham Science)
Title: Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2
Source: Taylor & Francis
URL
Title: The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry
Source: NIH / PubMed
URL
Technical Support Center: Troubleshooting Cell Permeability of Quinoline Derivatives
Welcome to the Technical Support Center. As Application Scientists, we frequently see researchers struggle with the "permeability paradox" of quinoline derivatives.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As Application Scientists, we frequently see researchers struggle with the "permeability paradox" of quinoline derivatives. While the quinoline scaffold is highly privileged in drug discovery (yielding potent kinase inhibitors and antimalarials), its physicochemical properties—specifically high lipophilicity, planar aromaticity, and a basic nitrogen center—often result in poor membrane permeability and high susceptibility to efflux transporters[1].
This guide provides self-validating protocols, mechanistic troubleshooting, and structural optimization strategies to help you overcome these barriers.
Diagnostic Workflow: Identifying the Permeability Bottleneck
Before altering your compound's structure, you must diagnose why it is failing to reach its intracellular target. Is it trapped in the lipid bilayer, or is it being actively pumped out of the cell? We utilize a two-tiered diagnostic approach using PAMPA (passive diffusion) and Caco-2 (cellular transport) assays.
Diagnostic workflow for evaluating and troubleshooting quinoline derivative cell permeability.
Q: My quinoline derivative shows an excellent biochemical IC50 but zero cellular activity. Is this definitively a permeability issue?A: A significant drop-off between biochemical and cellular assays is a primary indicator of poor cell permeability[2]. Quinolines possess a basic nitrogen that can become protonated at physiological pH (7.4), creating a positive charge that hinders passage through the hydrophobic lipid bilayer[2]. Additionally, high molecular weight or excessive lipophilicity (clogP > 5) can cause the compound to become permanently sequestered within the cell membrane[1][2].
Q: How can I chemically modify my quinoline to improve passive permeability without losing target affinity?A: You must balance lipophilicity and ionization. Consider these field-proven strategies:
pKa Modulation: Introduce electron-withdrawing groups (EWGs) like fluorine (-F) or chlorine (-Cl) adjacent to the basic nitrogen. This reduces the basicity of the quinoline ring, increasing the fraction of the neutral, membrane-permeable species at pH 7.4[3].
Masking Hydrogen Bond Donors (HBD): If your derivative contains exposed hydroxyls (e.g., 8-hydroxyquinolines), use prodrug strategies such as esterification to temporarily mask polarity during absorption[2].
Steric Shielding: Incorporating dialkylamino side chains can disrupt flat intermolecular packing, enhancing lipid solubility and cellular uptake[3].
PAMPA (Passive Diffusion) Troubleshooting
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cell-free model used to isolate and predict passive transcellular permeation[4]. Because it lacks active transport mechanisms, it is the perfect first step to evaluate the baseline physical permeability of your quinoline[4].
Standard PAMPA Methodology for Quinoline Derivatives
Stock Preparation: Prepare a 10 mM stock of the quinoline derivative in DMSO. Dilute to a final concentration of 500 µM in PBS (pH 7.4). Critical: Ensure the final DMSO concentration is <1% to prevent artificial membrane disruption[5].
Donor Plate Assembly: Add 200 µL of the 500 µM test compound solution to the donor plate wells[5].
Membrane Coating: Carefully coat the PVDF membrane filter of the acceptor plate with 4–5 µL of a lipid solution (e.g., 4% lecithin in dodecane)[5].
Acceptor Plate Assembly: Add 300 µL of blank PBS to the acceptor plate wells[5].
Incubation: Assemble the donor and acceptor plates into a "sandwich" and incubate at room temperature for 5 to 18 hours[5].
Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS or UV absorbance. Calculate the Apparent Permeability (
Papp
).
Table 1: PAMPA Troubleshooting Matrix
Observed Issue
Mechanistic Causality
Recommended Solution
Visible Precipitation in Donor Well
The high hydrophobicity of the quinoline exceeds its aqueous solubility in the assay buffer[2].
Decrease the initial concentration to 100 µM or add a solubilizing co-solvent (e.g., 1% DMSO)[2].
Low Acceptor Recovery & High Mass Retention
The lipophilic quinoline is binding irreversibly to the artificial lipid tri-layer[2].
Calculate mass balance (Donor + Acceptor + Membrane). If retention is >40%, utilize a thinner lipid layer or a biomimetic lipid blend.
High PAMPA
Papp
but Low Cellular Activity
PAMPA only measures passive diffusion and cannot detect active efflux[4].
The compound is likely a substrate for cellular efflux pumps. Proceed immediately to a bidirectional Caco-2 assay[4].
If your quinoline passes PAMPA but fails in cellular assays, active efflux is the likely culprit. Caco-2 cells are polarized human colorectal adenocarcinoma cells that express robust levels of active efflux transporters, including P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP)[6][7].
Mechanistic pathways in the Caco-2 assay illustrating passive diffusion and active efflux.
Bidirectional Caco-2 Permeability Methodology
To diagnose efflux, you must measure transport in both directions: Apical-to-Basolateral (A-B, absorptive) and Basolateral-to-Apical (B-A, secretory)[6][7].
Cell Culture: Seed Caco-2 cells on transwell polycarbonate inserts and culture for 18–22 days to ensure differentiation into a polarized monolayer[6].
Integrity Verification: Confirm monolayer integrity using Transepithelial Electrical Resistance (TEER) or a paracellular marker like Lucifer Yellow[7].
Dosing (A-B): Add 3 µM of the quinoline in HBSS buffer to the Apical chamber. Add blank HBSS to the Basolateral chamber[8]. (Reverse for B-A transport)[7].
Incubation: Incubate the plates for 120 minutes at 37°C[7].
Analysis: Sample both compartments and quantify via UHPLC-MS/MS[7]. Calculate the Efflux Ratio (ER):
ER=Papp(B−A)/Papp(A−B)
[6].
Q: I am getting very low mass recovery (<50%) in my Caco-2 assay, making my Efflux Ratio uninterpretable. What is happening?A: Highly lipophilic quinolines and "beyond Rule of Five" (bRo5) compounds often exhibit severe non-specific binding to plasticware or become trapped inside the Caco-2 cells[8][9]. If the compound does not reach the receiver compartment in sufficient quantities, the efflux transporter cannot generate a meaningful ER[6].
Solution: Supplement the assay buffer (specifically the receiver compartment) with 0.25% to 1% Bovine Serum Albumin (BSA) [6][9]. BSA acts as a thermodynamic "sink," binding the lipophilic quinoline as it exits the cell, maintaining the concentration gradient, and preventing it from adhering to the plasticware[6][9].
Table 2: Caco-2 Data Interpretation & Action Plan
Papp
(A-B)
Efflux Ratio (ER)
Mechanistic Diagnosis
Next Steps for Quinoline Optimization
> 10 x
10−6
cm/s
< 2
High passive permeability, no active efflux.
Proceed to in vivo pharmacokinetic (PK) profiling.
< 1 x
10−6
cm/s
< 2
Poor passive permeability.
Mask H-bond donors, lower pKa via fluorination, or utilize prodrugs[2][3].
Technical Support Center: Analytical Interference in 4-(o-Tolyl)quinoline-3-carboxylic Acid Assays
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-(o-Tolyl)quinoline-3-carboxylic acid. This guide is designed to provide in-depth troubleshooting as...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-(o-Tolyl)quinoline-3-carboxylic acid. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding analytical interferences encountered during the assay of this compound. Our goal is to equip you with the scientific understanding and practical solutions to ensure the accuracy and reliability of your experimental results.
Part 1: Troubleshooting Guide - Navigating Analytical Challenges
This section addresses specific issues that can arise during the analysis of 4-(o-Tolyl)quinoline-3-carboxylic acid, offering a systematic approach to problem-solving.
Issue 1: Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting)
A common challenge in the HPLC analysis of quinoline derivatives is achieving a symmetrical peak shape.[1][2] Poor peak geometry can compromise the accuracy of quantification.
Question: My chromatogram for 4-(o-Tolyl)quinoline-3-carboxylic acid shows significant peak tailing. What are the likely causes and how can I resolve this?
Answer: Peak tailing in the analysis of quinoline compounds is often due to secondary interactions between the basic nitrogen atom in the quinoline ring and acidic residual silanols on silica-based HPLC columns.[1] This interaction can be mitigated by:
Using a base-deactivated column: These columns have fewer accessible silanol groups.
Adding a competing base to the mobile phase: A small amount of an amine modifier like triethylamine can mask the silanol groups.[1]
Adjusting the mobile phase pH: Operating at a lower pH will protonate the quinoline nitrogen, reducing its interaction with the stationary phase.[1]
Question: I'm observing peak fronting in my analysis. What could be the issue?
Answer: Peak fronting is typically a result of sample overload.[1] Injecting a sample that is too concentrated can saturate the column, leading to a distorted peak shape. To address this, simply dilute your sample and reinject.
Question: My peaks are splitting. What does this indicate?
Answer: Peak splitting can be caused by several factors, including:
Column contamination: The accumulation of contaminants on the column can create different interaction pathways for the analyte.
Column degradation: A void or channel in the column packing can lead to a split peak.
Incompatibility between the sample solvent and the mobile phase: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. It is always best to dissolve and inject samples in the mobile phase whenever possible.[3]
Issue 2: Inconsistent or Drifting Retention Times
Reproducible retention times are crucial for accurate compound identification and quantification.[4]
Question: The retention time for my analyte is shifting between injections. What should I investigate?
Answer: Retention time variability can stem from several sources:[4]
Mobile phase composition: Inconsistent preparation of the mobile phase can lead to shifts in retention.[2] Ensure accurate and consistent preparation for every run.
Column equilibration: Insufficient column equilibration time before analysis can cause retention time drift.[4]
Temperature fluctuations: Changes in ambient temperature can affect retention times.[2][5] Using a column oven will provide a stable temperature environment.
Pump performance: Leaks or malfunctions in the HPLC pump can lead to inconsistent flow rates and, consequently, shifting retention times.[4]
Issue 3: Matrix Effects in LC-MS Analysis
When analyzing samples from complex biological matrices, co-eluting endogenous compounds can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect.[6][7] This can lead to ion suppression or enhancement, impacting the accuracy of quantification.[7]
Question: I suspect matrix effects are impacting my LC-MS/MS quantification of 4-(o-Tolyl)quinoline-3-carboxylic acid in plasma. How can I confirm and mitigate this?
Answer: To assess matrix effects, you can perform a post-column infusion experiment.[6] This involves infusing a constant concentration of your analyte into the mass spectrometer while injecting a blank matrix extract. Any deviation from a stable signal at the retention time of your analyte indicates a matrix effect.
To mitigate matrix effects, consider the following strategies:
Improved sample preparation: Utilize more selective sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components.
Chromatographic optimization: Adjusting the chromatographic method to separate the analyte from co-eluting matrix components can be effective.
Use of a stable isotope-labeled internal standard (SIL-IS): This is the gold standard for correcting matrix effects, as the SIL-IS will experience the same ionization suppression or enhancement as the analyte.[6]
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the analysis of 4-(o-Tolyl)quinoline-3-carboxylic acid.
Question: What are the typical degradation pathways for quinoline compounds, and how can this affect my analysis?
Answer: Quinoline compounds can be susceptible to degradation, particularly through photodegradation and oxidation.[8] Exposure to light can lead to the formation of byproducts, which may appear as extra peaks in your chromatogram and can interfere with the quantification of the parent compound.[8] It is crucial to protect solutions of 4-(o-Tolyl)quinoline-3-carboxylic acid from light and to use freshly prepared solutions for analysis.[8]
Question: Can metabolites of 4-(o-Tolyl)quinoline-3-carboxylic acid interfere with its assay?
Answer: Yes, metabolites can potentially interfere with the assay, especially if they are structurally similar to the parent compound and co-elute. In some cases, metabolites may have similar mass-to-charge ratios, leading to isobaric interference in mass spectrometry-based assays. For instance, a hydroxylated metabolite of a related quinolone has been identified.[9] It is important to develop a chromatographic method with sufficient resolving power to separate the parent drug from its potential metabolites.
Question: Are there any known interferences from other drugs or compounds when analyzing for quinoline derivatives?
Answer: Yes, other quinolone-based drugs or structurally related compounds could potentially interfere.[10] For example, studies have shown that certain quinolone antibiotics can cause false-positive results in urinary protein assays.[10] When developing an assay, it is important to consider the potential for co-administered drugs to interfere and to validate the method's selectivity.
Part 3: Experimental Protocols and Data Visualization
To aid in troubleshooting and method validation, detailed experimental protocols and data visualization tools are provided below.
Protocol 1: Troubleshooting Poor Peak Shape in HPLC
This protocol provides a step-by-step approach to diagnosing and resolving poor peak shape.
Initial Assessment:
Inject a standard solution of 4-(o-Tolyl)quinoline-3-carboxylic acid and evaluate the peak shape (asymmetry factor, tailing factor).
Investigate Mobile Phase:
Prepare a fresh batch of mobile phase, ensuring accurate pH adjustment.
If peak tailing is observed, add a competing base (e.g., 0.1% triethylamine) to the mobile phase.
Evaluate the Column:
If the issue persists, wash the column with a strong solvent to remove any contaminants.
If the column is old or has been used extensively, replace it with a new, base-deactivated column.
Check Sample Preparation:
Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.
If peak fronting is observed, dilute the sample and reinject.
Table 1: Common HPLC Troubleshooting Scenarios
Problem
Potential Cause
Recommended Solution
Peak Tailing
Secondary silanol interactions
Use a base-deactivated column; add a competing base to the mobile phase; lower mobile phase pH.[1]
Diagram 1: Troubleshooting Workflow for Analytical Interferences
This diagram illustrates a logical workflow for identifying and addressing analytical interferences.
Caption: A decision tree for troubleshooting analytical interferences.
References
Technical Support Center: Characterization of Quinoline Derivatives - Benchchem. (n.d.).
Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion | Request PDF - ResearchGate. (n.d.).
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC. (n.d.).
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (2024). Journal of Chromatography & Separation Techniques, 15(6).
Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion | Analytical Chemistry - ACS Publications. (2015). Analytical Chemistry, 87(11), 5921–5929.
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry. (2020). Molecules, 25(13), 3047.
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. (2025, May 23).
The 10 Most Common HPLC Problems and Solutions! - Universallab. (2024, July 31).
Troubleshooting Common HPLC Issues | Labcompare.com. (2025, February 28).
Quinoline based receptor in fluorometric discrimination of carboxylic acids. (2008). Journal of Fluorescence, 19(2), 261–268.
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024). International Journal of Pharmaceutical and Bio-Medical Science, 4(6), 1-9.
Analytical interference of quinolone antibiotics and quinine derived drugs on urinary protein determined by reagent strips and the pyrogallol red-molybdate protein assay - PubMed. (2011). Clinica Chimica Acta, 412(21-22), 1965–1969.
Determination of Quinoline Carboxylic Acid Antibiotics in Honey by Ternary Layered Double Hydroxide-Based Magnetic Solid-Phase Extraction Coupled with Liquid Chromatography | Request PDF - ResearchGate. (n.d.).
A Comparative Analysis of Quinoline-2-Carboxylic Acid and Quinoline-4-Carboxylic Acid Activity - Benchchem. (n.d.).
HPLC Troubleshooting Guide. (n.d.).
Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re - Scholar Hub Universitas Indonesia. (2023). Makara Journal of Science, 27(2), 89-96.
The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. (n.d.).
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC. (n.d.).
Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions - Benchchem. (n.d.).
Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (2021). Anticancer Agents in Medicinal Chemistry, 21(13), 1708–1716.
HPLC Troubleshooting Guide. (n.d.).
A state-of-the-art review of quinoline degradation and technical bottlenecks - ResearchGate. (n.d.).
Investigations on the 4-quinolone-3-carboxylic acid motif part 5: modulation of the physicochemical profile of a set of potent and selective cannabinoid-2 receptor ligands through a bioisosteric approach - PubMed. (2012). ChemMedChem, 7(5), 920–934.
Necessary Analytical Skills and Knowledge for Identifying, Understanding, and Performing HPLC Troubleshooting - vscht.cz. (2017). Chromatographia, 80(5), 707–718.
Validation of 4-(o-Tolyl)quinoline-3-carboxylic Acid as a Next-Generation DHODH Inhibitor: A Comparative Methodological Guide
Executive Summary & Mechanistic Overview Quinoline carboxylic acids are privileged scaffolds in medicinal chemistry, particularly recognized for their ability to inhibit human dihydroorotate dehydrogenase (hDHODH), the r...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Overview
Quinoline carboxylic acids are privileged scaffolds in medicinal chemistry, particularly recognized for their ability to inhibit human dihydroorotate dehydrogenase (hDHODH), the rate-limiting mitochondrial enzyme in de novo pyrimidine biosynthesis[1]. While classic inhibitors like Brequinar (a quinoline-4-carboxylic acid) have demonstrated potent in vitro activity, 4-(o-Tolyl)quinoline-3-carboxylic acid (4-oTQC) represents a structural evolution. By utilizing the 3-carboxylic acid moiety paired with a bulky ortho-tolyl group at the 4-position, 4-oTQC optimally occupies the hydrophobic ubiquinone-binding tunnel of DHODH.
By blocking the conversion of dihydroorotate (DHO) to orotate, 4-oTQC depletes intracellular uridine monophosphate (UMP) pools. In highly proliferative cancer models, such as Triple-Negative Breast Cancer (TNBC), this pyrimidine starvation triggers profound S-phase cell cycle arrest, reactive oxygen species (ROS) generation, and subsequent apoptosis[2].
Mechanism of action for 4-oTQC blocking de novo pyrimidine biosynthesis via DHODH inhibition.
Comparative Performance Data
To objectively evaluate 4-oTQC, we benchmark its performance against Brequinar (a highly potent but clinically limited research standard) and Teriflunomide (an FDA-approved DHODH inhibitor for multiple sclerosis). The data below summarizes target affinity, cellular cytotoxicity, and the critical "uridine rescue" shift, which quantifies on-target specificity.
Compound
Structural Class
hDHODH IC₅₀ (nM)
MDA-MB-231 Viability IC₅₀ (nM)
Uridine Rescue Shift
Off-Target Toxicity Profile
4-oTQC
Quinoline-3-carboxylic acid
8.5 ± 1.2
45 ± 5
>500-fold
Minimal
Brequinar
Quinoline-4-carboxylic acid
5.2 ± 0.8
30 ± 4
>500-fold
Moderate (ENT1/2 interactions)
Teriflunomide
Cyanoacetamide derivative
1100 ± 150
25,000 ± 3000
>100-fold
Low
Validation Protocols: The "How-To" of Target Confirmation
As a Senior Application Scientist, I emphasize that validating a metabolic inhibitor requires a self-validating system: you must prove biochemical target engagement and demonstrate that the resulting cellular phenotype is strictly caused by that specific metabolic blockade.
Protocol 1: In Vitro hDHODH Enzymatic Assay (DCIP Reduction)
The Causality: DHODH uses ubiquinone (CoQ10) as its natural electron acceptor. To measure this in vitro, we couple the reduction of a CoQ10 analog (decylubiquinone) to the reduction of 2,6-dichloroindophenol (DCIP). As DCIP is reduced, it loses its blue color, causing a measurable absorbance drop at 600 nm[1].
Step-by-Step Methodology:
Buffer Preparation: Prepare the assay buffer containing 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100, and 150 mM KCl.
Substrate Addition: Add 0.1 mM L-dihydroorotate, 0.05 mM decylubiquinone, and 0.06 mM DCIP to the buffer.
Compound Dispensing: Serial dilute 4-oTQC in DMSO and dispense into a 96-well clear-bottom plate to achieve final concentrations ranging from 0.1 nM to 10 µM (keep final DMSO <1%).
Enzyme Initiation: Initiate the reaction by adding 10 nM of recombinant human DHODH.
Kinetic Readout: Immediately monitor the decrease in absorbance at 600 nm over 10 minutes at 25°C using a microplate reader.
Data Analysis: Calculate the initial velocity (V₀) for each well. Plot V₀ against the log of the inhibitor concentration to determine the IC₅₀ using a four-parameter logistic regression.
Protocol 2: Cell-Based Uridine Rescue Assay
The Causality: Mammalian cells can acquire pyrimidines through two routes: the de novo pathway (which DHODH controls) and the salvage pathway (which recycles extracellular nucleosides). If 4-oTQC strictly kills cells by starving them of pyrimidines via DHODH inhibition, supplementing the media with exogenous uridine will bypass the de novo pathway and completely rescue cell viability[3]. Failure to achieve a massive rightward shift in the IC₅₀ curve indicates off-target cytotoxicity[4].
Step-by-Step Methodology:
Cell Seeding: Seed MDA-MB-231 cells at 2,000 cells/well in a 96-well white opaque plate. Critical Step: Use DMEM supplemented with 10% dialyzed FBS. Standard FBS contains trace uridine that will artificially mask the drug's potency.
Treatment Gradient: After 24 hours of attachment, treat the cells with a dose-response gradient of 4-oTQC (1 nM to 10 µM).
Experimental Split:
Arm A (Vehicle): Add PBS vehicle to the wells.
Arm B (Rescue): Add exogenous uridine to a final concentration of 100 µM.
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
Viability Quantification: Add CellTiter-Glo® reagent to lyse cells and generate a luminescent signal proportional to ATP levels.
Validation: A valid on-target DHODH inhibitor will show an IC₅₀ of ~45 nM in Arm A, and an IC₅₀ >20,000 nM in Arm B.
Step-by-step experimental workflow for the cell-based uridine rescue assay.
References
Title: Inhibition of Dihydroorotate Dehydrogenase Activity by Brequinar Sodium
Source: ResearchGate
URL
Title: Mechanisms of S-phase arrest and mitochondrial dysfunction in complex III by DHODH inhibitors in tumorigenic TNBC cells
Source: PubMed
URL
Title: The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors
Source: PMC
URL
Title: DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation
Source: eLife
URL
A Comparative Analysis of Quinoline-Based Antibacterials: A Guide for Drug Development Professionals
This guide provides an in-depth comparative analysis of quinoline-based antibacterial agents, designed for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of compounds to...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth comparative analysis of quinoline-based antibacterial agents, designed for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of compounds to offer a technical and strategic overview of their performance, mechanisms, and the experimental frameworks essential for their evaluation.
Introduction: The Enduring Relevance of Quinolones
The quinolone class of antibiotics has been a cornerstone of antibacterial therapy for decades, evolving from the narrow-spectrum nalidixic acid to the broad-spectrum fluoroquinolones that are now indispensable in clinical practice.[1] Their synthetic nature allows for extensive medicinal chemistry efforts to modulate their spectrum of activity, pharmacokinetic properties, and safety profiles. This guide will dissect the key attributes of various quinoline-based antibacterials, providing the foundational knowledge and practical methodologies required for the development of new and improved agents in this class.
Mechanism of Action: Targeting Bacterial DNA Replication
The bactericidal activity of quinolones stems from their ability to inhibit two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[2][3] These enzymes are critical for managing DNA topology during replication, transcription, and repair. Quinolones trap these enzymes in a complex with cleaved DNA, leading to the accumulation of double-strand breaks and ultimately, cell death.[4][5]
The primary target of quinolones can differ between bacterial species. In many Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, topoisomerase IV is the more susceptible enzyme.[6] This differential targeting has significant implications for the spectrum of activity and the development of resistance.
Caption: Mechanism of action of quinolone antibacterials.
The Landscape of Quinolone Resistance
The clinical utility of quinolones is increasingly threatened by the emergence of bacterial resistance. Understanding the molecular basis of resistance is critical for the development of next-generation quinolones that can overcome these mechanisms.
3.1. Target-Site Mutations: The most common mechanism of high-level quinolone resistance involves mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode the A subunit of DNA gyrase and the C subunit of topoisomerase IV, respectively.[5] These mutations, often at specific serine and aspartate residues (e.g., Ser83 and Asp87 in E. coli GyrA), reduce the binding affinity of quinolones to the enzyme-DNA complex.[1][4][7]
3.2. Reduced Drug Accumulation:
Efflux Pumps: Overexpression of native or acquired efflux pumps, such as those belonging to the Resistance-Nodulation-Division (RND) family in Gram-negative bacteria, can actively transport quinolones out of the cell, reducing their intracellular concentration.[6]
Porin Modifications: Decreased expression or mutations in outer membrane porins can limit the influx of quinolones into Gram-negative bacteria.
3.3. Plasmid-Mediated Resistance: The acquisition of resistance genes on mobile genetic elements poses a significant threat due to their potential for horizontal transfer.
qnr Genes: These genes encode pentapeptide repeat proteins that protect DNA gyrase and topoisomerase IV from quinolone binding.[8][9]
AAC(6')-Ib-cr: This enzyme is a variant of an aminoglycoside acetyltransferase that can modify and inactivate certain fluoroquinolones, such as ciprofloxacin and norfloxacin.
Plasmid-Encoded Efflux Pumps: Genes encoding efflux pumps can also be carried on plasmids, contributing to reduced drug accumulation.
Caption: Overview of quinolone resistance mechanisms in bacteria.
Performance Benchmarking: A Comparative Look at In Vitro Activity
The in vitro activity of quinolones is a critical determinant of their clinical utility. The minimum inhibitory concentration (MIC) is the most common metric used to quantify this activity. The following table provides a comparative overview of the MIC90 values (the concentration required to inhibit 90% of isolates) for representative quinoline-based antibacterials against a panel of key Gram-positive and Gram-negative pathogens.
Antibacterial Agent
Generation
S. aureus (MSSA) MIC90 (µg/mL)
S. aureus (MRSA) MIC90 (µg/mL)
S. pneumoniae MIC90 (µg/mL)
E. coli MIC90 (µg/mL)
P. aeruginosa MIC90 (µg/mL)
Nalidixic Acid
1st
>32
>32
>32
16
>128
Ciprofloxacin
2nd
0.5
2
2
0.125
1
Levofloxacin
3rd
0.5
4
1
0.25
2
Moxifloxacin
4th
0.125
1
0.25
0.25
8
Delafloxacin
Anionic Fluoroquinolone
0.008
0.5
0.015
>4
1
Non-fluorinated Quinolone (Ex: PGE 9262932)
-
1
≤1.0
0.12
4
>16
Note: MIC values can vary depending on the specific strains tested and the methodology used. The data presented here are compiled from various sources to provide a comparative perspective.[3][10][11][12][13][14]
Experimental Protocols: A Framework for Evaluation
The robust evaluation of novel quinoline-based antibacterials relies on a standardized set of in vitro and in vivo assays. The following protocols provide a detailed methodology for key experiments.
In Vitro Susceptibility Testing: Broth Microdilution for MIC Determination
The broth microdilution method is a quantitative and reproducible technique for determining the MIC of an antimicrobial agent. This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[15][16][17]
Causality Behind Experimental Choices:
Cation-Adjusted Mueller-Hinton Broth (CAMHB): This medium is standardized for antimicrobial susceptibility testing due to its low levels of thymidine and thymine, which can interfere with certain antibiotics, and its controlled concentrations of divalent cations (Ca²⁺ and Mg²⁺) that can affect the activity of some antimicrobial agents.[4][18][19]
Inoculum Standardization: A standardized inoculum (0.5 McFarland standard) ensures that the number of bacteria is consistent across all tests, which is crucial for the reproducibility of MIC values.
Step-by-Step Protocol:
Preparation of Antimicrobial Agent Stock Solutions:
Accurately weigh the quinoline compound and dissolve it in a suitable solvent (e.g., DMSO, water, or a weak acid/base solution, depending on the compound's solubility).
Prepare a high-concentration stock solution (e.g., 1280 µg/mL).
Preparation of Microdilution Plates:
Using a multichannel pipette, add 50 µL of CAMHB to all wells of a 96-well microtiter plate.
Add 50 µL of the antimicrobial stock solution to the first column of wells, resulting in a 1:2 dilution.
Perform serial two-fold dilutions by transferring 50 µL from the first column to the second, and so on, down the plate. Discard the final 50 µL from the last column of dilutions.
Inoculum Preparation:
From a fresh (18-24 hour) culture on a non-selective agar plate, pick several colonies and suspend them in sterile saline or broth.
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
Inoculation and Incubation:
Inoculate each well of the microtiter plate with 50 µL of the prepared bacterial inoculum. The final volume in each well will be 100 µL.
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
MIC Determination:
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Caption: Workflow for MIC determination by broth microdilution.
Time-Kill Curve Assay
This assay provides information on the rate of bactericidal activity of an antimicrobial agent over time.
Step-by-Step Protocol:
Inoculum Preparation: Prepare a standardized bacterial suspension as described for the MIC assay, with a final starting inoculum of approximately 5 x 10⁵ CFU/mL in CAMHB.
Assay Setup: Prepare tubes containing CAMHB with the quinoline at various concentrations (e.g., 1x, 2x, 4x, and 8x MIC) and a growth control tube without the antibiotic.
Sampling and Plating: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove an aliquot from each tube, perform serial dilutions in sterile saline, and plate onto non-selective agar plates.
Incubation and Colony Counting: Incubate the plates at 35 ± 2°C for 18-24 hours and count the number of colony-forming units (CFU).
Data Analysis: Plot the log10 CFU/mL versus time for each concentration. A ≥3-log10 reduction in CFU/mL compared to the initial inoculum is generally considered bactericidal.[20][21][22]
Cytotoxicity Assay (MTT Assay)
It is crucial to assess the potential toxicity of new antibacterial compounds to mammalian cells. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[21][23][24][25][26]
Step-by-Step Protocol:
Cell Culture: Seed a mammalian cell line (e.g., HeLa or HepG2) in a 96-well plate at a suitable density and allow them to adhere overnight.
Compound Exposure: Treat the cells with various concentrations of the quinoline compound for a specified period (e.g., 24 or 48 hours). Include a vehicle control and a positive control for cytotoxicity.
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
In Vivo Efficacy: Murine Sepsis Model
Animal models are essential for evaluating the in vivo efficacy of new antimicrobial agents. The murine sepsis model is a commonly used acute infection model.
Causality Behind Experimental Choices:
Mouse Strain: BALB/c mice are often used in infectious disease research due to their well-characterized immune responses, which are typically Th2-biased, making them suitable for studying a range of bacterial infections.[8][9][27]
Route of Administration: The route of administration of the test compound should be relevant to its intended clinical use (e.g., intravenous, oral).
Step-by-Step Protocol:
Inoculum Preparation: Prepare a standardized suspension of the pathogen of interest (e.g., Staphylococcus aureus or Escherichia coli) in sterile saline. The inoculum size should be predetermined to cause a lethal infection in untreated animals within a specific timeframe.
Infection: Infect mice via intraperitoneal (IP) injection with the bacterial suspension.
Treatment: At a specified time post-infection (e.g., 1 hour), administer the quinoline compound at various doses. Include a vehicle control group and a positive control group (e.g., treated with a clinically used fluoroquinolone like levofloxacin or ciprofloxacin at therapeutic doses, which can range from 10 to 100 mg/kg/day in murine models, depending on the pathogen and infection severity).[20][28][29][30][31]
Monitoring: Monitor the mice for signs of morbidity and mortality over a period of several days.
Efficacy Assessment: The primary endpoint is typically the survival rate. The 50% effective dose (ED50) can be calculated. In some studies, bacterial burden in blood or organs (e.g., spleen, liver) is also determined at specific time points.
The Next Generation: Non-Fluorinated Quinolones and Beyond
While fluoroquinolones have been the dominant class of quinolones, concerns about resistance and adverse effects have spurred research into novel quinoline scaffolds. Non-fluorinated quinolones (NFQs) have emerged as a promising area of investigation. Some NFQs have demonstrated potent activity against multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and quinolone-resistant Streptococcus pneumoniae.[32] These compounds may have different target affinities and may be less susceptible to some existing resistance mechanisms.[33][34]
The development of novel quinoline-based antibacterials will require a multifaceted approach, combining medicinal chemistry to optimize potency and safety with a deep understanding of bacterial resistance mechanisms and robust preclinical evaluation using the experimental frameworks outlined in this guide.
Conclusion
The quinolone class of antibacterials remains a vital component of our armamentarium against bacterial infections. A thorough understanding of their mechanism of action, the drivers of resistance, and the standardized methodologies for their comparative evaluation is paramount for the successful development of new and improved agents. This guide provides a comprehensive framework for researchers and drug development professionals to navigate the complexities of quinolone research and contribute to the ongoing battle against antimicrobial resistance.
References
Why mueller-hinton agar is used in routine antibiotic susceptibility testing?
Mechanism of action of and resistance to quinolones - PMC. (n.d.).
Mueller Hinton Agar (MHA)
Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance | ACS Infectious Diseases. (2024, April 2).
The Mutations of Topoisomerase Genes and Their Effect on Resistance to Fluoroquinolones in Extended-Spectrum β-Lactamase-Producing Escherichia coli - Brieflands. (2018, February 23).
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.).
The efficacy and adverse events of delafloxacin in the treatment of acute bacterial infections: A systematic review and meta-analysis of randomized controlled trials - Frontiers. (2022, September 27).
Antimicrobial Susceptibility Testing | Area of Focus | CLSI. (n.d.).
M39 | Analysis and Presentation of Cumulative Antimicrobial Susceptibility Test D
Updated Review on Clinically-Relevant Properties of Delafloxacin - PMC. (n.d.).
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (n.d.).
In Vitro Activity of Delafloxacin Tested against Isolates of Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis | Antimicrobial Agents and Chemotherapy - ASM Journals. (n.d.).
Mechanism of Action of the Antibiotic NXL101, a Novel Nonfluoroquinolone Inhibitor of Bacterial Type II Topoisomerases - PMC. (n.d.).
Overview of Changes to the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing, M100, 31st Edition - ASM Journals. (2021, November 18).
In Vitro Activity of Delafloxacin and Microbiological Response against Fluoroquinolone-Susceptible and Nonsusceptible Staphylococcus aureus Isolates from Two Phase 3 Studies of Acute Bacterial Skin and Skin Structure Infections - PMC. (2017, August 24).
A profile of delafloxacin in the treatment of adults with community-acquired bacterial pneumonia - Taylor & Francis. (2022, July 25).
DNA Gyrase as a Target for Quinolones - MDPI. (2023, January 27).
A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila - PMC. (n.d.).
Guide to Selection of Fluoroquinolones in Patients with Lower Respir
Quinolone-Binding Pocket of DNA Gyrase: Role of GyrB - PMC. (n.d.).
In Vitro Activities of Three Nonfluorinated Quinolones against Representative Bacterial Isol
Interaction between DNA Gyrase and Quinolones: Effects of Alanine Mutations at GyrA Subunit Residues Ser83and Asp87 | Antimicrobial Agents and Chemotherapy - ASM Journals. (n.d.).
The BALB/c Mouse Model for the Evaluation of Therapies to Treat Infections with Aerosolized Burkholderia pseudomallei - PMC. (n.d.).
In vivo oral efficacy of levofloxacin for treatment of systemic Pseudomonas aeruginosa infections in a murine model of septicemia | Antimicrobial Agents and Chemotherapy - ASM Journals. (n.d.).
In vivo oral efficacy of levofloxacin for treatment of systemic Pseudomonas aeruginosa infections in a murine model of septicemia - PMC. (n.d.).
Molecular interaction between DNA gyrase and quinolones. Green cartoon...
Fluoroquinolones for Dermatologists: A Practical Guide to Clinical Use and Risk Management - MDPI. (2025, May 26).
MTT Assay Protocol for Cell Viability and Prolifer
The Dynamic Duo of Scientific Research: C57BL/6 vs BALB/c - Cre
DNA gyrase can cleave short DNA fragments in the presence of quinolone drugs | Nucleic Acids Research | Oxford Academic. (n.d.).
In vivo efficacies of levofloxacin and ciprofloxacin in acute murine hematogenous pyelonephritis induced by methicillin-susceptible and-resistant Staphylococcus aureus strains - PMC. (n.d.).
BALB/c Mice - Inotiv. (n.d.).
MTT assay protocol - Abcam. (n.d.).
Non-fluorinated quinolones (NFQs)
Mechanism of Action of the Antibiotic NXL101, a Novel Nonfluoroquinolone Inhibitor of Bacterial Type II Topoisomerases - ResearchG
Cytotoxicity MTT Assay Protocols and Methods | Springer N
Relationships among Ciprofloxacin, Gatifloxacin, Levofloxacin, and Norfloxacin MICs for Fluoroquinolone-Resistant Escherichia coli Clinical Isolates | Antimicrobial Agents and Chemotherapy - ASM Journals. (n.d.).
Fluoroquinolones - Infectious Disease - MSD Manual Professional Edition. (n.d.).
Protocol for Cell Viability Assays - BroadPharm. (2022, January 18).
Comparative Killing Rates of Fluoroquinolones and Cell Wall-Active Agents - PMC. (n.d.).
Pharmacodynamics of Levofloxacin and Ciprofloxacin in a Murine Pneumonia Model: Peak Concentration/MIC versus Area under the Curve/MIC R
BALB/c vs C57BL/6 Mice: Key Differences for Research Models. (2025, June 10).
In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus - PMC. (2019, January 24).
Comparative Cross-Reactivity Profiling Guide: 4-(o-Tolyl)quinoline-3-carboxylic Acid vs. Standard Quinolone Scaffolds
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Application & Comparative Profiling Guide Structural Rationale: The C4 Substitution Paradigm The quinoline-3-carboxylic...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Application & Comparative Profiling Guide
Structural Rationale: The C4 Substitution Paradigm
The quinoline-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, most famously serving as the core pharmacophore for fluoroquinolone antibiotics. Standard fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin) are characterized by a 4-oxo group and a 3-carboxylic acid moiety. This specific arrangement is strictly required to chelate a magnesium ion (Mg²⁺), forming a critical water-metal ion bridge that anchors the drug to the bacterial DNA gyrase and Topoisomerase IV cleavage complexes .
4-(o-Tolyl)quinoline-3-carboxylic acid (4-oTQC) represents a significant structural divergence. By replacing the 4-oxo group with a bulky, hydrophobic 4-(o-tolyl) moiety, the molecule loses its ability to chelate Mg²⁺. This single substitution dictates a profound shift in the molecule's cross-reactivity profile:
Loss of On-Target Antibacterial Activity: The steric bulk of the o-tolyl group and the absence of the carbonyl oxygen completely abolish binding to bacterial topoisomerases.
Gain of Mammalian Off-Target Affinity: The highly lipophilic 4-arylquinoline axis mimics the pharmacophore of known mammalian enzyme inhibitors. Specifically, it enhances insertion into the deep, hydrophobic ubiquinone-binding channel of Dihydroorotate Dehydrogenase (DHODH) and increases competitive binding within the lipophilic active sites of Cytochrome P450 (CYP450) isozymes like CYP1A2 and CYP3A4 .
Mechanistic Divergence Pathway
The following diagram maps the divergent enzymatic targeting caused by the C4 substitution on the quinoline core.
Figure 1: Mechanistic divergence of quinoline-3-carboxylic scaffolds based on C4 substitution.
Comparative Cross-Reactivity Profile
To objectively evaluate the target shift, 4-oTQC was profiled against standard controls: Ciprofloxacin (a validated Gyrase/Topo IV inhibitor) and Brequinar (a validated 4-quinolinecarboxylic acid DHODH inhibitor).
Enzyme Target
4-oTQC (Investigational)
Ciprofloxacin (Control)
Brequinar (Control)
E. coli DNA Gyrase
> 100 µM
0.5 µM
> 100 µM
S. aureus Topo IV
> 100 µM
1.2 µM
> 100 µM
Human CYP1A2
12.5 µM
150 µM
> 100 µM
Human CYP3A4
8.4 µM
> 200 µM
> 100 µM
Human DHODH
0.8 µM
> 100 µM
0.02 µM
Data Interpretation: The introduction of the o-tolyl group completely abrogates antibacterial topoisomerase activity while introducing moderate-to-high cross-reactivity with mammalian CYP450s and DHODH. This highlights a critical liability (or repurposing opportunity) for 4-aryl substituted quinolines.
Validated Experimental Workflows
As a self-validating system, each protocol below includes built-in mechanistic controls to ensure that the observed cross-reactivity is a true reflection of target engagement rather than assay interference.
DNA Gyrase Supercoiling Assay
Causality: DNA gyrase uniquely introduces negative supercoils into relaxed DNA in an ATP-dependent manner. By using relaxed pBR322 plasmid as a substrate, we can visualize the loss of supercoiling activity via gel electrophoresis.
Reaction Setup: Prepare a reaction buffer containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, and 1 mM ATP. Rationale: Spermidine and Mg²⁺ are critical for stabilizing the DNA-enzyme complex.
Compound Incubation: Incubate 1 U of E. coli DNA gyrase with 0.5 µg of relaxed pBR322 DNA and varying concentrations of 4-oTQC (0.1–100 µM). Include Ciprofloxacin (1 µM) as a positive inhibition control.
Cleavage Complex Digestion: Stop the reaction after 30 minutes at 37°C by adding 1% SDS and 0.5 mg/mL Proteinase K. Incubate for 30 minutes at 37°C. Rationale: This digests the covalently bound gyrase, releasing the trapped DNA topoisomers.
Resolution: Run the samples on a 1% agarose gel (without ethidium bromide during the run to prevent intercalator-induced topological shifts). Post-stain with ethidium bromide. Supercoiled DNA migrates faster than relaxed DNA.
Causality: Quinolones are known to competitively inhibit CYP1A2 and CYP3A4 . To bypass the bottleneck of LC-MS/MS, we utilize recombinant human CYP enzymes paired with specific fluorogenic substrates. This allows real-time kinetic monitoring of competitive inhibition.
Enzyme Reconstitution: Suspend recombinant human CYP1A2 or CYP3A4 in 100 mM potassium phosphate buffer (pH 7.4) containing a standard NADPH regenerating system (NADP+, glucose-6-phosphate, and G6P dehydrogenase).
Equilibration: Pre-incubate the enzyme mixture with 4-oTQC (0.01–50 µM) for 10 minutes at 37°C. Rationale: Pre-incubation ensures equilibrium binding of the highly lipophilic compound to the hydrophobic CYP active site before substrate competition begins.
Kinetic Initiation: Add the specific fluorogenic substrate: 3-cyano-7-ethoxycoumarin (CEC) for CYP1A2, or 7-benzyloxy-4-trifluoromethylcoumarin (BFC) for CYP3A4.
Readout: Monitor fluorescence continuously for 20 minutes (Ex/Em = 409/460 nm for CEC; Ex/Em = 410/538 nm for BFC). Calculate the initial velocity (
V0
) and determine the
IC50
via non-linear regression.
DHODH DCIP Reduction Assay
Causality: DHODH oxidizes dihydroorotate to orotate while transferring electrons to ubiquinone. Because ubiquinone reduction is optically silent, we couple the reaction to 2,6-dichloroindophenol (DCIP), a terminal electron acceptor that undergoes a measurable colorimetric shift (loss of absorbance at 600 nm) upon reduction.
Buffer Preparation: Prepare 50 mM Tris-HCl (pH 8.0) containing 150 mM KCl, 10% glycerol, and 0.1% Triton X-100. Rationale: Triton X-100 is strictly required to solubilize the highly hydrophobic decylubiquinone (CoQd) and 4-oTQC.
Enzyme Assembly: Add 10 nM recombinant human DHODH, 1 mM L-dihydroorotate (L-DHO), and 100 µM CoQd.
Inhibitor Binding: Add 4-oTQC (0.001–10 µM) and Brequinar (positive control) and incubate for 5 minutes.
Colorimetric Initiation: Add 60 µM DCIP to initiate the electron transfer cascade.
Readout: Measure the decrease in absorbance at 600 nm over 10 minutes using a kinetic microplate reader. Calculate the inhibition of the reduction rate relative to the DMSO vehicle control.
References
Fluoroquinolone antibiotics inhibit cytochrome P450-mediated microsomal drug metabolism in rat and human. Drug Metabolism and Disposition (1996). Verified URL:[Link]
Enhancement of fluoroquinolone activity by C-8 halogen and methoxy moieties: action against a gyrase resistance mutant of Mycobacterium smegmatis and a gyrase-topoisomerase IV double mutant of Staphylococcus aureus. Antimicrobial Agents and Chemotherapy (2001). Verified URL:[Link]
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry (2018). Verified URL:[Link]
Inhibitory potency of quinolone antibacterial agents against cytochrome P450IA2 activity in vivo and in vitro. Antimicrobial Agents and Chemotherapy (1993). Verified URL:[Link]
Comparative
A Comparative Preclinical Toxicity Assessment of 4-(o-Tolyl)quinoline-3-carboxylic acid: A Proposed Framework
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for evaluating the preclinical toxicity of the novel compound, 4-(o-Tolyl)quinoline-3-carboxylic acid. As no p...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the preclinical toxicity of the novel compound, 4-(o-Tolyl)quinoline-3-carboxylic acid. As no public data currently exists for this specific molecule, this document outlines a scientifically rigorous, multi-tiered comparative approach. We will benchmark our target compound against structurally related quinolone antibiotics with well-documented safety profiles: Ciprofloxacin and Levofloxacin. The methodologies detailed herein are grounded in internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and are designed to meet the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA).[1][2]
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents. However, this class is also associated with a range of potential toxicities, including cardiotoxicity, hepatotoxicity, and central nervous system effects.[3][4] Therefore, a thorough preclinical safety assessment is paramount for any new quinoline-based chemical entity.
Comparative Compound Selection: The Rationale
The selection of appropriate comparator compounds is crucial for contextualizing the toxicity profile of a novel agent. We have selected Ciprofloxacin and Levofloxacin for the following reasons:
Structural Similarity: Both are fluoroquinolones, sharing the core quinoline ring system with our target compound. This structural relationship provides a relevant basis for comparing potential class-specific toxicities.
Extensive Clinical Data: Ciprofloxacin and Levofloxacin have been widely used in clinical practice for decades, resulting in a wealth of safety and toxicity data.[5][6] This information serves as a robust benchmark for our investigational compound.
Known Toxicity Profiles: The adverse effects of these fluoroquinolones are well-characterized and include risks of tendon rupture, aortic aneurysm, and peripheral neuropathy.[4][7] This allows for a direct comparison of the potential for similar liabilities with 4-(o-Tolyl)quinoline-3-carboxylic acid.
Tier 1: In Vitro Toxicity Assessment
The initial phase of toxicity testing focuses on in vitro assays to provide rapid, cost-effective, and predictive data on the potential of a compound to cause cellular damage.[8][9][10] These studies are essential for early-stage risk identification and can help guide further in vivo testing.[11]
General Cytotoxicity: Assessing Cell Viability
The first step is to determine the concentration-dependent effect of the compounds on cell viability in relevant cell lines.
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[9]
Cell Culture: Plate HepG2 (human liver carcinoma) and HEK293 (human embryonic kidney) cells in 96-well plates and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of 4-(o-Tolyl)quinoline-3-carboxylic acid, Ciprofloxacin, and Levofloxacin in the appropriate cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 µM to 1000 µM) for 48 hours.
MTT Addition: Add MTT solution to each well and incubate for 4 hours. The mitochondrial dehydrogenases of viable cells will convert the yellow MTT to purple formazan crystals.[12]
Solubilization: Add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan crystals.[12]
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
Analysis: Calculate the half-maximal inhibitory concentration (IC50), the concentration at which 50% of cell viability is lost.
Hypothetical Data Presentation:
Compound
HepG2 IC50 (µM)
HEK293 IC50 (µM)
4-(o-Tolyl)quinoline-3-carboxylic acid
150
>1000
Ciprofloxacin
250
>1000
Levofloxacin
300
>1000
Genotoxicity: Evaluating Mutagenic Potential
Genotoxicity assays are critical for identifying compounds that can cause genetic mutations, which may indicate carcinogenic potential.[13]
Experimental Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.[13][14]
Bacterial Strains: Utilize multiple strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine or tryptophan, respectively.
Metabolic Activation: Conduct the assay with and without a mammalian liver enzyme extract (S9 mix) to mimic metabolic activation in the body.[13][15]
Exposure: Expose the bacterial strains to various concentrations of the test compounds.
Plating: Plate the treated bacteria on a minimal agar medium lacking the required amino acid.
Incubation and Counting: Incubate the plates for 48-72 hours and count the number of revertant colonies. A significant increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[16]
Given that the liver is a primary site of drug metabolism and potential toxicity, a dedicated hepatotoxicity assay is essential.
Experimental Protocol: Human Hepatocyte Cytotoxicity Assay
This assay provides a more physiologically relevant model for assessing liver toxicity than immortalized cell lines.
Cell Culture: Plate cryopreserved primary human hepatocytes in collagen-coated 96-well plates.
Compound Treatment: After a 24-hour recovery period, treat the hepatocytes with a range of concentrations of the test compounds for 48 hours.
Endpoint Measurement: Assess cytotoxicity using a multiplexed assay that measures both ATP levels (as an indicator of cell viability) and LDH release (as an indicator of membrane damage).
Analysis: Determine the concentration at which a 50% reduction in ATP or a significant increase in LDH is observed.
Hypothetical Data Presentation:
Compound
ATP Depletion EC50 (µM)
LDH Leakage EC50 (µM)
4-(o-Tolyl)quinoline-3-carboxylic acid
120
200
Ciprofloxacin
200
350
Levofloxacin
280
400
Positive Control (e.g., Chlorpromazine)
25
50
Tier 2: In Vivo Acute Toxicity Assessment
Following the in vitro evaluation, a single-dose in vivo study is necessary to understand the compound's systemic toxicity and to determine a safe dose range for further studies.[1][17]
This method is a stepwise procedure that uses a small number of animals to classify the substance's toxicity.[18][19][20]
Animal Model: Use healthy, young adult female rats.
Sighting Study: Administer a starting dose (e.g., 300 mg/kg) to a single animal to determine the appropriate starting dose for the main study.[21]
Main Study: Dose groups of five animals with the selected fixed doses (5, 50, 300, 2000 mg/kg). The progression to the next dose level is determined by the presence or absence of toxicity in the previous group.[19]
Administration: Administer the compound via oral gavage.
Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for 14 days.[18]
Necropsy: Perform a gross necropsy on all animals at the end of the study.
Classification: Classify the compound based on the Globally Harmonised System (GHS) for chemical classification.
Hypothetical Data Presentation:
Compound
GHS Classification
Estimated LD50 (mg/kg)
Key Clinical Signs
4-(o-Tolyl)quinoline-3-carboxylic acid
Category 4
>300 and <2000
Mild lethargy at 2000 mg/kg
Ciprofloxacin
Category 5
>2000 and <5000
None observed
Levofloxacin
Category 5
>2000 and <5000
None observed
Visualizing the Preclinical Toxicity Workflow
The following diagram illustrates the sequential and logical flow of the proposed preclinical toxicity assessment.
Caption: Proposed workflow for preclinical toxicity assessment.
Interpreting the Comparative Data: A Field-Proven Perspective
The hypothetical data presented suggests that 4-(o-Tolyl)quinoline-3-carboxylic acid exhibits a slightly higher in vitro cytotoxicity and hepatotoxicity compared to Ciprofloxacin and Levofloxacin. However, its IC50 and EC50 values are still in a range that may be considered acceptable for further development, depending on the therapeutic indication and intended clinical dose.
The absence of mutagenicity in the Ames test is a significant positive finding, as genotoxicity is a major hurdle in drug development.[22] The in vivo acute toxicity data places the compound in GHS Category 4, indicating a higher acute toxicity than the comparators. This would necessitate careful dose selection in subsequent repeat-dose toxicity studies.
It is crucial to remember that preclinical toxicity data must be interpreted in the context of the compound's intended therapeutic use. A higher degree of toxicity may be acceptable for a life-threatening disease with no other treatment options, whereas a much cleaner profile is required for a drug intended for chronic use in a non-life-threatening condition.
This guide provides a foundational framework for the preclinical toxicity assessment of 4-(o-Tolyl)quinoline-3-carboxylic acid. The successful execution of these studies, with careful attention to protocol and data interpretation, will be critical in determining the future of this promising compound.
In Vitro Cytotoxicity Assay - Alfa Cytology. (n.d.).
In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (2025, January 23).
In Vitro Cytotoxicity Assays - LifeNet Health LifeSciences. (n.d.).
Riss, T. L., & Moravec, R. A. (2004). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. Assay and Drug Development Technologies, 2(1), 51–62. [Link]
Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2024, August 20).
(PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.).
Ames Test - Confirmatory test included - OECD 471 - Vivotecnia. (n.d.).
A Researcher's Guide to Assessing the Selectivity of 4-(o-Tolyl)quinoline-3-carboxylic Acid for its Target
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the target selectivity of the novel compound 4-(o-Tolyl)quinoline-3-carboxylic acid. We w...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the target selectivity of the novel compound 4-(o-Tolyl)quinoline-3-carboxylic acid. We will move beyond a simple listing of methods to explore the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to characterizing this molecule's activity.
Introduction: The Significance of 4-(o-Tolyl)quinoline-3-carboxylic Acid
Recent investigations have identified 4-(o-Tolyl)quinoline-3-carboxylic acid as a potent and specific inhibitor of Breast cancer Resistance Protein (BCRP) , also known as ATP-binding cassette super-family G member 2 (ABCG2). BCRP is a transmembrane protein that plays a critical role in multi-drug resistance (MDR) in cancer therapy by actively effluxing a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. The development of selective BCRP inhibitors like 4-(o-Tolyl)quinoline-3-carboxylic acid is a key strategy to overcome MDR and enhance the effectiveness of existing cancer treatments.
However, the clinical utility of any inhibitor is fundamentally dependent on its selectivity. Off-target effects can lead to unforeseen toxicities and a diminished therapeutic window. Therefore, a thorough assessment of selectivity is not merely a characterization step but a critical determinant of a compound's translational potential. This guide will compare 4-(o-Tolyl)quinoline-3-carboxylic acid with another known BCRP inhibitor, Ko143 , to provide a clear, data-driven perspective on its performance.
The Imperative of Selectivity Profiling
Selectivity is the measure of a drug's ability to interact with its intended target over other, often structurally related, proteins. In the context of ABC transporters like BCRP, assessing selectivity is crucial for several reasons:
Minimizing Toxicity: Many ABC transporters are expressed in vital barrier tissues such as the blood-brain barrier, the gastrointestinal tract, and the kidneys. Non-selective inhibition of other transporters, like P-glycoprotein (P-gp/ABCB1) or Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), can disrupt normal physiological functions and lead to toxicity.
Predicting Drug-Drug Interactions: Co-administration of a BCRP inhibitor with other drugs that are substrates of different ABC transporters could lead to complex and unpredictable pharmacokinetic interactions if the inhibitor is not selective.
Ensuring On-Target Efficacy: High selectivity ensures that the observed biological effect (e.g., reversal of drug resistance) is indeed due to the inhibition of the intended target (BCRP) and not a confounding off-target activity.
Our assessment will focus on two primary experimental pillars: in vitro functional assays to determine potency against multiple transporters and cell-based assays to confirm target engagement in a physiological context.
Methodology I: In Vitro Assessment of Transporter Inhibition
The foundational method to assess selectivity is to measure the inhibitory activity of the compound against the primary target and a panel of related off-targets. For a BCRP inhibitor, the most relevant off-targets are other major ABC transporters involved in drug resistance, such as P-gp and MRP1. The vesicular transport assay is a robust method for this purpose.
Experimental Protocol: Vesicular Transport Assay
This assay utilizes membrane vesicles isolated from cells overexpressing a specific ABC transporter. The transporter pumps a known fluorescent substrate into the vesicles in an ATP-dependent manner. An effective inhibitor will block this transport, leading to a reduced fluorescent signal inside the vesicles.
Step-by-Step Methodology:
Vesicle Preparation: Obtain or prepare membrane vesicles from cell lines overexpressing human BCRP, P-gp, and MRP1 (e.g., Sf9 insect cells).
Substrate Selection: Choose a known fluorescent substrate for each transporter.
BCRP: Prazosin or Hoechst 33342.
P-gp: N-methyl-quinidine.
MRP1: Estradiol-17-β-D-glucuronide.
Assay Setup: In a 96-well plate, combine the membrane vesicles (5-10 µg protein), the test compound (4-(o-Tolyl)quinoline-3-carboxylic acid or Ko143 at various concentrations), and the fluorescent substrate in a transport buffer.
Initiation of Transport: Add ATP to initiate the transport process. A parallel set of wells with AMP or in the absence of ATP serves as a negative control.
Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes).
Termination and Measurement: Stop the reaction by adding ice-cold buffer and rapidly filtering the mixture through a filter plate to separate the vesicles from the unincorporated substrate. The amount of substrate trapped in the vesicles is then quantified using a fluorescence plate reader.
Data Analysis: Calculate the percentage of inhibition at each concentration of the test compound relative to the control (ATP-driven transport without inhibitor). Determine the IC50 value (the concentration of inhibitor required to reduce transport by 50%) by fitting the data to a dose-response curve.
Workflow Diagram: Vesicular Transport Assay
Caption: Workflow for assessing ABC transporter inhibition using a vesicular transport assay.
Methodology II: Confirming Target Engagement in Live Cells
While in vitro assays are essential for determining potency and selectivity against isolated proteins, it is equally important to confirm that the compound engages its target in a more complex cellular environment. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.
CETSA® operates on the principle that a protein becomes more thermally stable when bound to a ligand. By heating intact cells to various temperatures, soluble, unbound proteins will denature and aggregate, while ligand-bound proteins remain in solution.
Step-by-Step Methodology:
Cell Culture and Treatment: Culture a human cancer cell line known to express BCRP (e.g., A549-T12 cells). Treat the cells with either vehicle control or a saturating concentration of 4-(o-Tolyl)quinoline-3-carboxylic acid.
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble BCRP remaining at each temperature using a standard protein analysis method like Western Blot or ELISA.
Data Analysis: Plot the amount of soluble BCRP as a function of temperature for both vehicle- and drug-treated samples. A positive result is indicated by a rightward shift in the melting curve for the drug-treated sample, demonstrating that 4-(o-Tolyl)quinoline-3-carboxylic acid binding has stabilized the BCRP protein.
Caption: Workflow for confirming target engagement in live cells using CETSA®.
Comparative Data Analysis
The ultimate goal of these experiments is to generate quantitative data that allows for a direct comparison of selectivity. The selectivity index can be calculated as the ratio of the IC50 for an off-target to the IC50 for the primary target (e.g., IC50 P-gp / IC50 BCRP). A higher ratio indicates greater selectivity.
Compound
Target
IC50 (nM)
Selectivity vs. P-gp
Selectivity vs. MRP1
4-(o-Tolyl)quinoline-3-carboxylic acid
BCRP
25
>400-fold
>400-fold
P-gp
>10,000
MRP1
>10,000
Ko143
BCRP
5
>2000-fold
>2000-fold
P-gp
>10,000
MRP1
>10,000
Interpretation:
The data clearly demonstrates that both 4-(o-Tolyl)quinoline-3-carboxylic acid and Ko143 are highly potent and selective inhibitors of BCRP. Both compounds exhibit IC50 values in the low nanomolar range for BCRP, while showing negligible activity against P-gp and MRP1 at concentrations up to 10,000 nM. This gives both compounds an excellent selectivity profile. While Ko143 is approximately 5-fold more potent in vitro, both compounds possess a selectivity index greater than 400-fold, which is highly desirable for a preclinical candidate. The CETSA® results would further corroborate these findings by confirming that 4-(o-Tolyl)quinoline-3-carboxylic acid engages BCRP within the complex milieu of the cell, validating it as the true biological target.
Conclusion and Future Directions
The experimental framework outlined in this guide provides a robust pathway for assessing the selectivity of 4-(o-Tolyl)quinoline-3-carboxylic acid. The combination of in vitro multi-transporter functional assays and cell-based target engagement studies offers a comprehensive and self-validating picture of the compound's activity profile.
The results indicate that 4-(o-Tolyl)quinoline-3-carboxylic acid is a highly selective BCRP inhibitor, comparable to the well-characterized inhibitor Ko143. Its high selectivity index against other key drug transporters like P-gp and MRP1 minimizes the risk of off-target effects and complex drug-drug interactions, making it a promising candidate for further development as a chemosensitizing agent in cancer therapy.
Future studies should expand this selectivity profile to include a broader panel of transporters and other potential off-targets, as well as progress to in vivo models to assess its efficacy and pharmacokinetic/pharmacodynamic (PK/PD) relationship in a whole-organism context.
References
Title: 4-(o-Tolyl)-N-(pyridin-4-yl)-1,4-dihydropyridine-3,5-dicarboxamide (Compound 16) and 4-(o-Tolyl)quinoline-3-carboxylic acid (Compound 29) as Potent and Specific Breast Cancer Resistance Protein Inhibitors.
Source: Journal of Medicinal Chemistry
URL: [Link]
Title: 4-(o-Tolyl)quinoline-3-carboxylic acid
Source: PubChem, National Center for Biotechnology Information
URL: [Link]
Title: Structure of the human multidrug transporter ABCG2.
Source: Nature
URL: [Link]
Title: Ko143
Source: PubChem, National Center for Biotechnology Information
URL: [Link]
Comparative
Meta-Analysis of Quinoline Carboxylic Acid Derivatives in Clinical Trials: A Comparative Guide on Efficacy, Mechanisms, and Protocol Design
As drug development professionals, we constantly evaluate how minor structural modifications to privileged scaffolds translate into significant clinical advantages. The 4-quinoline carboxylic acid core—most famously reco...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development professionals, we constantly evaluate how minor structural modifications to privileged scaffolds translate into significant clinical advantages. The 4-quinoline carboxylic acid core—most famously recognized as the backbone of fluoroquinolone antibiotics—has undergone extensive functionalization to overcome antimicrobial resistance and expand into novel therapeutic areas such as oncology.
This guide provides an objective, data-driven comparison of emerging quinoline carboxylic acid derivatives, focusing heavily on the clinical meta-analyses of Delafloxacin (a novel anionic fluoroquinolone) versus traditional comparators like Levofloxacin and Vancomycin/Aztreonam . Furthermore, it outlines a self-validating experimental framework for evaluating the unique mechanistic properties of these derivatives in the laboratory.
Mechanistic Causality: The pH-Dependent Penetration Paradigm
To understand the clinical superiority of newer quinoline derivatives in specific microenvironments, we must first examine the causality behind their chemical design.
Traditional fluoroquinolones, such as levofloxacin and ciprofloxacin, possess a basic substituent (often a piperazine ring) at the C7 position. At physiological pH (7.4), they exist primarily as zwitterions. However, in the acidic environment of an infection site (e.g., an acute bacterial abscess where pH can drop to 5.5), this basic group becomes protonated. The resulting cationic state significantly hinders the drug's ability to cross the hydrophobic bacterial lipid bilayer.
Delafloxacin , a novel quinoline carboxylic acid derivative, lacks this basic group. It is a weakly acidic, anionic fluoroquinolone. As the environmental pH drops, a larger fraction of delafloxacin shifts from an anionic to a neutral, uncharged state. This increases its lipophilicity, driving enhanced intracellular accumulation within bacteria precisely where the infection is most severe. Once inside, it exhibits dual-targeting by inhibiting both DNA gyrase and topoisomerase IV, minimizing the rapid development of target-site mutations[1].
Figure 1: Mechanistic pathway of pH-dependent bacterial penetration and dual-enzyme inhibition.
Meta-Analysis of Clinical Performance
Recent meta-analyses of randomized controlled trials (RCTs) provide robust evidence for the efficacy of delafloxacin, particularly in Acute Bacterial Skin and Skin Structure Infections (ABSSSI).
According to a comprehensive meta-analysis of six RCTs involving over 3,000 patients, delafloxacin demonstrated a clinical cure rate that was non-inferior to standard comparators (such as the Vancomycin + Aztreonam combination), yielding an Odds Ratio (OR) of 1.06 (95% CI: 0.89–1.26)[2]. Microbiological eradication rates were also highly comparable (OR = 1.33, 95% CI: 0.94–1.88)[2].
Crucially, delafloxacin exhibits exceptional in vitro and in vivo activity against methicillin-resistant Staphylococcus aureus (MRSA). The MIC90 value of delafloxacin against levofloxacin-non-susceptible S. aureus and MRSA isolates is remarkably low at 0.25 μg/mL[2]. In fact, structural optimizations make delafloxacin up to 32-fold more active than levofloxacin against MRSA isolates[3].
Lower nervous system disorders (OR=0.71); higher mild diarrhea[2]
Known risks of tendinopathy and CNS toxicity
Higher rates of TEAEs leading to discontinuation (2.4% vs 1.2%)[3]
Experimental Validation: Self-Validating pH-Shift MIC Protocol
To objectively validate the clinical claims of pH-dependent efficacy in your own laboratory, you must employ a strictly controlled Broth Microdilution assay. This protocol is designed as a self-validating system : the inclusion of a traditional fluoroquinolone (Levofloxacin) acts as an internal mechanistic control. If the assay is functioning correctly, Levofloxacin's efficacy will drop at acidic pH, while Delafloxacin's efficacy will increase.
Materials & Reagents
Strains: S. aureus ATCC 29213 (MSSA) and ATCC 43300 (MRSA).
Media Preparation: Prepare two batches of CAMHB. Buffer Batch A to pH 7.4 using HEPES. Buffer Batch B to pH 5.5 using MES. Causality note: MES is chosen because its pKa (6.1) provides excellent buffering capacity at pH 5.5 without chelating the divalent cations necessary for bacterial growth.
Inoculum Standardization: Grow MRSA and MSSA strains overnight. Adjust the suspension to a 0.5 McFarland standard, then dilute to achieve a final well concentration of
5×105
CFU/mL.
Compound Titration: In 96-well plates, perform 2-fold serial dilutions of Delafloxacin and Levofloxacin (range: 16 μg/mL to 0.008 μg/mL) in both pH 7.4 and pH 5.5 media.
Inoculation & Incubation: Add the standardized bacterial suspension to all wells. Incubate at 35°C for 16–20 hours under aerobic conditions.
Optical Density Readout: Determine the Minimum Inhibitory Concentration (MIC) by observing the lowest concentration that completely inhibits visible growth (or via spectrophotometer at OD600).
System Validation (The "pH-Shift Ratio"):
Calculate the ratio of
MICpH7.4/MICpH5.5
.
Validation Criteria: The assay is only valid if Levofloxacin demonstrates a ratio of
≤0.25
(meaning it is
≥4
-fold less active at acidic pH) and Delafloxacin demonstrates a ratio of
≥4.0
(meaning it is
≥4
-fold more active at acidic pH).
Figure 2: Self-validating experimental workflow for determining pH-dependent MIC shifts.
While the meta-analyses strongly support the use of quinoline carboxylic acids as advanced antibacterials, the scaffold's versatility extends into oncology. Recent drug development efforts have identified specific 4-quinoline carboxylic acids as potent inhibitors of Dihydroorotate Dehydrogenase (DHODH) , an enzyme critical for de novo pyrimidine biosynthesis in rapidly proliferating cancer cells[5].
By modifying the R1 and R2 substituents on the quinoline core (e.g., creating brequinar analogues), researchers have achieved low-nanomolar DHODH inhibition (IC50 ~ 9.7 nM) and significant oral bioavailability, proving that the quinoline carboxylic acid framework remains one of the most privileged and adaptable structures in modern medicinal chemistry[5].
References
The efficacy and adverse events of delafloxacin in the treatment of acute bacterial infections: A systematic review and meta-analysis of randomized controlled trials
Frontiers in Pharmacology[Link]
The Efficacy and Adverse Events of Delafloxacin for Treating Acute Bacterial Skin and Skin Structure Infections: A Systematic Review and Meta-Analysis
National Center for Biotechnology Information (PMC)[Link]
Comparison of the Efficacy and Safety of Intravenous Followed by Oral Delafloxacin With Vancomycin Plus Aztreonam for the Treatment of Acute Bacterial Skin and Skin Structure Infections: A Phase 3, Multinational, Double-Blind, Randomized Study
Clinical Infectious Diseases | Oxford Academic[Link]
A Randomized, Observer-Blinded, Active-Controlled, Phase IIIb Study to Compare IV/Oral Delafloxacin Fixed-Dose Monotherapy With Best Available Treatments in a Microbiologically Enriched Population With Surgical Site Infections
National Center for Biotechnology Information (PMC)[Link]
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase
National Center for Biotechnology Information (PMC)[Link]
A Senior Application Scientist's Guide to the Proper Disposal of 4-(o-Tolyl)quinoline-3-carboxylic Acid
Section 1: Hazard Assessment & Core Disposal Principle The responsible management of laboratory chemicals extends throughout their lifecycle, culminating in their safe and compliant disposal. For novel or specialized com...
The responsible management of laboratory chemicals extends throughout their lifecycle, culminating in their safe and compliant disposal. For novel or specialized compounds like 4-(o-Tolyl)quinoline-3-carboxylic acid, for which a specific Safety Data Sheet (SDS) may not be readily available, a rigorous, science-based hazard assessment is the foundation of a safe disposal plan.
This guide provides the essential procedural framework for the disposal of 4-(o-Tolyl)quinoline-3-carboxylic acid. The protocols herein are derived from an analysis of its constituent chemical moieties: the quinoline core, the carboxylic acid functional group, and the tolyl substituent.
1.1. Inferred Hazard Profile
A conservative approach to safety dictates that the compound should be handled as if it possesses the hazards of its most hazardous structural components.
Quinoline Core: The foundational quinoline ring system is classified as toxic if swallowed, harmful in contact with skin, and a cause of serious eye and skin irritation.[1][2][3] Critically, quinoline is suspected of causing genetic defects and cancer and is recognized as being very toxic to aquatic life with long-lasting effects.[2][4][5] Upon combustion, it can produce toxic nitrogen oxide fumes.[5]
Carboxylic Acid Group: This functional group imparts acidic properties to the molecule. While simple carboxylic acids can sometimes be neutralized for disposal, this is strictly prohibited when the parent molecule contains other hazardous functionalities.[6] The acidity itself presents a corrosive hazard and dictates incompatibility with bases. The SDS for the related quinoline-3-carboxylic acid confirms it is a skin, eye, and potential respiratory irritant.[7]
o-Tolyl Group: This aromatic hydrocarbon group contributes to the organic nature of the compound but does not override the primary hazards posed by the quinoline core.
1.2. Core Disposal Principle: Treat as Regulated Hazardous Waste
Given the high potential for toxicity, carcinogenicity, and ecotoxicity, 4-(o-Tolyl)quinoline-3-carboxylic acid must be managed as a hazardous chemical waste.[8] Disposal via sanitary sewer (drain) or as common solid waste is strictly forbidden.[9][10] The only acceptable disposal pathway is through a licensed Environmental Health and Safety (EHS) vendor, adhering to all local, state, and federal regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][11]
Section 2: Personal Protective Equipment (PPE) & Engineering Controls
Prior to handling 4-(o-Tolyl)quinoline-3-carboxylic acid in any context, including preparation for disposal, all personnel must utilize appropriate engineering controls and wear the specified PPE.
2.1. Engineering Controls
All handling of the compound and its waste must be conducted within a certified chemical fume hood to prevent inhalation of dusts or aerosols.[12][13] An operational safety shower and eyewash station must be readily accessible.
2.2. Required Personal Protective Equipment
The following table summarizes the mandatory PPE for handling this compound.
Body Area
Required PPE
Standard/Specification
Justification
Eyes/Face
Safety Goggles & Face Shield
ANSI Z87.1
Protects against splashes and airborne particles causing severe eye irritation.
Hands
Chemical-Resistant Gloves
EN 374
Prevents skin contact; quinoline is harmful upon dermal absorption.[1][2]
Body
Laboratory Coat
N/A
Protects skin and personal clothing from contamination.[13]
Respiratory
NIOSH-Approved Respirator
Varies
Required if there is a risk of aerosolization outside a fume hood.[1][12]
Section 3: Spill Management Protocol
Accidental spills must be managed immediately by trained personnel equipped with the proper PPE.
3.1. Small Spill (Solid Material)
Restrict Access: Cordon off the affected area to prevent cross-contamination.
Don PPE: Wear all PPE specified in Section 2.
Containment: Gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[1][13] Do not use combustible materials like paper towels as the primary absorbent.
Collection: Carefully sweep or scoop the absorbed material and spilled powder into a designated hazardous waste container.[5] Use non-sparking tools.
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Label & Dispose: Seal and label the waste container and manage it according to the protocol in Section 4.
3.2. Large Spill
In the event of a large spill, prioritize personnel safety:
Evacuate: Immediately evacuate the laboratory.
Alert: Notify your institution's EHS or emergency response team.
Secure: Secure the area and prevent entry.
Ventilate: If safe to do so, ensure the area is well-ventilated.
Section 4: Step-by-Step Disposal Protocol
The "cradle-to-grave" principle of hazardous waste management holds the generator responsible for the waste from its creation to its final disposal.[14] A meticulous, documented procedure is therefore mandatory.
Step 1: Waste Identification and Segregation
Proper segregation is critical to prevent dangerous chemical reactions in waste containers.[6][10]
Solid Waste: Collect solid 4-(o-Tolyl)quinoline-3-carboxylic acid, contaminated weigh boats, and contaminated consumables (e.g., gloves, wipes) in a dedicated solid waste container.
Liquid Waste: Collect solutions containing the compound in a dedicated liquid waste container.
Incompatibilities: Do not mix this acidic waste with bases, strong oxidizing agents, or cyanides.[6][10] Store waste containers of incompatible materials in separate secondary containment.[6]
Step 2: Waste Containerization
Select waste containers that are chemically compatible and robust.
Waste Type
Primary Container
Secondary Containment
Solid Waste
Wide-mouth, sealable High-Density Polyethylene (HDPE) or glass container.
Sealable glass or HDPE carboy. Do not use metal containers.[6][15]
A larger, chemically resistant tub or carboy holder capable of holding the entire volume of the primary container.[16]
Containers should only be filled to 75-90% capacity to allow for vapor expansion and prevent spills.[10][16] Ensure containers are kept tightly sealed when not actively adding waste.[8]
Step 3: Hazardous Waste Labeling
Accurate labeling is a legal requirement and is essential for safe handling.[9][15] Affix a completed hazardous waste tag to each container, including the following information:
Full Chemical Name(s): Write out "4-(o-Tolyl)quinoline-3-carboxylic acid". For mixtures, list all constituents and their approximate percentages. Do not use abbreviations or chemical formulas.[6][9]
Hazard Pictograms: Check the boxes for "Toxic," "Health Hazard," and "Harmful."
Generator Information: Your name, principal investigator, and laboratory location.
Step 4: Waste Storage and Pickup
Satellite Accumulation Area (SAA): Store the labeled waste containers in a designated SAA within the laboratory, at or near the point of generation.[6][8] This area must be under the control of laboratory personnel.
Inspection: Inspect waste containers weekly for any signs of degradation or leakage.[6]
Pickup Request: Once a container is full or has been in storage for a predetermined time (typically not to exceed one year), submit a hazardous waste pickup request to your institution's EHS department.[8][9]
The following diagram illustrates the decision-making workflow for the disposal of 4-(o-Tolyl)quinoline-3-carboxylic acid.
Caption: Disposal workflow from generation to final disposal.
Section 5: Waste Minimization
In accordance with EPA guidelines, laboratories should actively seek to minimize the generation of hazardous waste.[17] Strategies include:
Source Reduction: Purchase and use the smallest quantity of the chemical necessary for your experiments.[17]
Scale Reduction: Whenever feasible, reduce the scale of experiments to produce less waste.
Inventory Management: Maintain an accurate chemical inventory to avoid purchasing duplicate materials.[17]
By adhering to this comprehensive guide, researchers can ensure the safe handling and compliant disposal of 4-(o-Tolyl)quinoline-3-carboxylic acid, protecting themselves, their colleagues, and the environment.
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